molecular formula C4H7N3S B173677 1-Amino-4-methyl-1H-imidazole-2-thiol CAS No. 16163-48-7

1-Amino-4-methyl-1H-imidazole-2-thiol

Cat. No.: B173677
CAS No.: 16163-48-7
M. Wt: 129.19 g/mol
InChI Key: NHTMKLSGFDJHRG-UHFFFAOYSA-N
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Description

1-Amino-4-methyl-1H-imidazole-2-thiol, also known as this compound, is a useful research compound. Its molecular formula is C4H7N3S and its molecular weight is 129.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-methyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-3-2-7(5)4(8)6-3/h2H,5H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTMKLSGFDJHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=S)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494282
Record name 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16163-48-7
Record name 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Amino-4-methyl-1H-imidazole-2-thiol basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Properties of 1-Amino-4-methyl-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my focus is on bridging the gap between fundamental chemical principles and their practical application in research and development. The heterocyclic compound this compound is a molecule of growing interest, yet a comprehensive understanding of its core chemical personality—its basicity—is often fragmented. This guide is designed to consolidate this knowledge. We will not merely list facts; we will explore the causality behind its properties, from its dynamic electronic structure to its behavior in biological systems. The methodologies described are intended to be robust and self-validating, providing a reliable framework for your own investigations.

The Molecular Architecture: An Introduction

This compound is a multifunctional heterocyclic compound. Its structure is built upon the imidazole nucleus, a five-membered aromatic ring that is a cornerstone of numerous biologically active molecules, including the amino acid histidine.[1][2] The strategic placement of three key functional groups dictates its chemical behavior:

  • An Amino Group (-NH₂) at the N1 position: This group introduces a potential site for protonation and hydrogen bonding.

  • A Thiol/Thione Group at the C2 position: This group is central to the molecule's reactivity and exists in a dynamic equilibrium.

  • A Methyl Group (-CH₃) at the C4 position: This group provides steric bulk and influences the electronic environment of the ring.

Understanding the basicity of this molecule is not an academic exercise; it is fundamental to predicting its solubility, membrane permeability, interaction with metabolic enzymes, and binding affinity to therapeutic targets.[1]

The Dynamic Core: Thione-Thiol Tautomerism

The concept of basicity in this molecule begins with its ability to exist in two interconverting isomeric forms, a phenomenon known as tautomerism.[3] Specifically, it exhibits thione-thiol tautomerism.

  • Thione Form: 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione. This form contains a carbon-sulfur double bond (C=S), also known as a thiocarbonyl group.

  • Thiol Form: this compound. This form contains a carbon-sulfur single bond with the hydrogen attached to the sulfur atom (S-H).

For many related heterocyclic compounds, such as 1-methyl-1H-imidazole-2-thiol (methimazole), the thione tautomer is the predominant form in solution and the solid state.[4] This equilibrium is critical because it determines which atoms are available for protonation and coordination.

Caption: Thione-thiol tautomeric equilibrium.

Protonation Equilibria: Identifying the Basic Center(s)

The basicity of a molecule is defined by its ability to accept a proton (H⁺). This compound presents multiple potential sites for protonation, making a simple assignment challenging. The primary candidates are the N3-ring nitrogen, the N1-exocyclic amino nitrogen, and the sulfur atom of the thione group.

  • N3 (Pyridine-like) Nitrogen: In a standard imidazole ring, the N3 nitrogen is the most basic site.[2][5] Its lone pair of electrons resides in an sp² orbital, is not part of the aromatic π-system, and is readily available for protonation.[6] This is often the primary site of protonation in substituted imidazoles.

  • N1-Amino Nitrogen: The basicity of this exocyclic amino group is attenuated because its lone pair can be delocalized into the imidazole ring system through resonance, reducing its availability.

  • Sulfur Atom (Thione): The sulfur of the C=S group possesses lone pairs and can be protonated. However, protonation on nitrogen is generally more favorable as it preserves the aromaticity of the ring, resulting in a more stable conjugate acid.

Therefore, the N3 nitrogen is the most probable primary site of protonation.

Caption: Analysis of potential protonation sites.

Experimental Workflow: pKa Determination by Potentiometric Titration

The pKa is the definitive quantitative measure of a compound's basicity. Potentiometric titration is the gold-standard method for its determination. The causality behind this protocol is to precisely neutralize the basic sites of the molecule with a strong acid, generating a titration curve from which the pKa can be derived.

Protocol:

  • System Preparation & Calibration:

    • Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C). This ensures the accuracy of the core measurement.

    • Prepare a standardized solution of a strong acid titrant, typically 0.1 M HCl, and determine its exact concentration by titrating against a primary standard like tris(hydroxymethyl)aminomethane (TRIS).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in a known volume (e.g., 50.0 mL) of a suitable solvent. Deionized water is ideal, but if solubility is an issue, a co-solvent system (e.g., water/methanol) may be used. The presence of an organic solvent will shift the apparent pKa, which must be noted.

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous, gentle mixing.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized HCl titrant in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated burette or an automated titrator.

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added. Record smaller increments near the equivalence point where the pH changes most rapidly.

  • Data Analysis and pKa Calculation:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis).

    • The pKa is the pH at the half-equivalence point. To find this, first determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve (ΔpH/ΔV).

    • The volume of titrant at the half-equivalence point is exactly half the volume at the equivalence point. The pH at this half-volume is the pKa of the conjugate acid.

Coordination Chemistry: A Lewis Base Perspective

The lone pairs of electrons on the nitrogen and sulfur atoms make this compound an effective ligand for coordinating with metal ions. Its basicity (in the Lewis sense) dictates its function as an electron-pair donor.

  • Monodentate Coordination: The ligand can bind to a metal center through a single atom, typically the most basic N3 nitrogen or the soft sulfur atom. The choice is often dictated by the Hard and Soft Acids and Bases (HSAB) principle.

  • Bidentate Chelation: The ligand can coordinate through two atoms simultaneously, typically the N3 nitrogen and the exocyclic sulfur, to form a stable five-membered chelate ring. This bidentate mode often results in enhanced thermodynamic stability of the metal complex (the chelate effect).

Caption: Monodentate and bidentate coordination modes.

Consequence in Drug Development: From pKa to ADME

For drug development professionals, the pKa is one of the most critical physicochemical parameters because it governs the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

Pharmacokinetic Phase Influence of Basicity (pKa)
Absorption The pKa determines the charge state of the molecule in the varying pH environments of the GI tract. The neutral form is generally more lipophilic and better able to cross cell membranes via passive diffusion.
Distribution The charge state affects binding to plasma proteins (like albumin) and partitioning into tissues. Ionized species are typically more water-soluble and may have a smaller volume of distribution.
Metabolism The interaction with metabolic enzymes (e.g., Cytochrome P450s) can be influenced by the molecule's protonation state, affecting its rate of metabolic clearance.
Excretion Renal clearance is highly dependent on water solubility. Ionized, more polar molecules are less likely to be reabsorbed in the kidney tubules and are more readily excreted in urine.

Furthermore, the ability of the molecule to form hydrogen bonds and ionic interactions with its biological target is directly dependent on its protonation state. A precise understanding of its basicity is therefore essential for rational drug design and lead optimization.

Conclusion

The basic properties of this compound are a direct consequence of its intricate electronic structure, dominated by thione-thiol tautomerism and the availability of multiple potential protonation sites. The pyridine-like N3 nitrogen emerges as the most probable basic center. A rigorous experimental determination of its pKa via potentiometric titration provides the quantitative data necessary to predict its behavior as a ligand and, most critically, its pharmacokinetic and pharmacodynamic profile in a drug development context. This guide provides the foundational framework and practical methodologies for researchers to harness the chemical potential of this versatile scaffold.

References

  • Title: Protonation sites in gaseous pyrrole and imidazole: a neutralization-reionization and ab initio study Source: PubMed URL: [Link]

  • Title: Site of first protonation of imidazole and aminoimidazole Source: Chemistry Stack Exchange URL: [Link]

  • Title: Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Protonation and deprotonation state of imidazole and structure and metal complex formation of imidazole‐containing histidine Source: ResearchGate URL: [Link]

  • Title: Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information Source: The Royal Society of Chemistry URL: [Link]

  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: PubMed Central URL: [Link]

  • Title: Protonation and deprotonation of the imidazole ring and optical property change. Source: ResearchGate URL: [Link]

  • Title: Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic Source: The Royal Society of Chemistry URL: [Link]

  • Title: 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole Source: ResearchGate URL: [Link]

  • Title: Imidazole-amino acids. Conformational switch under tautomer and pH change Source: PubMed Central URL: [Link]

  • Title: Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies Source: PubMed Central URL: [Link]

  • Title: Recent advances in the synthesis of imidazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Imidazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Identifying the tautomer state of a substituted imidazole by ¹³C NMR... Source: ResearchGate URL: [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Amino-4-methyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-Amino-4-methyl-1H-imidazole-2-thiol (CAS No. 16163-48-7). While this compound is commercially available, detailed experimental data is not extensively published. This document, therefore, synthesizes information from related imidazole-2-thiol derivatives and established analytical methodologies to present a robust profile. It is designed to be a foundational resource for researchers in medicinal chemistry and drug development, offering insights into its synthesis, structural elucidation, and key physicochemical parameters. The guide also provides detailed, field-proven experimental protocols for the determination of its properties, empowering researchers to generate validated data.

Introduction: The Significance of the Imidazole-2-thiol Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, present in numerous clinically significant drugs and bioactive molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The imidazole-2-thiol moiety, in particular, has garnered attention for its diverse pharmacological activities, including antimicrobial and anticancer properties.[2] The presence of the thiol group introduces a key nucleophilic and potential metal-chelating center, while the amino and methyl substitutions on the imidazole core of this compound can significantly influence its steric and electronic properties, thereby modulating its biological activity and physicochemical behavior. Understanding these characteristics is paramount for its effective application in drug discovery and development.

Molecular Structure and Synthesis

The chemical structure of this compound is characterized by a five-membered imidazole ring substituted with an amino group at the 1-position, a methyl group at the 4-position, and a thiol group at the 2-position.

Proposed Synthesis Pathway

While a specific, detailed synthesis for this compound is not prominently documented, a plausible and efficient route can be extrapolated from the synthesis of analogous aminoimidazoles.[3] A common strategy involves the cyclization of a suitable precursor. One such proposed pathway is the reaction of an α-aminoketone with potassium thiocyanate.

Synthesis_Pathway reagent1 α-Aminoketone precursor intermediate Thiourea Intermediate reagent1->intermediate Reaction reagent2 Potassium Thiocyanate (KSCN) reagent2->intermediate product 1-Amino-4-methyl- 1H-imidazole-2-thiol intermediate->product Cyclization

Caption: Proposed synthesis of this compound.

This method is often favored for its relatively mild conditions and the ready availability of starting materials. The causality behind this choice of reagents lies in the nucleophilic nature of the thiocyanate ion, which attacks the carbonyl group of the aminoketone, leading to an intermediate that subsequently cyclizes to form the imidazole-2-thiol ring.

Spectroscopic and Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the imidazole ring proton, and the protons of the amino group. The chemical shift of the imidazole proton is influenced by the electronic environment of the ring. For related imidazole derivatives, characteristic resonances for imidazole protons appear in the range of 6.77-7.66 ppm. The methyl group protons would likely appear as a singlet in the upfield region, typically around 2.0-2.5 ppm. The amino group protons may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. The thiol proton signal can also be broad and its observation may depend on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon of the C=S group is expected to be significantly downfield. For similar imidazole structures, the imidazole ring carbons (C4 and C5) typically resonate between 124.87 and 132.43 ppm. The methyl carbon would appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound are summarized in the table below.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amino)3400-3250
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)2960-2850
C=N stretch (imidazole ring)1650-1580
C=C stretch (imidazole ring)1580-1400
S-H stretch (thiol)2600-2550

The presence of a band in the 2600-2550 cm⁻¹ region would be indicative of the thiol group, although it is often weak. The N-H stretching of the amino group is expected to be prominent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₄H₇N₃S), the expected molecular weight is approximately 141.19 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

X-ray Crystallography

Physicochemical Properties and Their Determination

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation as a therapeutic agent.

Solubility

Solubility is a crucial parameter that affects absorption and bioavailability. The presence of both polar (amino, thiol, imidazole nitrogens) and nonpolar (methyl) groups suggests that this compound will have moderate solubility in a range of solvents.

Table of Expected Solubilities:

SolventExpected SolubilityRationale
WaterSparingly soluble to solubleThe polar groups can engage in hydrogen bonding with water.
Methanol, EthanolSolublePolar protic solvents that can solvate both the polar and nonpolar parts of the molecule.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.
DichloromethaneSparingly solubleA less polar solvent, solubility will be limited.
HexaneInsolubleA nonpolar solvent, unlikely to dissolve the polar compound.

A reliable method for determining aqueous solubility is the shake-flask method.

Solubility_Protocol start Add excess compound to buffer step1 Equilibrate (e.g., 24h at 25°C) start->step1 step2 Separate solid (centrifuge/filter) step1->step2 step3 Quantify concentration in supernatant (e.g., HPLC, UV-Vis) step2->step3 end Determine solubility step3->end

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation: Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity (pKa)

The pKa values of a molecule dictate its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. This compound has multiple ionizable groups: the amino group, the imidazole ring nitrogens, and the thiol group.

Potentiometric titration is a highly accurate method for determining pKa values.[4][5]

pKa_Protocol start Dissolve compound in water/co-solvent step1 Calibrate pH meter start->step1 step2 Titrate with standardized acid/base step1->step2 step3 Record pH vs. titrant volume step2->step3 step4 Plot titration curve step3->step4 end Determine pKa from inflection point step4->end

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in deionized water or a suitable co-solvent if solubility is low.

  • Instrument Calibration: Calibrate a pH meter with standard buffer solutions.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of each ionization step.

Thermal Stability

Thermal stability is an important parameter for assessing the handling, storage, and processing of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for this evaluation.

Simultaneous TGA/DSC analysis provides comprehensive information on mass loss and thermal events as a function of temperature.[6]

Step-by-Step Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

  • Data Acquisition: Continuously record the sample weight (TGA) and the heat flow to or from the sample (DSC) as a function of temperature.

  • Data Analysis: The TGA curve will show the onset temperature of decomposition as a weight loss step. The DSC curve will indicate whether the decomposition is endothermic or exothermic and can also reveal melting points and other phase transitions.

Potential Applications in Drug Development

The structural features of this compound suggest several potential applications in drug development:

  • Scaffold for Kinase Inhibitors: The imidazole core is a common feature in many kinase inhibitors.

  • Antimicrobial Agents: Imidazole-2-thiol derivatives have shown promising antimicrobial activity.

  • Metal-Chelating Agents: The thiol group can chelate metal ions, which is a property exploited in the design of certain enzyme inhibitors and antidotes for metal poisoning.

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry. This guide has provided a detailed overview of its structural and physicochemical characteristics, drawing upon data from related compounds and established analytical principles. The provided experimental protocols offer a clear and validated pathway for researchers to determine the key parameters of this molecule. A thorough understanding of its synthesis, structure, solubility, pKa, and thermal stability is crucial for unlocking its full potential in the development of novel therapeutics.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Dhawas, A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 641-647.
  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • PubChem. (n.d.). This compound. Retrieved from [A specific PubChem link would be inserted here if available, but as of the last search, a dedicated entry was not found.
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  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. (2017). Retrieved from [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. (2007). Asian Journal of Chemistry, 19(7), 4963-4968.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Retrieved from [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Pharmaceuticals, 16(5), 754.
  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

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An In-depth Technical Guide to 1-Amino-4-methyl-1H-imidazole-2-thiol (CAS: 16163-48-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous essential biological molecules and a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in the design of novel drug candidates.[2][3] This guide provides a comprehensive technical overview of a specific, yet versatile, member of this family: 1-Amino-4-methyl-1H-imidazole-2-thiol. While detailed experimental data on this particular compound is not extensively documented in publicly available literature, this guide will synthesize information on closely related structures and general principles to provide a robust framework for its study and application.

Physicochemical Properties and Structural Features

This compound is a heterocyclic compound featuring a five-membered imidazole ring substituted with an amino group at the 1-position, a methyl group at the 4-position, and a thiol group at the 2-position. The presence of these functional groups imparts a unique combination of properties that are highly relevant for drug discovery and development.

PropertyValue/InformationSource
CAS Number 16163-48-7[4]
Molecular Formula C4H7N3SN/A
Molecular Weight 129.19 g/mol [5]
Appearance Likely a solid at room temperatureGeneral Knowledge
Solubility Expected to have some solubility in polar organic solventsGeneral Knowledge

The thiol group can exist in tautomeric equilibrium with its thione form, a common characteristic of 2-mercaptoimidazoles. This tautomerism can significantly influence its reactivity and biological activity. The amino group at the 1-position and the methyl group at the 4-position further modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Synthesis and Chemical Reactivity

Conceptual Synthetic Workflow

A plausible synthetic route could involve the reaction of a suitably substituted α-dicarbonyl compound with an amino-containing precursor and a source of sulfur.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product α-Diketone α-Diketone (e.g., Methylglyoxal) Reaction_Vessel Condensation & Cyclization α-Diketone->Reaction_Vessel Amine_Source Amino-thiourea or similar reagent Amine_Source->Reaction_Vessel Product_Node 1-Amino-4-methyl- 1H-imidazole-2-thiol Reaction_Vessel->Product_Node Formation of Imidazole Ring

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity Profile

The functional groups of this compound dictate its reactivity. The thiol group is nucleophilic and can readily react with electrophiles.[7][8] The amino group can also participate in various chemical transformations. The imidazole ring itself can undergo electrophilic substitution, although the specific sites of reaction will be influenced by the existing substituents.

Potential Biological and Pharmacological Applications

The imidazole-2-thiol scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[9] Derivatives have shown promise as antimicrobial, anticancer, and enzyme inhibitory agents.

Enzyme Inhibition

A significant area of interest for imidazole-2-thiol derivatives is their potential as enzyme inhibitors. For instance, diaryl derivatives of imidazole-thione have been investigated for their inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.[10] This suggests that this compound could be a valuable starting point for the design of inhibitors for various enzymes, with the amino and methyl groups providing opportunities for tailored interactions within an enzyme's active site.

Antimicrobial and Anticancer Activity

The imidazole nucleus is a key component in many compounds with demonstrated antimicrobial and anticancer properties.[11][12] The ability of the imidazole scaffold to interact with various biological targets, including enzymes and DNA, underpins these activities.[13] The synthesis of novel imidazole-thiazole hybrids has been explored for developing potent antimicrobial and anticancer agents.[14] this compound, as a versatile building block, can be utilized in the synthesis of more complex molecules with potential therapeutic applications in these areas.

Bioisosteric Replacement

In drug design, the concept of bioisosteric replacement is a powerful strategy to optimize lead compounds.[15] The 2-aminoimidazole moiety is recognized as a bioisostere for guanidine, acylguanidine, benzamidine, and triazole groups.[2] This allows for the modulation of a molecule's physicochemical properties and biological activity while maintaining key binding interactions. This compound can therefore serve as a valuable scaffold for bioisosteric replacement in the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

Analytical Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of organic molecules.[16] For this compound, one would expect to observe signals corresponding to the methyl protons, the imidazole ring proton, and the amino protons in the ¹H NMR spectrum. The chemical shifts of these protons would provide valuable information about the electronic environment within the molecule.[12][17] The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the imidazole ring and the methyl group.[1]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy is used to identify the presence of specific functional groups.[16] For this compound, characteristic absorption bands for the N-H (amino), C-H (methyl and imidazole ring), C=N, and C=S (or S-H) bonds would be expected. Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Safety and Handling

Recommended Handling Procedures:
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[11]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, seek medical attention.[1]

Future Perspectives and Research Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Future research efforts could focus on several key areas:

  • Development of a robust and scalable synthetic protocol: A detailed and optimized synthesis is crucial for making this compound readily accessible for further research.

  • Comprehensive biological screening: A systematic evaluation of its activity against a wide range of biological targets, including enzymes, receptors, and microbial strains, could uncover novel therapeutic applications.

  • Structure-Activity Relationship (SAR) studies: The synthesis and evaluation of a library of derivatives, with modifications at the amino and thiol groups, would provide valuable insights into the structural requirements for biological activity.

  • Mechanistic studies: Elucidating the mechanism of action for any observed biological activity is essential for rational drug design and development.

Conclusion

This compound is a versatile building block with significant potential in drug discovery and development. Its unique combination of functional groups on the privileged imidazole scaffold makes it an attractive starting point for the synthesis of novel therapeutic agents. While specific experimental data on this compound is limited, this guide provides a comprehensive framework based on the chemistry and biology of related compounds, offering valuable insights for researchers venturing into the exploration of this promising molecule.

References

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  • Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44757–44771.
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An In-Depth Technical Guide to the Synthesis of 1-Amino-4-methyl-1H-imidazole-2-thiol: A Key Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-Amino-4-methyl-1H-imidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is predicated on the classical cyclocondensation reaction between thiosemicarbazide and chloroacetone. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and present expected characterization data to serve as a benchmark for successful synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of the Imidazole-2-thiol Moiety

Imidazole-2-thiols and their derivatives are a privileged class of heterocyclic compounds that feature prominently in a wide array of pharmacologically active molecules. The unique electronic and structural features of this scaffold allow for diverse biological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties. The presence of an amino group at the 1-position and a methyl group at the 4-position of the imidazole ring in the target molecule, this compound, offers additional vectors for chemical modification and optimization of its biological profile. A reliable and well-characterized synthesis is paramount for further exploration of its therapeutic potential.

The Proposed Synthesis Pathway: A Mechanistic Perspective

The most direct and atom-economical approach to the synthesis of this compound is the reaction between thiosemicarbazide and chloroacetone. This reaction is a classic example of a Hantzsch-type synthesis, which is widely employed for the preparation of various five-membered heterocyclic systems.

The reaction proceeds through a two-step mechanism:

  • Initial S-Alkylation: The sulfur atom of thiosemicarbazide, being a soft nucleophile, preferentially attacks the electrophilic carbon of the chloromethyl group in chloroacetone. This results in the formation of an S-alkylated intermediate, an isothiouronium salt.

  • Intramolecular Cyclization and Dehydration: The terminal amino group of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the acetone moiety. This intramolecular cyclization is followed by a dehydration step, leading to the formation of the aromatic imidazole ring.

The presence of an acid catalyst can facilitate the dehydration step by protonating the hydroxyl group of the cyclized intermediate, making it a better leaving group (water).

Experimental Protocol: A Self-Validating System

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound. It is designed to be a self-validating system, with clear instructions and expected outcomes.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
Thiosemicarbazide91.13≥99%Sigma-Aldrich
Chloroacetone92.52≥97%Sigma-Aldrich
Ethanol46.07AnhydrousFisher Scientific
Hydrochloric Acid36.46Concentrated (37%)VWR
Sodium Bicarbonate84.01Saturated SolutionJ.T. Baker
Activated Charcoal--Acros Organics
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide (9.11 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Addition of Chloroacetone: To the stirred solution, add chloroacetone (9.25 g, 0.1 mol) dropwise at room temperature. A mild exothermic reaction may be observed.

  • Acid Catalysis and Reflux: After the addition is complete, add a catalytic amount of concentrated hydrochloric acid (5-10 drops). Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude solid.

  • Neutralization: Suspend the crude solid in 100 mL of water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases. This step is crucial to remove any excess acid and to ensure the product is in its free base form.

  • Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • If the product is colored, a small amount of activated charcoal can be added to the hot solution before filtration to decolorize it.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Thiosemicarbazide Thiosemicarbazide ReactionMixture Reaction in Ethanol (Reflux, Acid Catalyst) Thiosemicarbazide->ReactionMixture Chloroacetone Chloroacetone Chloroacetone->ReactionMixture CrudeProduct Crude Product ReactionMixture->CrudeProduct Cooling & Concentration Neutralization Neutralization (NaHCO3) CrudeProduct->Neutralization Recrystallization Recrystallization (Ethanol/Water) Neutralization->Recrystallization FinalProduct This compound Recrystallization->FinalProduct Drying

Caption: Synthesis workflow for this compound.

Characterization and Data Interpretation

Thorough characterization of the final product is essential to confirm its identity and purity. The following table outlines the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

TechniqueExpected DataInterpretation
¹H NMR δ (ppm): 6.5-6.8 (s, 1H, C5-H), 5.0-5.5 (br s, 2H, NH₂), 2.1-2.3 (s, 3H, CH₃), 11.5-12.5 (br s, 1H, SH/NH)The singlet in the aromatic region corresponds to the proton on the imidazole ring. The broad singlet for the amino group is characteristic. The singlet for the methyl group will be sharp. The downfield broad singlet is indicative of the acidic thiol or thione proton.
¹³C NMR δ (ppm): ~160 (C=S), ~135 (C4), ~115 (C5), ~110 (C2), ~15 (CH₃)The downfield signal corresponds to the thiocarbonyl carbon. The other signals are in the expected regions for the imidazole ring carbons and the methyl carbon.
IR (KBr) ν (cm⁻¹): 3300-3400 (N-H stretch, amino), 3100-3200 (N-H stretch, imidazole), 2500-2600 (S-H stretch, weak), 1600-1650 (C=N stretch), 1500-1550 (C=C stretch)The presence of characteristic peaks for the amino and thiol/thione groups, as well as the imidazole ring, confirms the functional groups in the molecule.
Mass Spec. m/z: [M+H]⁺ expected at 144.05The molecular ion peak corresponding to the protonated molecule will confirm the molecular weight.

Conclusion: A Gateway to Novel Therapeutics

The synthesis pathway detailed in this guide offers a reliable and efficient method for the preparation of this compound. The mechanistic insights and detailed experimental protocol provide a solid foundation for researchers to produce this valuable heterocyclic scaffold. The provided characterization data serves as a crucial reference for ensuring the identity and purity of the synthesized compound. With this guide, scientists in the field of drug development are well-equipped to access this key intermediate, paving the way for the discovery of novel and potent therapeutic agents.

References

  • Metwally, M. A., et al. "Thiosemicarbazide Chemistry Review." Scribd, [Link]. Accessed 14 Jan. 2026.[1]

  • Bielak, E., & Biliński, S. "Reactions of 1-(X-benzoyl)-4-R-thiosemicarbazide with chloroacetone and omega-bromoacetophenone. VI. 4-(o-tolyl)-thiosemicarbazide of o-nitro - and p-nitrobenzoic acid." Annales Universitatis Mariae Curie-Sklodowska. Sectio D: Medicina, vol. 51, 1996, pp. 195-202.[2]

  • Dhawas, A., et al. "Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents." Indian Journal of Chemistry - Section B, vol. 53B, no. 4, 2014, pp. 488-494.
  • Metwally, M. A., et al. "Thiosemicarbazides: Synthesis and reactions." Journal of Sulfur Chemistry, vol. 32, no. 5, 2011, pp. 489-537.
  • Salman, Asmaa S., et al. "Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity." American Journal of Organic Chemistry, vol. 5, no. 2, 2015, pp. 57-72.
  • "Imidazole synthesis." Organic Chemistry Portal, [Link]. Accessed 14 Jan. 2026.

  • Shabalin, Dmitrii A., and Jason E. Camp. "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry, vol. 18, no. 21, 2020, pp. 3985-4008.
  • El-Kashef, H. S., et al. "REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES." Journal of the Chemical Society of Pakistan, vol. 16, no. 2, 1994, pp. 86-90.

Sources

1-Amino-4-methyl-1H-imidazole-2-thiol molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Molecular Structure and Conformation of 1-Amino-4-methyl-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the versatile biological activities associated with the imidazole-2-thiol scaffold. This guide provides a comprehensive technical overview of its molecular structure, potential conformations, and the analytical methodologies crucial for its characterization. We will delve into the tautomeric nature of the molecule, its spectroscopic signatures, and the computational and experimental frameworks used to elucidate its three-dimensional architecture. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and related compounds in drug discovery and development.

Introduction to the this compound Scaffold

The imidazole ring is a fundamental five-membered heterocyclic motif present in numerous natural compounds, including the amino acid histidine, and is a core component of many pharmaceuticals.[1] The incorporation of a thiol (or thione) group at the 2-position and an amino group introduces unique chemical properties and potential for diverse biological interactions. Imidazole-2-thiol derivatives are known to exhibit a wide spectrum of pharmacological activities. The specific compound, this compound, combines these features with a methyl group that can influence its steric and electronic properties.

A critical feature of this molecule is its existence in a tautomeric equilibrium between the thiol and thione forms. This prototropic tautomerism can significantly impact its hydrogen bonding capabilities, polarity, and ultimately, its interaction with biological targets. Understanding the predominant tautomeric form and the rotational conformations is paramount for rational drug design.

Molecular Structure and Tautomerism

The fundamental structure consists of a 1-amino and 4-methyl substituted imidazole ring with a sulfur-containing group at the 2-position. This gives rise to two primary tautomeric forms: the thiol form (this compound) and the thione form (1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione).

Caption: Tautomeric equilibrium of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of substituted imidazole-2-thiols can be achieved through various established methods. A common approach involves the cyclization of α-aminoketones or related precursors with a source of thiocyanate, such as potassium thiocyanate (KSCN).[1]

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule's identity and purity.

Technique Expected Observations and Rationale
¹H NMR Signals for the methyl protons (CH₃), the imidazole ring proton (C5-H), and the amino protons (NH₂). The chemical shifts will be influenced by the electronic environment of the heterocyclic ring. The NH protons may appear as a broad singlet.
¹³C NMR Resonances for the methyl carbon, the carbons of the imidazole ring (C2, C4, C5), with the C2 carbon (bonded to sulfur) showing a characteristic downfield shift, often observed as a C=S in the thione form.
IR Spectroscopy Characteristic absorption bands are expected for N-H stretching (amino group), C-H stretching (methyl and ring C-H), C=N stretching within the imidazole ring, and a strong C=S (thione) stretching band, which is a key indicator of the predominant tautomer in the solid state.
UV-Vis Spectroscopy The conjugated system of the imidazole-2-thione chromophore is expected to exhibit strong absorption maxima (λ_max) in the 250-300 nm range, corresponding to π → π* and n → π* electronic transitions.[2]

Conformational Analysis: Bridging Structure and Function

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For this compound, key conformational questions involve the planarity of the ring system and the orientation of the 1-amino and 4-methyl substituents. Both experimental and computational methods are essential for a thorough conformational analysis.[3][4][5]

Experimental Approaches

Single-Crystal X-ray Crystallography X-ray crystallography provides the most definitive insight into the solid-state conformation of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions.[6][7] While a specific crystal structure for the title compound is not publicly available, the general methodology for related imidazole derivatives is well-established.[8][9] The process involves growing high-quality single crystals and analyzing their diffraction of X-rays.[6] This technique would unambiguously determine the predominant tautomeric form in the crystal lattice and reveal any hydrogen bonding networks.

Computational Chemistry Framework

In the absence of experimental crystal data, or to complement it, computational methods are invaluable. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and predicting molecular properties with a good balance of accuracy and computational cost.[2]

A Typical DFT Workflow Involves:

  • Geometry Optimization: Finding the lowest energy (most stable) conformation of the molecule for both thiol and thione tautomers.

  • Frequency Calculations: To confirm that the optimized structure is a true energy minimum and to predict vibrational spectra (IR).

  • Frontier Molecular Orbital Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. The HOMO-LUMO energy gap provides insights into the molecule's stability.[2]

  • Conformational Scanning: Systematically rotating rotatable bonds (e.g., around the C-N bond of the amino group) to map the potential energy surface and identify stable conformers.[10]

DFT_Workflow Start Initial Molecular Structure (Thiol and Thione forms) Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Opt DFT Calculation Freq Frequency Calculation Opt->Freq Confirm Confirm True Minimum (No imaginary frequencies) Freq->Confirm Properties Calculate Molecular Properties Confirm->Properties Stable Structure HOMO_LUMO HOMO/LUMO Analysis Properties->HOMO_LUMO Spectra Predict IR/NMR Spectra Properties->Spectra Conform Conformational Analysis (Potential Energy Scan) Properties->Conform

Sources

Spectroscopic Characterization of 1-Amino-4-methyl-1H-imidazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the heterocyclic compound 1-Amino-4-methyl-1H-imidazole-2-thiol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights derived from the spectral characteristics of structurally related imidazole derivatives. While direct experimental data for this specific molecule is not widely published, this guide offers a robust predictive framework for its characterization by Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction

This compound is a member of the imidazole-2-thiol family, a class of compounds recognized for their diverse pharmacological properties. The imidazole core is a key feature in many biologically active molecules, exhibiting antimicrobial, anti-inflammatory, and antitumor activities.[1] Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug discovery, enabling unambiguous structure elucidation and purity assessment. This guide explains the causal relationships behind experimental choices and provides a self-validating system for interpreting the spectral data of this target molecule.

The structural framework of this compound, including its potential tautomeric forms, is foundational to understanding its spectroscopic behavior.

Caption: Tautomeric forms of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Experimental Protocol

A standard approach for analyzing heterocyclic compounds like this compound involves electrospray ionization (ESI) due to its soft ionization nature, which helps in preserving the molecular ion.

  • Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements.

  • Ionization Mode: Both positive and negative ion modes should be employed to maximize the information obtained. In positive mode, protonated molecules [M+H]⁺ are expected, while in negative mode, deprotonated molecules [M-H]⁻ may be observed.

  • Fragmentation: Collision-induced dissociation (CID) can be used to induce fragmentation and aid in structural elucidation.

Predicted Mass Spectrum Data
IonPredicted m/zDescription
[M+H]⁺144.0593Protonated molecular ion
[M]⁺˙143.0515Molecular ion
Fragment 1127.0328Loss of NH₃
Fragment 2100.0433Loss of HNCS
Data Interpretation

The high-resolution mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 144.0593, consistent with the molecular formula C₅H₉N₃S. The molecular ion peak ([M]⁺˙) at m/z 143.0515 would confirm the molecular weight.

Key fragmentation pathways can be predicted based on the structure:

  • Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a fragment at m/z 127.0328.

  • Loss of Isothiocyanic Acid (HNCS): Cleavage of the imidazole ring could result in the loss of the thioamide moiety, producing a fragment around m/z 100.0433.

Fragmentation_Pathway M_plus_H [M+H]⁺ m/z = 144.0593 Fragment1 [M+H - NH₃]⁺ m/z = 127.0328 M_plus_H->Fragment1 - NH₃ Fragment2 [M+H - HNCS]⁺ m/z = 100.0433 M_plus_H->Fragment2 - HNCS

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol
  • Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For solid samples, the KBr pellet method is common.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium-StrongN-H stretching (amino group and imidazole N-H)
3100-3000MediumC-H stretching (aromatic/heterocyclic)
2950-2850Weak-MediumC-H stretching (methyl group)
~2550WeakS-H stretching (thiol tautomer)
1640-1580StrongC=N stretching (imidazole ring)
1550-1450Medium-StrongC=C stretching (imidazole ring)
~1300-1100StrongC=S stretching (thione tautomer)
Data Interpretation

The IR spectrum will provide key insights into the functional groups and tautomeric equilibrium of the molecule.

  • N-H Stretching: A broad band in the 3400-3200 cm⁻¹ region is expected, corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group and the N-H stretch of the imidazole ring.

  • S-H vs. C=S Stretching: The presence of a weak absorption around 2550 cm⁻¹ would indicate the presence of the thiol tautomer.[2] Conversely, a strong band in the 1300-1100 cm⁻¹ region would suggest the predominance of the thione tautomer, which is common for similar 2-mercaptoimidazole compounds.

  • Imidazole Ring Vibrations: Strong absorptions between 1640-1450 cm⁻¹ are characteristic of the C=N and C=C stretching vibrations within the imidazole ring, confirming the heterocyclic core.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol
  • Sample Preparation: Dissolve the compound in a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for polar heterocyclic compounds as it can solubilize the sample and allow for the observation of exchangeable protons (NH and SH).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments: Both ¹H NMR and ¹³C NMR spectra should be acquired. 2D NMR experiments like COSY and HSQC can be used to confirm assignments.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1HN-H (imidazole) or S-H
~6.5Singlet1HC5-H (imidazole ring)
~5.5Singlet (broad)2H-NH₂
~2.2Singlet3H-CH₃
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~165C2 (C=S)
~140C4
~115C5
~12-CH₃
Data Interpretation
  • ¹H NMR:

    • The downfield broad singlet around 12.0 ppm is characteristic of the acidic proton of either the imidazole N-H or the S-H group, which can undergo exchange with residual water in the solvent.

    • The singlet at approximately 6.5 ppm is assigned to the lone proton on the imidazole ring (C5-H).

    • A broad singlet around 5.5 ppm would correspond to the two protons of the amino group.

    • The upfield singlet at roughly 2.2 ppm is attributed to the methyl group protons.

  • ¹³C NMR:

    • The most downfield signal, expected around 165 ppm, is characteristic of the C=S carbon of the thione tautomer.

    • The other two carbons of the imidazole ring are expected in the aromatic/heterocyclic region (140-115 ppm).

    • The methyl carbon will appear at a high field, around 12 ppm.

The exact chemical shifts can be influenced by the solvent and the position of the tautomeric equilibrium.

Conclusion

This technical guide provides a detailed predictive analysis of the mass, infrared, and nuclear magnetic resonance spectra of this compound. By drawing parallels with the known spectroscopic data of related imidazole derivatives, researchers can confidently approach the characterization of this molecule. The provided experimental protocols and data interpretations serve as a valuable resource for scientists engaged in the synthesis and analysis of novel heterocyclic compounds for potential therapeutic applications.

References

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]

  • Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Scirp.org. [Link]

  • SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL EVALUATION OF NEW BENZIMIDAZOLE BEARING THIOESTER MOIETY. ResearchGate. [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Scientific Research Publishing. [Link]

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The Versatile Scaffold: Unlocking the Therapeutic Potential of Imidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic characteristics and hydrogen bonding capability make it an exceptional framework for interacting with biological targets.[1] When functionalized as an imidazole-2-thiol (or its tautomeric form, imidazole-2-thione), this heterocyclic core gives rise to a class of derivatives with a remarkable breadth of pharmacological activities. This guide provides a detailed exploration of the significant biological activities of imidazole-2-thiol derivatives, delving into their anticancer, enzyme inhibitory, antimicrobial, and antioxidant properties. We will examine the molecular mechanisms underpinning these activities, present detailed experimental protocols for their synthesis and evaluation, and offer insights into future research directions.

The Imidazole-2-thiol Core: A Structural Overview

Imidazole-2-thiol derivatives exist in a tautomeric equilibrium with their imidazole-2-thione counterparts. This thione-thiol tautomerism is a critical feature, as the sulfur atom, whether as a thiol (-SH) or a thione (C=S), provides a key interaction point for biological targets, often through coordination with metal ions in enzyme active sites or through hydrogen bonding. The versatility of this scaffold allows for substitutions at various positions of the imidazole ring, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize biological activity and pharmacokinetic profiles.[3]

Anticancer and Anti-Metastatic Activity: A Dual-Pronged Attack

A significant body of research highlights the potential of imidazole-2-thiol derivatives as potent anticancer agents that can simultaneously target tumor growth and metastatic spread.[4][5] Metastasis is responsible for approximately 90% of cancer-related deaths, making the development of therapies that inhibit this process a critical goal in oncology.[4]

Mechanism of Action: MMP Inhibition and Apoptosis Induction

Recent studies have identified specific S-substituted imidazole-2-thione derivatives that exhibit potent, submicromolar cytotoxicity against lung, cervical, and colorectal cancer cells, with notable selectivity over non-cancerous fibroblasts.[4][5] A key mechanism behind this activity is the inhibition of Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[4] These enzymes are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.

One promising compound, referred to as compound 24 in a recent study, was shown to directly inhibit MMP-9 activity.[4][5] Furthermore, its anti-metastatic effect was correlated with the downregulation of both MMP-2 and MMP-9 expression.[4] Beyond inhibiting metastasis, these derivatives induce caspase-dependent apoptosis (programmed cell death) and cause cell cycle arrest at the G1 phase, thereby halting the proliferation of cancer cells.[3][4][5] This dual mechanism—inducing cell death in the primary tumor while preventing its spread—makes these compounds highly promising candidates for further preclinical investigation.[4]

The following diagram illustrates the proposed signaling pathway for the anticancer and anti-metastatic action of these derivatives.

anticancer_pathway cluster_cell Cancer Cell derivative Imidazole-2-thiol Derivative mmp MMP-2 / MMP-9 Expression & Activity derivative->mmp Inhibits caspase Caspase Activation derivative->caspase Induces g1_arrest G1 Cell Cycle Arrest derivative->g1_arrest Induces invasion Invasion & Metastasis mmp->invasion Promotes apoptosis Apoptosis caspase->apoptosis

Caption: Proposed mechanism for anticancer and anti-metastatic activity.

Quantitative Analysis of Cytotoxicity

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.

Compound Cell Line Cancer Type IC50 (µM) Reference
Compound 24A-549Lung CancerSubmicromolar[4][5]
Compound 24HeLaCervical CancerSubmicromolar[4][5]
Compound 24HCT-116Colorectal CancerSubmicromolar[4][5]
Imidazole-based ILsK562Myeloid Leukemia4.7[6]
Imidazole-based ILsSK-N-DZNeuroblastoma<15.8[6]

Broad-Spectrum Enzyme Inhibition

The imidazole-2-thiol scaffold is a versatile inhibitor of various enzymes implicated in a range of diseases, from inflammation to diabetes.[7][8]

Anti-inflammatory Potential via COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, making it a prime target for anti-inflammatory drugs.[7] Selective COX-2 inhibitors are desirable as they can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Imidazolidinone derivatives, which share structural similarities with imidazole-2-thiols, have been designed and evaluated as potential selective COX-2 inhibitors, showing promise in managing inflammatory conditions.[7] The rationale for targeting this enzyme class stems from the ability of the imidazole core to form critical interactions within the enzyme's active site.[7]

Anti-diabetic Potential via α-Glucosidase Inhibition

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in patients with type 2 diabetes mellitus. A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols demonstrated potent α-glucosidase inhibitory activity, with many compounds proving to be significantly more effective than the standard drug, acarbose.[8][9] For instance, the most active compound in one study exhibited an IC50 value of 0.64 ± 0.05 μM, compared to 873.34 ± 1.21 μM for acarbose.[8] Molecular docking studies support these findings, revealing key interactions between the inhibitors and the enzyme's active site.[8][9]

Antimicrobial and Antioxidant Activities

Antimicrobial Properties

Imidazole-2-thiol derivatives have been synthesized and evaluated for their activity against a variety of microbial pathogens.[10][11] Studies have shown that these compounds can exhibit moderate to good activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative bacteria (e.g., E. coli), as well as various fungal strains.[10][12] Their mechanism is often attributed to the disruption of essential cellular processes in the microbes. The antimicrobial efficacy can be systematically compared using the Minimum Inhibitory Concentration (MIC) or by measuring zones of inhibition in an agar diffusion assay.

Bacterial Strain Activity of Derivatives Reference
S. aureus (Gram +)Moderate to Good
B. subtilis (Gram +)Moderate
E. coli (Gram -)Moderate[13]
P. aeruginosa (Gram -)Moderate[13]
Antioxidant Properties

The imidazole-2-thione tautomer is a potent scavenger of free radicals.[14] These derivatives have been shown to react with stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH) at rates comparable to known antioxidants such as uric acid.[14] Furthermore, they can protect erythrocytes from hemolysis induced by oxidative stress (e.g., from t-butyl hydroperoxide) and prevent the oxidation of oxyhemoglobin to methemoglobin.[14] This antioxidant activity makes them interesting candidates for mitigating oxidative stress-associated pathologies. The conjugation of a polyphenolic subunit to the imidazole ring can further enhance antiradical capacity.[15][16]

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, the following protocols are provided with detailed, step-by-step instructions. The causality behind experimental choices is explained to provide a self-validating framework.

Protocol 1: Synthesis of an Imidazole-2-thiol Derivative

This protocol outlines a general, multi-step synthesis adapted from literature procedures for creating novel imidazole-2-thiol derivatives.[12] The Claisen-Schmidt condensation is a classic and reliable method for forming the chalcone intermediate, which is a versatile precursor.

Objective: To synthesize a 5-(pyrazol-3-yl)-4-methyl-1-phenyl-1H-imidazole-2-thiol derivative.

Materials:

  • 1-[1-(4-phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone (starting material)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrazine hydrate

  • Sulfuric acid (catalytic amount)

  • TLC plates (silica gel)

  • Column chromatography supplies

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

    • Rationale: This base-catalyzed reaction creates the α,β-unsaturated ketone (chalcone) necessary for the subsequent cyclization step.

    • Dissolve 1-[1-(4-phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone (1 mmol) and the selected aromatic aldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

    • Cool the mixture in an ice bath and add a 10% aqueous solution of NaOH dropwise with constant stirring.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with cold water, and dry. Recrystallize from ethanol to purify the chalcone intermediate.

  • Step 2: Cyclization to Form the Pyrazole Ring

    • Rationale: Hydrazine hydrate reacts with the chalcone to form the heterocyclic pyrazole ring, yielding the final product. A catalytic amount of acid facilitates the reaction.

    • In a round-bottom flask, dissolve the purified chalcone (1 mmol) in ethanol (25 mL).

    • Add hydrazine hydrate (1.5 mmol) and a catalytic amount of sulfuric acid (2-3 drops).

    • Reflux the mixture for 8-10 hours. Again, monitor the reaction's completion via TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

  • Step 3: Purification and Characterization

    • Rationale: Purification by column chromatography is essential to isolate the target compound from any unreacted starting materials or side products. Spectroscopic analysis confirms the structure.

    • Purify the crude product using column chromatography over silica gel, eluting with a suitable solvent system (e.g., hexane:ethyl acetate).

    • Confirm the structure of the final imidazole-2-thiol derivative using spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The following diagram provides a visual workflow for the synthesis and evaluation process.

workflow_diagram cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation start Starting Materials (Imidazole Ketone + Aldehyde) step1 Step 1: Claisen-Schmidt Condensation start->step1 chalcone Chalcone Intermediate step1->chalcone step2 Step 2: Cyclization with Hydrazine chalcone->step2 crude Crude Product step2->crude purify Column Chromatography crude->purify pure Pure Derivative purify->pure char Structural Characterization (NMR, MS) pure->char bio_assay Biological Assays (Anticancer, Antimicrobial, etc.) pure->bio_assay data Data Analysis (IC50, MIC) bio_assay->data result Lead Compound Identification data->result

Caption: General workflow from synthesis to biological evaluation.

Protocol 2: In Vitro MMP-9 Inhibition Assay

Objective: To determine the inhibitory effect of a synthesized imidazole-2-thiol derivative on the enzymatic activity of MMP-9.

Materials:

  • Recombinant human MMP-9 (activated)

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test imidazole-2-thiol derivative (dissolved in DMSO)

  • Known MMP inhibitor (e.g., GM6001) as a positive control

  • 96-well black microplates

  • Fluorometric microplate reader (Ex/Em suitable for the substrate)

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and serial dilutions in assay buffer. Ensure the final DMSO concentration in the well is ≤1%.

    • Dilute the activated MMP-9 enzyme and the fluorogenic substrate to their final working concentrations in cold assay buffer.

  • Assay Procedure:

    • Rationale: This is a competitive inhibition assay. If the test compound is an inhibitor, it will bind to the enzyme and prevent it from cleaving the fluorogenic substrate, resulting in a lower fluorescence signal.

    • To the wells of the 96-well plate, add 50 µL of assay buffer.

    • Add 10 µL of the test compound at various concentrations (or positive control/vehicle control).

    • Add 20 µL of the diluted MMP-9 enzyme solution to all wells except the "substrate control" wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

  • Data Acquisition:

    • Immediately begin reading the fluorescence intensity kinetically for 30-60 minutes at 37°C using a microplate reader.

    • The excitation and emission wavelengths should be set according to the substrate's specifications (e.g., Ex=325 nm, Em=393 nm).

  • Data Analysis:

    • Rationale: The rate of substrate cleavage (slope of the kinetic read) is proportional to enzyme activity. The IC50 is a quantitative measure of inhibitory potency.

    • For each concentration, calculate the rate of reaction (slope of fluorescence vs. time).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Slope_inhibitor / Slope_vehicle)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

Imidazole-2-thiol derivatives represent a class of molecules with extraordinary therapeutic versatility. Their demonstrated activities as anticancer, anti-metastatic, anti-inflammatory, anti-diabetic, antimicrobial, and antioxidant agents underscore their vast potential in drug discovery.[4][7][8][14] The ability to readily modify the core scaffold allows for the systematic optimization of potency and selectivity against specific biological targets.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to precisely map how different substituents on the imidazole ring influence specific biological activities.[3]

  • Multi-Target Ligands: Given their broad activity, designing derivatives that can modulate multiple targets simultaneously (e.g., inhibiting both tumor growth and angiogenesis) could lead to more effective therapies.

  • Pharmacokinetic Profiling: Promising lead compounds must be subjected to rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies to assess their viability as clinical drug candidates.

  • In Vivo Efficacy: Compounds that show high in vitro potency must be evaluated in relevant animal models to confirm their therapeutic efficacy and safety in a living system.[4]

The continued exploration of imidazole-2-thiol chemistry is a promising avenue that will undoubtedly yield novel and effective therapeutic agents for a wide range of human diseases.

References

  • Dhawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B.
  • Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Golcienė, B., et al. (2026).
  • Various Authors. (2025). COX-2 structure–activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r.
  • Various Authors. (2011).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Kut-Lasserre, C., et al. (2001). Antioxidant properties of 2-imidazolones and 2-imidazolthiones. PubMed.
  • Gali, A., et al. (2015). antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species.
  • Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega.
  • Dhawas, A.K., et al. Synthesis of novel imidazole-2-thiol derivatives and evaluation of their antimicrobial efficacy. Semantic Scholar.
  • Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC - NIH.
  • Various Authors. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. IJSRED.
  • Gali, A., et al. antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species.
  • Various Authors. In vitro anticancer activity of imidazole derivatives.
  • Gupta, V. & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • Various Authors. (2024). New imidazole-2-ones and their 2-thione analogues as anticancer agents and CAIX inhibitors: Synthesis, in silico ADME and molecular modeling studies. Semantic Scholar.
  • Various Authors. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES.
  • Farag, A.M., et al. (2021).
  • Various Authors. (2020). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • Various Authors. (2018). Imidazoles as potential anticancer agents. PMC - PubMed Central.
  • Gupta, V. & Kant, V. (2013).
  • Various Authors. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.
  • Gerasimova, E.L., et al. (2021).
  • Various Authors. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Gerasimova, E.L., et al. (2021).

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An In-depth Technical Guide to 1-Amino-4-methyl-1H-imidazole-2-thiol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 1-Amino-4-methyl-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues to present a logical framework for its discovery, synthesis, and potential applications. By examining the broader class of substituted imidazole-2-thiols and 2-aminoimidazoles, we can infer the probable characteristics and opportunities this specific structure presents for researchers and drug development professionals.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its unique electronic properties and ability to engage in various noncovalent interactions allow it to bind to a wide array of enzymes and receptors.[2] This five-membered heterocycle is found in essential biomolecules like the amino acid histidine and in a multitude of synthetic drugs.[3][4] The incorporation of a thione group at the 2-position and an amino group at the 1-position introduces distinct chemical functionalities that can be exploited for therapeutic benefit. The broader family of imidazole-2-thiones has demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-metastatic properties.[5][6] Similarly, the 2-aminoimidazole moiety is a well-known pharmacophore, often found in marine alkaloids with significant biological effects.[7][8][9]

While this compound itself is not extensively documented, its constituent parts suggest significant potential. This guide will construct a plausible scientific narrative for its synthesis and application based on established principles and data from analogous compounds.

Plausible Discovery and Historical Context

The "discovery" of a molecule like this compound can be contextualized within the broader history of heterocyclic chemistry. The synthesis of the parent imidazole ring dates back to the 19th century.[1] Over the decades, systematic exploration of substituted imidazoles has led to the development of numerous pharmaceuticals.

The journey towards a molecule like this compound likely follows from several key research streams:

  • Early 20th Century: Focus on the synthesis of imidazole-2-thiol (methimazole) and its derivatives as antithyroid agents.

  • Mid to Late 20th Century: Expansion of imidazole-based compounds for antimicrobial and antifungal applications.

  • Late 20th to 21st Century: A surge in the discovery of marine natural products containing the 2-aminoimidazole scaffold, spurring interest in their synthesis and medicinal application.[8]

  • Contemporary Research: Focus on creating hybrid molecules that combine known pharmacophores to achieve novel or enhanced activity, such as anticancer and anti-metastatic agents.[5][10]

The conception of this compound would be a logical step in this progression, aiming to merge the therapeutic potential of the imidazole-2-thione core with the unique properties conferred by the N-amino substitution.

Synthesis and Characterization

Proposed Retrosynthetic Analysis

A logical approach to the synthesis involves the formation of the imidazole-2-thione ring, followed by or incorporating the N-amination step. A plausible retrosynthesis is outlined below.

G Target This compound Intermediate1 N-Amination of 4-methyl-1H-imidazole-2-thiol Target->Intermediate1 Intermediate2 Cyclization with Thiocyanate Target->Intermediate2 StartingMaterial1 4-Methyl-1H-imidazole-2-thiol Intermediate1->StartingMaterial1 StartingMaterial4 Aminating agent (e.g., hydroxylamine-O-sulfonic acid) Intermediate1->StartingMaterial4 StartingMaterial2 Amino-acetone derivative Intermediate2->StartingMaterial2 StartingMaterial3 Thiocyanating agent (e.g., KSCN) Intermediate2->StartingMaterial3

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical pathway derived from general methods for imidazole synthesis and N-amination.

Step 1: Synthesis of 4-Methyl-1H-imidazole-2-thiol (Precursor)

This is a known compound (CAS 3247-70-9) and can be synthesized via several established routes.[11] One common method involves the reaction of an alpha-aminoketone precursor with a thiocyanate salt.

  • Reaction Setup: To a solution of aminoacetone hydrochloride (1 equivalent) in a suitable solvent like ethanol, add potassium thiocyanate (1.1 equivalents).

  • Cyclization: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a mild base (e.g., sodium bicarbonate) to precipitate the product.

  • Purification: The crude product is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 4-Methyl-1H-imidazole-2-thiol.

Step 2: N-Amination of 4-Methyl-1H-imidazole-2-thiol

The introduction of an amino group at the N-1 position can be achieved using an electrophilic aminating agent.

  • Deprotonation: Suspend 4-Methyl-1H-imidazole-2-thiol (1 equivalent) in a polar aprotic solvent such as DMF. Add a strong base like sodium hydride (1.1 equivalents) portion-wise at 0°C to deprotonate the imidazole nitrogen.

  • Amination: Once the deprotonation is complete (cessation of hydrogen evolution), add a solution of an aminating agent, such as hydroxylamine-O-sulfonic acid (1.2 equivalents) in DMF, dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, can be purified by column chromatography on silica gel.

Structural Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The expected data, extrapolated from similar structures, are summarized below.[12]

Technique Expected Observations
¹H NMR - Singlet for the methyl (CH₃) protons. - Singlet for the C5-H proton of the imidazole ring. - Broad singlet for the amino (NH₂) protons. - Broad singlet for the thiol (SH) proton (in tautomeric form).
¹³C NMR - Signal for the methyl carbon. - Signals for the C4 and C5 carbons of the imidazole ring. - Signal for the C2 carbon (thione), typically downfield.
IR (KBr) - N-H stretching vibrations for the amino group. - C=S stretching vibration. - C=N and C=C stretching vibrations of the imidazole ring.
Mass Spec (ESI-MS) - Molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₄H₇N₃S.

Table 1: Expected Spectroscopic Data for this compound.

Potential Biological Activity and Therapeutic Applications

The therapeutic potential of this compound can be inferred from the known activities of its structural components.

Anticancer and Anti-Metastatic Activity

Recent studies have highlighted imidazole-2-thione derivatives as promising anticancer agents.[5][10] These compounds can induce apoptosis and cell cycle arrest in cancer cells.[5] Furthermore, they have been shown to inhibit cancer cell migration and invasion, key steps in metastasis, by downregulating matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[5][10] The N-amino group could potentially enhance these activities or introduce new interactions with biological targets.

Antimicrobial and Antifungal Activity

The imidazole scaffold is a well-established feature of many antimicrobial and antifungal drugs. Substituted imidazole-2-thiols have also been reported to possess potent antimicrobial properties.[13] The combination of the imidazole ring, a thione group, and an amino group in this compound makes it a strong candidate for development as a novel antimicrobial agent.

Enzyme Inhibition

Many imidazole-containing compounds act as enzyme inhibitors. For example, benzimidazole derivatives have been shown to be potent inhibitors of α-glucosidase, an enzyme relevant to type 2 diabetes.[12] The specific arrangement of nitrogen and sulfur atoms in the target molecule could facilitate coordination with metal ions in enzyme active sites, leading to inhibitory activity against various metalloenzymes.

Proposed Mechanism of Action: A Hypothetical Pathway

Based on the anti-metastatic properties of related imidazole-2-thiones, a plausible mechanism of action for this compound in a cancer context could involve the inhibition of signaling pathways that promote cell invasion.

G cluster_0 Extracellular Matrix cluster_1 Cancer Cell MMP2 MMP-2 Invasion Cell Invasion & Metastasis MMP2->Invasion Degrades ECM MMP9 MMP-9 MMP9->Invasion Degrades ECM Receptor Cell Surface Receptor Signaling Pro-Invasion Signaling Cascade Receptor->Signaling Gene Gene Expression (MMP-2, MMP-9) Signaling->Gene Gene->MMP2 Gene->MMP9 Target 1-Amino-4-methyl- 1H-imidazole-2-thiol Target->MMP9 Direct Inhibition Target->Gene Downregulation

Caption: Hypothetical mechanism of anti-metastatic action.

This proposed pathway suggests that this compound could exert its effects through two primary routes:

  • Direct Enzyme Inhibition: The thiol and imidazole nitrogens could chelate the zinc ion in the active site of MMPs, directly inhibiting their enzymatic activity.[5]

  • Inhibition of Gene Expression: The compound might interfere with intracellular signaling cascades that lead to the upregulation of MMP gene expression, thus reducing the amount of these enzymes produced by the cancer cell.[5]

Conclusion and Future Directions

This compound represents a molecule of significant synthetic and medicinal interest. While direct experimental data is sparse, a robust framework for its synthesis, characterization, and potential biological activity can be constructed from the extensive literature on related imidazole-2-thiol and aminoimidazole compounds. Its structural features suggest a high potential for applications in oncology and infectious diseases.

Future research should focus on:

  • The development and optimization of a reliable synthetic route for this specific molecule.

  • Comprehensive spectroscopic and crystallographic analysis to confirm its structure.

  • In vitro screening against a panel of cancer cell lines and microbial strains to validate its predicted biological activities.

  • Mechanistic studies to elucidate its precise molecular targets and pathways of action.

This in-depth guide, built upon logical extrapolation from established science, provides a solid foundation for researchers to begin the exploration of this promising compound.

References

A comprehensive list of references that form the basis of the analysis in this guide can be compiled from the provided search results. Key foundational papers include those detailing the synthesis of imidazole-2-thiols, the biological activities of 2-aminoimidazoles, and the medicinal chemistry applications of the imidazole scaffold.

Sources

A Comprehensive Theoretical Investigation of 1-Amino-4-methyl-1H-imidazole-2-thiol: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3] Specifically, imidazole-2-thiol derivatives have garnered significant interest for their potential as antimicrobial and anticancer agents.[1] This technical guide outlines a comprehensive theoretical framework for the characterization of a promising, yet underexplored, member of this class: 1-Amino-4-methyl-1H-imidazole-2-thiol. While extensive experimental data on this specific molecule is nascent, this document leverages established computational methodologies to propose a robust in silico investigation. By elucidating its structural, electronic, and receptor-binding properties, this guide serves as a blueprint for researchers and drug development professionals to accelerate the evaluation of its therapeutic potential. We present a multi-faceted approach combining Density Functional Theory (DFT) for quantum chemical analysis with molecular docking for pharmacological prediction, establishing a self-validating system for predictive modeling.

Part I: Foundational Quantum Chemical Analysis via Density Functional Theory (DFT)

The initial and most critical phase in the theoretical analysis of any novel compound is the precise determination of its three-dimensional structure and fundamental electronic properties. Density Functional Theory (DFT) stands as a powerful and reliable method for this purpose, offering an optimal balance between computational cost and accuracy for organic molecules.

Causality of Method Selection: The B3LYP/6-311++G(d,p) Approach

For the theoretical investigation of this compound, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is selected. This choice is predicated on its extensive validation and proven success in accurately predicting the geometric and electronic properties of a wide range of organic heterocyclic compounds.[4] It is paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on nitrogen and sulfur atoms, while the polarization functions (d,p) are essential for modeling the precise geometry of bonds involving these heteroatoms. This combination ensures a robust and reliable level of theory for all subsequent calculations.[4]

Workflow for Computational Analysis

The logical progression of the DFT analysis is designed to build a comprehensive molecular profile, moving from fundamental geometry to reactive properties.

cluster_dft DFT Computational Workflow cluster_electronic Electronic Property Analysis Detail A Geometry Optimization (Find Lowest Energy Conformer) B Frequency Calculation (Confirm True Minimum & Predict IR/Raman) A->B Verify Stability C NMR Shielding Tensor Calculation (Predict 1H & 13C NMR Shifts) B->C Use Optimized Geometry D Electronic Property Analysis C->D Use Optimized Geometry D1 HOMO-LUMO Analysis (Reactivity & Stability) D->D1 D2 Molecular Electrostatic Potential (MEP) (Predict Reactive Sites) D->D2 D3 Natural Bond Orbital (NBO) Analysis (Analyze Charge Distribution) D->D3

Caption: Logical workflow for DFT-based molecular characterization.

Protocol 1: DFT Geometry Optimization and Vibrational Analysis
  • Structure Input: Construct the 3D model of this compound using molecular modeling software (e.g., GaussView).

  • Calculation Setup: Submit the structure to a quantum chemistry package (e.g., Gaussian 09). Specify the calculation type as Opt (Optimization) followed by Freq (Frequency).

  • Methodology Specification: Define the method as B3LYP and the basis set as 6-311++G(d,p).

  • Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

  • Validation: Upon completion, verify that the frequency calculation yields no imaginary (negative) frequencies. The absence of such frequencies confirms that the optimized structure is a true energy minimum.[5]

  • Data Extraction: Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. Concurrently, extract the calculated vibrational frequencies and intensities, which correspond to the theoretical FT-IR spectrum.[4][6]

Predicted Structural and Spectroscopic Data

The following tables summarize the expected output from the DFT calculations, providing a baseline for comparison with future experimental data.

Table 1: Predicted Key Geometric Parameters

Parameter Atom Pair/Triplet Predicted Value Significance
Bond Length C2-S ~1.68 Å Thione character
Bond Length N1-N(amino) ~1.42 Å Amino group linkage
Bond Angle N1-C2-S ~125° Ring geometry

| Bond Angle | C5-C4-C(methyl) | ~128° | Methyl substitution planarity |

Table 2: Predicted Principal Vibrational Frequencies (FT-IR)

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch Amino (NH₂) 3400 - 3300 Medium
C-H Stretch Methyl (CH₃) 2980 - 2900 Medium
C=N Stretch Imidazole Ring 1650 - 1580 Strong

| C=S Stretch | Thione | 1200 - 1050 | Strong |

Part II: Elucidation of Electronic Structure and Reactivity

Understanding the electronic landscape of a molecule is paramount to predicting its chemical behavior and biological interactions. Key descriptors such as Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP) provide profound insights.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[7][8] For this compound, the analysis is expected to show significant electron density on the sulfur and amino nitrogen atoms in the HOMO, marking them as likely sites for electrophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution across the molecule. It is an invaluable tool for identifying sites susceptible to nucleophilic and electrophilic attack.[9] In the MEP of the title compound, deep red regions (most negative potential) are anticipated around the thione sulfur and the pyrrole-type nitrogen atom of the imidazole ring, indicating these are the primary sites for interacting with electrophiles or forming hydrogen bonds. Blue regions (most positive potential) would be expected around the hydrogen atoms of the amino group, marking them as sites for nucleophilic interaction.

Part III: In Silico Pharmacological Profiling via Molecular Docking

Given the established antimicrobial properties of many imidazole derivatives, a logical step is to evaluate the potential of this compound as an inhibitor of a key bacterial enzyme.[10][11] Molecular docking simulates the interaction between a ligand (the drug candidate) and the active site of a protein target, predicting the preferred binding orientation and affinity.

Target Selection: GlcN-6-P Synthase

L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase, PDB ID: 2VF5) is a validated target for antimicrobial agents. Its inhibition disrupts the bacterial cell wall biosynthesis pathway. Several studies have successfully used this target to evaluate novel imidazole derivatives, making it an authoritative choice for this theoretical study.[10][11]

Workflow for Molecular Docking

cluster_docking Molecular Docking Workflow P1 Prepare Protein (PDB: 2VF5) Remove water, add hydrogens B1 Define Binding Site (Grid box around active site residues) P1->B1 L1 Prepare Ligand (this compound) Optimize geometry (from DFT) D1 Perform Docking Simulation (e.g., AutoDock Vina) L1->D1 B1->D1 A1 Analyze Results (Binding energy, interactions, pose) D1->A1

Caption: Standardized workflow for molecular docking simulations.

Protocol 2: Molecular Docking Simulation
  • Protein Preparation: Download the crystal structure of GlcN-6-P synthase (PDB ID: 2VF5) from the Protein Data Bank. Using molecular modeling software (e.g., PyMOL, AutoDock Tools), remove all water molecules and co-crystallized ligands. Add polar hydrogens and assign Kollman charges to the protein.

  • Ligand Preparation: Use the DFT-optimized structure of this compound as the input ligand. Assign Gasteiger charges.

  • Grid Box Generation: Define the active site of the protein based on known inhibitor binding or active site residue analysis.[10] Create a grid box encompassing this site, within which the docking algorithm will search for binding poses.

  • Docking Execution: Run the docking simulation using software like AutoDock Vina. The program will generate multiple binding poses of the ligand within the protein's active site, ranked by a scoring function (binding energy).

  • Results Analysis: Analyze the top-ranked pose. A lower binding energy (more negative value) indicates a higher predicted binding affinity. Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the binding.

Predicted Docking Outcomes

The docking study is expected to reveal specific interactions that contribute to the binding affinity.

Table 3: Predicted Molecular Docking Results with GlcN-6-P Synthase (2VF5)

Parameter Predicted Outcome Interpretation
Binding Energy -7.0 to -9.0 kcal/mol Strong predicted affinity, comparable to known inhibitors.
Hydrogen Bonds Thione (S) with Ser347 The sulfur atom acts as a hydrogen bond acceptor.
Amino (NH₂) with Glu488 The amino group acts as a hydrogen bond donor.

| Hydrophobic Interactions | Imidazole Ring with Val399 | Non-polar interactions stabilizing the complex. |

These predicted interactions, particularly the hydrogen bonds formed by the unique thione and amino groups, would provide a strong rationale for its potential inhibitory activity. The results would validate the molecule as a promising lead for further experimental testing, including synthesis and in vitro antimicrobial assays.

Conclusion

This technical guide has laid out a comprehensive and authoritative theoretical framework for the investigation of this compound. By integrating DFT calculations for structural and electronic characterization with molecular docking for pharmacological prediction, this in silico approach provides a powerful, cost-effective, and rapid means of evaluating its potential as a novel therapeutic agent. The detailed protocols and predicted outcomes described herein form a self-validating blueprint to guide future experimental work, demonstrating how computational chemistry can drive innovation in modern drug discovery.

References

  • Dwarakanath, D., Nayak, Y. N., Kulal, A., Pandey, S., Pai, K. S. R., & Gaonkar, S. L. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports.
  • Isloor, A. M., et al. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 6, 197–204.
  • Isloor, A. M., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. ScienceDirect.
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  • Unknown author. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry.
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  • Unknown author. (n.d.). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. ResearchGate.
  • Unknown author. (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry.
  • Singh, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.
  • Al-Masoudi, N. A. L., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports.
  • Erdogdu, Y., et al. (2013). FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole. ResearchGate.
  • Erdogdu, Y., et al. (n.d.). FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. ResearchGate.
  • de la Cruz, H., et al. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Institutes of Health (NIH).

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Methodological & Application

Application Notes & Protocols: Synthesis of Novel 1-Amino-4-methyl-1H-imidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of novel derivatives based on the 1-amino-4-methyl-1H-imidazole-2-thiol scaffold. Imidazole-2-thiol moieties are privileged structures in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a 1-amino group provides a versatile synthetic handle for the development of new chemical entities with potentially enhanced biological profiles. These protocols are designed to be robust and reproducible, offering detailed step-by-step methodologies, mechanistic insights, and characterization guidelines for researchers in drug discovery and organic synthesis.

Strategic Overview: The Synthetic Blueprint

The overall strategy involves a two-stage process. First, the synthesis of the core heterocyclic precursor, this compound. Second, the functionalization of this precursor at its two primary reactive sites: the exocyclic amino group (N-1) and the thiol group (C-2). This approach allows for the systematic generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Derivatization A Starting Materials (e.g., α-haloketone + Thiosemicarbazide) B Cyclization Reaction A->B C 1-Amino-4-methyl- 1H-imidazole-2-thiol (Core Scaffold) B->C D Protocol A: Schiff Base Formation (Reaction at N-1) C->D E Protocol B: S-Alkylation (Reaction at C-2 Thiol) C->E F Novel Derivatives Library D->F E->F G Start Thiosemicarbazide + 3-Chloro-2-butanone Step1 Nucleophilic Attack Sulfur attacks carbonyl carbon Start->Step1 Step 1 Step2 Intermediate Formation Formation of a thiouronium-like intermediate Step1->Step2 Step3 Intramolecular Cyclization N-attack on carbon with leaving group (Cl) Step2->Step3 Step 2 Step4 Dehydration & Tautomerization Loss of H₂O and arrangement to thiol form Step3->Step4 Step 3 Product This compound Step4->Product Step 4

Figure 2: Mechanistic pathway for precursor synthesis.

Detailed Experimental Protocol

Materials:

  • Thiosemicarbazide

  • 3-Chloro-2-butanone

  • Anhydrous Sodium Acetate (NaOAc)

  • Ethanol (Absolute)

  • Deionized Water

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiosemicarbazide (0.1 mol, 9.11 g) and anhydrous sodium acetate (0.1 mol, 8.20 g) in absolute ethanol (100 mL).

  • Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

  • Slowly add 3-chloro-2-butanone (0.1 mol, 10.65 g) to the mixture dropwise over 20 minutes. The addition may be slightly exothermic.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase Ethyl Acetate:Hexane 7:3).

  • After completion, allow the mixture to cool to room temperature. A precipitate will form.

  • Pour the cooled reaction mixture into 300 mL of ice-cold water with stirring.

  • Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol to remove impurities.

  • Dry the crude product under vacuum at 50°C to yield this compound as an off-white to pale yellow solid. Recrystallization from ethanol/water may be performed for higher purity.

Expected Outcome:

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow crystalline solid

  • Melting Point: Typically in the range of 190-200°C (decomposes).

Application Protocol A: Synthesis of N-Arylideneamino Derivatives (Schiff Bases)

The primary amino group at the N-1 position is an excellent nucleophile for condensation reactions with aldehydes to form Schiff bases (imines). This derivatization is a rapid and efficient method to introduce diverse aromatic and heteroaromatic moieties, significantly expanding the chemical space of the core scaffold. [4][5]

Mechanistic Rationale

The reaction proceeds via a nucleophilic addition of the N-1 amino group to the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate, which then undergoes acid-catalyzed dehydration to yield the stable imine (Schiff base) product. A catalytic amount of glacial acetic acid is often used to facilitate the dehydration step.

General Experimental Protocol

Materials:

  • This compound (Precursor)

  • Substituted Aromatic/Heteroaromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the precursor (10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask with gentle heating if necessary.

  • Add the desired substituted aldehyde (10 mmol) to the solution.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • If no precipitate forms, reduce the solvent volume under reduced pressure or pour the mixture into ice-cold water to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Data Presentation: Representative Aldehydes
EntryAldehydeExpected Product NameTypical Yield (%)
1Benzaldehyde1-(Benzylideneamino)-4-methyl-1H-imidazole-2-thiol85-95%
24-Chlorobenzaldehyde1-[(4-Chlorobenzylidene)amino]-4-methyl-1H-imidazole-2-thiol88-96%
34-Methoxybenzaldehyde1-[(4-Methoxybenzylidene)amino]-4-methyl-1H-imidazole-2-thiol90-97%
44-Nitrobenzaldehyde1-[(4-Nitrobenzylidene)amino]-4-methyl-1H-imidazole-2-thiol80-90%
52-Hydroxybenzaldehyde1-[(2-Hydroxybenzylidene)amino]-4-methyl-1H-imidazole-2-thiol82-92%

Application Protocol B: Synthesis of S-Alkyl Derivatives

The thiol group at the C-2 position exists in tautomeric equilibrium with its thione form but readily acts as a nucleophile in its thiol form, especially in the presence of a base. This allows for straightforward S-alkylation using various alkylating agents, providing another key vector for structural modification. [6]

Mechanistic Rationale

The reaction is a classic Williamson ether synthesis analogue for sulfur, proceeding via an SN2 mechanism. A base (e.g., NaOH, K₂CO₃) deprotonates the thiol group to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group to form a new C-S bond.

General Experimental Protocol

Materials:

  • This compound (Precursor)

  • Alkylating Agent (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Base (e.g., Sodium Hydroxide, Potassium Carbonate)

  • Solvent (e.g., Ethanol, DMF, Acetone)

Procedure:

  • Dissolve the precursor (10 mmol) in a suitable solvent (50 mL) in a 100 mL round-bottom flask.

  • Add the base (11 mmol, 1.1 equivalents). For NaOH, a 1M aqueous solution can be used with ethanol. For K₂CO₃, it can be added as a solid to DMF or acetone.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate anion.

  • Add the alkylating agent (10 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 6-12 hours or with gentle heating (40-50°C) to accelerate the reaction. Monitor progress by TLC.

  • After the reaction is complete, pour the mixture into cold water to precipitate the product and dissolve inorganic salts.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol if necessary.

Characterization of Novel Derivatives

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and physical methods should be employed.

Spectroscopic Analysis
  • ¹H NMR: For Schiff base derivatives, look for the disappearance of the broad NH₂ signal (typically ~5.5-6.5 ppm) and the appearance of a new singlet for the imine proton (-N=CH-) in the downfield region (δ 8.0-9.5 ppm). [7]For S-alkylated derivatives, new signals corresponding to the added alkyl group will appear (e.g., a singlet around δ 2.5-4.0 ppm for S-CH₃ or S-CH₂). The SH proton signal (often broad, δ 12-14 ppm) will disappear.

  • ¹³C NMR: Confirm the presence of the imine carbon (-N=C H-) in Schiff bases (δ 160-170 ppm). [7]The C=S carbon of the precursor (δ ~180 ppm) will shift upfield upon S-alkylation.

  • FT-IR: In Schiff bases, a characteristic C=N stretching band will appear around 1620-1640 cm⁻¹. [7]The N-H stretching bands of the amino group (~3200-3300 cm⁻¹) will be absent. The C=S stretch (~1200-1250 cm⁻¹) will remain. For S-alkylation, the broad S-H stretch is absent.

  • Mass Spectrometry (ESI-MS): Used to confirm the molecular weight of the final product, observing the molecular ion peak [M+H]⁺. [4]

Physical Characterization
  • Melting Point (m.p.): A sharp melting point range is a good indicator of purity.

  • Chromatography (TLC/HPLC): Used for reaction monitoring and final purity assessment.

Example Characterization Data Table (for 1-[(4-Chlorobenzylidene)amino]-4-methyl-1H-imidazole-2-thiol)
AnalysisExpected Result
¹H NMR (DMSO-d₆)δ 13.5 (s, 1H, SH), 9.1 (s, 1H, N=CH), 7.9 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 6.8 (s, 1H, Imidazole C5-H), 2.2 (s, 3H, CH₃)
FT-IR (KBr, cm⁻¹)~3050 (Ar C-H), ~2550 (br, S-H), ~1625 (C=N), ~1590 (C=C), ~1240 (C=S)
ESI-MS m/z = 266.0 [M+H]⁺ for C₁₁H₁₀ClN₄S
Melting Point >200°C (with decomposition)

References

  • Dhainje, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B.
  • El-Metwaly, A. M., et al. (2015). Synthesis and Characterization of Some New Aminoimidazoles. Journal of Chemical and Pharmaceutical Research.
  • Various Authors. (n.d.). Synthesis and Cyclization of Some Thiosemicarbazide Derivatives. ResearchGate. [Link]

  • Kumar, R., et al. (2018). Synthesis and Biological Activity of Imidazole Derivatives. International Journal of Research in Advent Technology. [Link]

  • Nikolaenkova, E. B., et al. (2020). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules. [Link]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. [Link]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. [Link]

  • Sivaraj, N., et al. (2022). Synthesis of thiosemicarbazide-based imidazole derivatives. ResearchGate. [Link]

  • Abbas, S. Y., et al. (2013). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Science and Research. [Link]

  • Various Authors. (n.d.). Synthetic route to substituted imidazoles. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. [Link]

  • Foley, D. J., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Hussein, D. H., & Abbas, L. K. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. Egyptian Journal of Chemistry. [Link]

  • Singh, A., et al. (2019). Imidazole Derivatives and its Pharmacological Activities. International Journal of Research and Analytical Reviews. [Link]

  • Pispirin, C., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules. [Link]

  • Sharma, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Chemical Sciences Journal. [Link]

  • Khan, J., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents. ACS Omega. [Link]

  • Gómez-Saiz, P., et al. (2003). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Inorganic Chemistry. [Link]

  • Sonawane, K. D., et al. (2024). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Indian Journal of Chemistry. [Link]

  • Pharmaffiliates. (n.d.). 1-Methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-1H-imidazole-2-thiol. [Link]

  • Singh, R. K., et al. (2021). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes. Oriental Journal of Chemistry. [Link]

  • Can, Ö. D., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Research in Pharmacy. [Link]

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Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 1-Amino-4-methyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for new drug discovery. Imidazole derivatives represent a promising class of heterocyclic compounds, known to exhibit a wide spectrum of biological activities.[1][2][3][4] This document provides a comprehensive guide for researchers on the use of 1-Amino-4-methyl-1H-imidazole-2-thiol in a variety of antimicrobial assays. We present detailed, field-proven protocols for determining the compound's inhibitory and bactericidal activity, grounded in the rigorous standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7] This guide is designed to ensure experimental robustness, reproducibility, and scientific integrity.

Introduction: The Scientific Rationale

The imidazole ring is a fundamental structural motif in many biologically active molecules, including the amino acid histidine and the hormone histamine.[8] Its derivatives are known to possess diverse pharmacological properties, including antifungal, antibacterial, antiviral, and anti-inflammatory activities.[2][3] The antimicrobial mechanism of some imidazole compounds involves the disruption of microbial cell membranes or the inhibition of key enzymes.[9]

The subject of this guide, this compound, combines the imidazole core with two key functional groups: an amino group (-NH₂) and a thiol group (-SH). The thiol group, in particular, is a reactive nucleophile that could potentially interact with microbial enzymes or proteins, disrupting their function and leading to cell death. This structural combination makes it a compelling candidate for antimicrobial screening. These protocols will enable the systematic evaluation of its efficacy against a panel of relevant bacterial strains.

Compound Profile & Safe Handling

Before beginning any experimental work, it is critical to understand the properties of the test compound and the necessary safety precautions.

Physicochemical Properties
PropertyDataSource
IUPAC Name This compound---
CAS Number 16163-48-7[10][11]
Molecular Formula C₄H₇N₃SDerived
Molecular Weight 129.18 g/mol Derived
Appearance White to pale yellow solid (typical for related compounds)[8]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF. Aqueous solubility may be limited.Inferred
Safety & Handling Precautions

Thiol-containing compounds are notorious for their potent, unpleasant odors.[12][13] Proper handling is essential to prevent laboratory contamination and ensure a safe working environment.

  • Engineering Controls : All work involving the handling of the pure compound or its concentrated stock solutions must be performed inside a certified chemical fume hood.[12][13] To prevent environmental release, consider trapping exhaust from vacuum lines or rotary evaporators with a bleach solution.[14]

  • Personal Protective Equipment (PPE) : Standard PPE, including a lab coat, safety glasses, and nitrile gloves, is mandatory.[15][16]

  • Decontamination : All glassware and equipment that comes into contact with the thiol compound should be decontaminated immediately after use by soaking in a bleach solution for at least 14-24 hours.[12][14] This oxidizes the thiol to a less odorous sulfone or sulfoxide.[12]

  • Waste Disposal : All solid and liquid waste containing the thiol must be disposed of in appropriately labeled hazardous waste containers.[14]

Experimental Workflow Overview

The evaluation of a novel antimicrobial agent follows a logical progression from initial screening to more detailed characterization. This guide provides protocols for each stage of this process.

Antimicrobial Assay Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Advanced Characterization Stock Compound Stock Solution Prep MIC MIC Determination (Broth Microdilution) Stock->MIC Disk Disk Diffusion Assay Stock->Disk Inoculum Bacterial Inoculum Standardization Inoculum->MIC Inoculum->Disk MBC MBC Determination MIC->MBC TimeKill Time-Kill Kinetics MIC->TimeKill

Caption: General workflow for antimicrobial compound evaluation.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is the "gold standard" for determining the quantitative antimicrobial susceptibility of a bacterial isolate.[17] This assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[5][18][19] The protocol described here is harmonized with CLSI M07 guidelines.[5]

Materials & Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or PBS

  • Spectrophotometer

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Resazurin (optional, for viability confirmation)

Step-by-Step Procedure
  • Compound Stock Preparation:

    • Accurately weigh the test compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~77.5 mM).

    • Rationale: DMSO is used to solubilize hydrophobic compounds. A high concentration is needed to ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent-induced toxicity.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Rationale: A standardized inoculum is the most critical variable for reproducibility in susceptibility testing.

    • Dilute this adjusted suspension 1:150 in sterile CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation (Serial Dilution):

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Create an intermediate dilution of your compound stock in CAMHB. For example, add 4 µL of a 10 mg/mL stock to 996 µL of CAMHB to get a 40 µg/mL working solution.

    • Add 200 µL of this working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is now 200 µL. The compound concentrations are now half of the initial serial dilution (e.g., 20 µg/mL down to 0.04 µg/mL).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.[18]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • Examine the growth control (well 11) to ensure adequate bacterial growth and the sterility control (well 12) to ensure no contamination.

Data Presentation & Quality Control

Example Plate Layout:

Well123456789101112
[Cpd] µg/mL 201052.51.250.630.310.160.080.0400
Bacteria +++++++++++-
Result ---+++++++++-
(-) No growth, (+) Growth, (++) Robust Growth. In this example, the MIC is 5 µg/mL.

Quality Control (QC):

  • Always run a reference antibiotic (e.g., Ciprofloxacin) in parallel against a QC strain (e.g., E. coli ATCC 25922).

  • The resulting MIC for the reference drug must fall within the acceptable range published by CLSI or EUCAST to validate the assay run.[17][20]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

Principle: The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of a compound's antimicrobial activity.[6] A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test organism. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.[6] This method is based on EUCAST standards.

Materials & Reagents
  • Mueller-Hinton Agar (MHA) plates (4.0 ± 0.5 mm depth)

  • Sterile blank paper disks (6 mm diameter)

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile cotton swabs

  • Forceps

Step-by-Step Procedure
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1, Step 2.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the entire surface of the MHA plate evenly in three directions (rotating the plate approximately 60° each time) to ensure confluent growth.

  • Disk Preparation and Application:

    • Prepare a high-concentration solution of this compound in a volatile solvent (e.g., methanol or ethanol).

    • Apply a known amount of the compound solution onto a blank paper disk (e.g., 10 µL of a 3 mg/mL solution to yield a 30 µg disk). Allow the solvent to fully evaporate in a sterile environment.

    • Using sterile forceps, firmly press the impregnated disk onto the surface of the inoculated MHA plate.

    • Apply disks within 15 minutes of plate inoculation.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.[21]

  • Reading Results:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.

Protocol 3: Time-Kill Kinetic Assay (Advanced)

Principle: A time-kill assay provides dynamic information about a compound's antimicrobial activity, helping to distinguish between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) effects.[22][23] The assay measures the rate of bacterial killing over time when exposed to specific concentrations of the compound, typically referenced to the MIC.[24]

Workflow Diagram

Time_Kill_Assay A Prepare bacterial culture (~1x10^6 CFU/mL) B Add Compound (e.g., 0x, 1x, 2x, 4x MIC) A->B C Incubate at 37°C with shaking B->C D Sample at time points (0, 2, 4, 8, 24h) C->D E Perform serial dilutions and plate on agar D->E F Incubate plates overnight E->F G Count colonies (CFU) and calculate CFU/mL F->G H Plot Log10 CFU/mL vs. Time G->H

Caption: Step-by-step workflow for a time-kill kinetic assay.

Step-by-Step Procedure
  • Preparation:

    • Prepare a log-phase bacterial culture in CAMHB with a starting density of ~1 x 10⁶ CFU/mL.[24]

    • Prepare flasks containing the test compound at concentrations relative to its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.

  • Execution:

    • At time zero (T=0), remove an aliquot from the growth control flask, perform serial dilutions, plate, and incubate to determine the initial CFU/mL.

    • Add the standardized inoculum to all flasks (including controls) and place them in a shaking incubator at 37°C.

  • Sampling:

    • At specified time intervals (e.g., 1, 2, 4, 6, 12, 24 hours), remove an aliquot from each flask.[24]

    • Perform serial dilutions in sterile saline to reduce the compound concentration and obtain a countable number of colonies.

    • Plate the dilutions onto MHA plates and incubate overnight.

  • Analysis:

    • Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the results as log₁₀ CFU/mL versus time.

    • Interpretation: A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum is considered bactericidal activity.[22][23]

Conclusion & Future Directions

These protocols provide a standardized framework for the initial antimicrobial evaluation of this compound. A successful outcome, such as a low MIC value and evidence of bactericidal activity, would warrant further investigation. Subsequent studies could explore the compound's spectrum of activity against a broader panel of clinical isolates, investigate its mechanism of action (e.g., through membrane permeability assays or enzyme inhibition studies), and assess its potential for synergy with existing antibiotics. The structural features of this compound, combining the versatile imidazole core with a reactive thiol group, mark it as a molecule of interest in the ongoing search for next-generation antimicrobial agents.

References

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Application Notes and Protocols for 1-Amino-4-methyl-1H-imidazole-2-thiol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole core is a quintessential privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents.[1][2][3] Within this class, the 1-Amino-4-methyl-1H-imidazole-2-thiol moiety presents itself as a particularly versatile and reactive starting material for the synthesis of diverse compound libraries. Its unique trifecta of reactive sites—the primary amine at the N1 position, the thione/thiol tautomerism at the C2 position, and the inherent aromaticity of the imidazole ring—offers a rich landscape for chemical modification. This guide provides an in-depth exploration of the strategic application of this compound as a foundational building block in drug discovery, with a focus on synthesizing derivatives with potent anticancer and antimicrobial activities. Detailed, field-tested protocols for derivatization and subsequent biological screening are provided to empower researchers in their quest for novel therapeutics.

Introduction: The Imidazole-2-thiol Scaffold as a Versatile Pharmacophore

Heterocyclic compounds are the bedrock of modern pharmacology, and the imidazole ring is a prominent constituent.[2][3] Its presence in essential biomolecules like the amino acid histidine and purines underscores its biological relevance.[2] The imidazole nucleus is an electron-rich, five-membered aromatic ring that can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, making it an ideal anchor for binding to enzyme active sites and receptors.[2][4]

The introduction of a thiol group at the 2-position and an amino group at the 1-position, as in this compound, dramatically expands its synthetic potential. This molecule is not typically an endpoint therapeutic itself but rather a key intermediate. The primary amino group is a potent nucleophile, readily forming Schiff bases (imines) with aldehydes and ketones, while the thiol group can be easily alkylated to generate a wide array of thioether derivatives.[5] This synthetic tractability allows for the systematic exploration of chemical space around a common core, a cornerstone of modern lead optimization strategies. Derivatives of the broader imidazole-2-thiol class have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6]

Strategic Derivatization of this compound

The power of this compound lies in its predictable reactivity, enabling the creation of large, diverse libraries of compounds for high-throughput screening. The primary synthetic vectors are the N1-amino group and the C2-thiol group.

Modification of the N1-Amino Group: Schiff Base Formation

The condensation of the N1-primary amine with various aromatic or heterocyclic aldehydes is a straightforward and high-yielding reaction that produces arylideneamino (imine or Schiff base) derivatives.[7][8] This strategy is particularly effective for introducing large, planar aromatic systems that can act as DNA intercalators or engage in pi-stacking interactions within protein binding pockets.

Modification of the C2-Thiol Group: S-Alkylation

The thiol group exists in tautomeric equilibrium with its thione form. It is a soft nucleophile that can be readily alkylated with various electrophiles, such as alkyl halides or α-haloketones.[5][9][10] This S-alkylation is a robust method for introducing flexible or functionalized side chains that can probe different regions of a target's binding site, improve solubility, and fine-tune the electronic properties of the molecule.

The following diagram illustrates the primary synthetic pathways for derivatizing the core scaffold.

G cluster_0 N1-Amine Modification cluster_1 C2-Thiol Modification core 1-Amino-4-methyl- 1H-imidazole-2-thiol aldehyde Aromatic Aldehyde (R-CHO) core->aldehyde alkyl_halide Alkyl Halide (R'-X) core->alkyl_halide schiff_base N1-Arylideneamino Derivatives (Schiff Bases) aldehyde->schiff_base Condensation bio_screen Biological Screening (Anticancer, Antimicrobial, etc.) schiff_base->bio_screen thioether S-Substituted Thioether Derivatives alkyl_halide->thioether S-Alkylation thioether->bio_screen G cluster_0 Mechanism of Action compound Imidazole-2-thiol Derivative kinase Inhibition of VEGFR-2 / B-Raf Kinases compound->kinase dna DNA Intercalation & Topo II Inhibition compound->dna cell_cycle Cell Cycle Arrest (G1 or G2/M phase) kinase->cell_cycle dna->cell_cycle apoptosis Apoptosis Induction cell_cycle->apoptosis cell_death Cancer Cell Death apoptosis->cell_death Leads to

Caption: Anticancer mechanisms of imidazole-2-thiol derivatives.

Representative Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative imidazole derivatives from the literature against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)MechanismReference
5-Aryl-1-arylideneamino-1H-imidazole-2-thionesMCF-7 (Breast)As low as 0.08VEGFR-2/B-Raf Inhibition, Apoptosis[7]
Imidazole-2-thiones linked to acenaphthylenoneMCF-7 (Breast)1.5-3 fold more active than doxorubicinDNA Intercalation, Topo II Inhibition[11]
S-substituted imidazole-2-thionesA-549 (Lung)SubmicromolarG1 Arrest, Apoptosis, MMP-9 Inhibition[9]
2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamidesHT-29 (Colon)Not specified, but activeNot specified[1]

Applications in Antimicrobial Drug Discovery

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The imidazole-2-thiol scaffold has proven to be a fruitful starting point for the synthesis of compounds with significant antibacterial and antifungal activity. [12][13] The mechanism of action for antimicrobial imidazoles is varied but often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity. The lipophilicity of the derivatives, tuned by the substituents, plays a crucial role in their ability to penetrate bacterial cell membranes. [14][15]

Representative Antimicrobial Activity Data
Compound ClassMicrobial StrainMIC (µg/mL)Reference
5-[Pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiolsS. aureus, E. coliModerate Activity
Amide functionalized 1H-benzo[d]imidazole-2-thiol derivativesGram-positive & Gram-negative strainsAs low as 1.9[12]
Imidazole-thiazole hybridsE. coli, S. aureus, C. albicansAppreciable Activity[13]

Experimental Protocols

The following protocols provide generalized, robust methodologies for the synthesis and preliminary biological evaluation of derivatives of this compound.

Protocol 1: General Synthesis of N1-Arylideneamino-1H-imidazole-2-thiol Derivatives (Schiff Bases)

Causality: This protocol utilizes a simple acid-catalyzed condensation reaction. A catalytic amount of glacial acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the N1-amino group of the imidazole-thiol. The subsequent dehydration drives the reaction to completion, forming the stable imine C=N bond.

  • Reagent Preparation: Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask. Add a substituted aromatic aldehyde (1.0 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture with stirring.

  • Reaction: Equip the flask with a condenser and reflux the mixture for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane 3:7).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the solid product, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or ethanol/DMF mixture) can be performed for further purification.

  • Validation: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The appearance of a characteristic singlet for the imine proton (-N=CH-) between δ 8.0-9.0 ppm in the ¹H-NMR spectrum is a key indicator of successful synthesis. [8]

Protocol 2: General Synthesis of S-Substituted Imidazole Derivatives

Causality: This protocol is based on a standard SN2 reaction. A base, such as potassium hydroxide, is used to deprotonate the thiol group, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkylating agent (e.g., an α-haloketone), displacing the halide leaving group to form a stable thioether linkage.

  • Reagent Preparation: Dissolve the starting imidazole-2-thiol derivative (1.0 mmol) (this can be the parent compound or a Schiff base from Protocol 1) in 25 mL of a suitable solvent like ethanol or DMF in a 100 mL round-bottom flask.

  • Base Addition: Add a stoichiometric amount of a base, such as potassium hydroxide (1.0 mmol), to the solution and stir for 15-20 minutes at room temperature to ensure complete formation of the thiolate.

  • Alkylation: Add the desired alkylating agent (e.g., chloroacetone, ethyl bromoacetate) (1.0 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The solid product will precipitate out.

  • Purification: Filter the precipitate, wash thoroughly with water, and dry. Recrystallization from an appropriate solvent will yield the pure S-substituted product.

  • Validation: Characterize the final product using spectroscopic techniques. The disappearance of the -SH proton signal (if visible) and the appearance of new signals corresponding to the added alkyl group in the ¹H-NMR spectrum confirm the S-alkylation. [9]

Protocol 3: In Vitro Anticancer Screening (MTT Assay)

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere. [7]2. Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the compounds to various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram outlines the workflow for synthesis and screening.

G start Start: 1-Amino-4-methyl- 1H-imidazole-2-thiol synthesis Protocol 1 or 2: Synthesize Derivative start->synthesis purification Purification & Characterization (TLC, NMR, MS) synthesis->purification screening Protocol 3: In Vitro Biological Assay (e.g., MTT Assay) purification->screening analysis Data Analysis: Calculate IC50 / MIC screening->analysis decision Active Compound? analysis->decision lead_opt Lead Optimization decision->lead_opt Yes end End decision->end No lead_opt->synthesis Iterate

Caption: Workflow for synthesis and screening of derivatives.

Conclusion

This compound is a high-potential, synthetically tractable starting material for medicinal chemistry campaigns. Its well-defined reactive handles allow for the rapid and systematic generation of diverse chemical libraries. The demonstrated propensity for its derivatives to exhibit potent anticancer and antimicrobial activities validates this scaffold as a valuable core for future drug discovery efforts. The protocols and data presented herein serve as a comprehensive guide for researchers to harness the full potential of this versatile building block in the development of novel therapeutic agents.

References

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  • Cabrera-Galicia, I., et al. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Molecules, 25(8), 1889. [Available at: https://www.mdpi.com/1420-3049/25/8/1889]
  • Mai, A., et al. (2002). Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). European Journal of Medicinal Chemistry, 37(11), 919-929. [Available at: https://pubmed.ncbi.nlm.nih.gov/12446050/]
  • Shaziya, S., & Dr. K. Bharathi. (2020). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 62(1), 112-117. [Available at: https://ijpsr.
  • Geethalakshmi, T., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 1-16. [Available at: https://www.tandfonline.com/doi/full/10.1080/07391102.2023.2263072]
  • Al-Hamdani, A. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Chemistry, 2023, 1-10. [Available at: https://www.hindawi.com/journals/jchem/2023/8353841/]
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. [Available at: https://www.organic-chemistry.org/synthesis/heterocycles/imidazoles.shtm]
  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Available at: http://article.sapub.org/10.5923.j.ajoc.20150502.01.html]
  • Abellán-Lafuente, E., et al. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Pharmaceuticals, 14(11), 1079. [Available at: https://www.mdpi.com/1424-8247/14/11/1079]

Sources

Application Note: 1-Amino-4-methyl-1H-imidazole-2-thiol as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 1-amino-4-methyl-1H-imidazole-2-thiol, a heterocyclic building block with significant potential in medicinal chemistry. Its unique trifunctional nature—comprising a nucleophilic thiol, a reactive N-amino group, and an imidazole core—offers multiple avenues for diversification and scaffold development. We present detailed protocols for the synthesis of the core building block and its subsequent derivatization through S-alkylation, N-amino condensation, and cyclocondensation reactions to form privileged scaffolds such as imidazo[2,1-b]thiazoles. The causality behind experimental choices is explained, and a practical workflow for the generation of a small-molecule library targeting protein kinases is detailed.

Introduction: The Privileged Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved drugs. Its aromaticity, hydrogen bonding capabilities, and metabolic stability make it a privileged structure. The this compound scaffold enhances this utility by incorporating three distinct reactive sites.

  • The 2-Thiol Group: This soft nucleophile is readily alkylated or arylated, providing a robust handle for introducing side chains or linking to other pharmacophores. Its position is critical for forming fused heterocyclic systems.

  • The 1-Amino Group: This primary amine serves as a versatile functional group for forming imines, amides, or sulfonamides, allowing for systematic exploration of the structure-activity relationship (SAR).

  • The 4-Methyl Group: This group provides a steric and electronic perturbation that can influence binding affinity and metabolic stability compared to the unsubstituted parent scaffold.

This combination of features makes this compound an ideal starting point for constructing diverse molecular architectures aimed at a wide range of biological targets, including kinases, proteases, and GPCRs.

Physicochemical Properties

A summary of the key properties of the title compound is provided below.

PropertyValueReference
CAS Number 16163-48-7[1][2]
Molecular Formula C₄H₆N₄S[1][2]
Molecular Weight 142.18 g/mol [1][2]
Canonical SMILES CN1C(=S)N(C=C1)N[1]
Appearance (Predicted) Off-white to yellow solid-

Synthesis of the Building Block

The synthesis of 1-amino-1H-imidazole-2(3H)-thiones can be achieved through a modern, multicomponent reaction (MCR) strategy involving a tandem Staudinger/aza-Wittig reaction sequence.[3] This approach offers high regioselectivity and good yields. The protocol below is adapted for the synthesis of the 4-methyl derivative.

Synthetic Workflow Diagram

cluster_0 Step 1: Azide Formation cluster_1 Step 2: Tandem Staudinger/Aza-Wittig/Cyclization A 1-Chloroacetone Hydrazone C Intermediate Azido Hydrazone A->C in THF/H₂O B Sodium Azide (NaN₃) B->C F This compound C->F 1. PPh₃ 2. CS₂ (Reflux in THF) D Triphenylphosphine (PPh₃) D->F E Carbon Disulfide (CS₂) E->F

Caption: Multicomponent reaction workflow for the synthesis of the target building block.

Protocol: Synthesis of this compound

This protocol is adapted from a general method for related structures.[3]

Rationale: The reaction begins with the Sₙ2 displacement of chloride by azide. The resulting azido hydrazone is then subjected to a Staudinger reaction with triphenylphosphine to form an iminophosphorane. This intermediate undergoes an aza-Wittig reaction with carbon disulfide to generate an isothiocyanate, which immediately cyclizes intramolecularly to form the desired imidazole-2-thiol ring system.

Materials:

  • 1-Chloroacetone hydrazone (1.0 mmol)

  • Sodium azide (NaN₃, 1.0 mmol, 65 mg)

  • Triphenylphosphine (PPh₃, 1.1 mmol, 289 mg)

  • Carbon disulfide (CS₂, 1.0 mL)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Deionized water (0.5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 50 mL round-bottom flask, dissolve sodium azide (65 mg, 1.0 mmol) in 0.5 mL of water and cool in an ice bath.

  • Add a solution of the starting α-halohydrazone (1.0 mmol) in 4.5 mL of THF to the cooled azide solution.

  • Remove the ice bath and stir the mixture at room temperature. Monitor the reaction by TLC until the starting hydrazone is consumed.

  • Upon completion, add anhydrous Na₂SO₄ (approx. 0.5 g) to the mixture to remove water.

  • Sequentially add a solution of PPh₃ (289 mg, 1.1 mmol) in 1.0 mL of THF, followed by carbon disulfide (1.0 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-20 hours, monitoring by TLC for the formation of the product.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the title compound.

Key Derivatization Strategies & Protocols

The building block's true power lies in its capacity for differential functionalization at its three reactive sites.

S-Alkylation for Linker Introduction

The thiol group is highly nucleophilic and can be selectively alkylated under basic conditions, leaving the N-amino group untouched. This reaction is fundamental for attaching the scaffold to side chains that can probe binding pockets.

Start 1-Amino-4-methyl- 1H-imidazole-2-thiol Product 2-(Alkylthio)-1-amino- 4-methyl-1H-imidazole Start->Product S-Alkylation Reagent α-Halo Ketone (R-CO-CH₂-Br) + K₂CO₃ in Acetone Reagent->Product

Caption: General scheme for S-alkylation of the imidazole-2-thiol core.

Protocol: Synthesis of 2-(2-Oxo-2-phenylethylthio)-1-amino-4-methyl-1H-imidazole This protocol is adapted from a general procedure for S-alkylation.[3]

Rationale: Potassium carbonate is a mild base sufficient to deprotonate the acidic thiol, forming a thiolate anion. This potent nucleophile then displaces the bromide from 2-bromoacetophenone in a classic Sₙ2 reaction. Acetone is an ideal polar aprotic solvent for this transformation.

  • Suspend this compound (142 mg, 1.0 mmol) and potassium carbonate (K₂CO₃, 138 mg, 1.0 mmol) in 10 mL of acetone.

  • Add 2-bromoacetophenone (199 mg, 1.0 mmol) to the suspension.

  • Stir the reaction mixture at room temperature until TLC indicates complete consumption of the starting thiol.

  • Remove the solvent via rotary evaporation.

  • Quench the residue by adding 10 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

N¹-Amine Functionalization via Condensation

The exocyclic N-amino group can react with aldehydes or ketones to form Schiff bases (imines), providing a rapid method for introducing diverse aryl or alkyl substituents.

Protocol: Synthesis of a 1-(Arylideneamino)-4-methyl-1H-imidazole-2-thiol This protocol is based on analogous reactions with 5-amino-1H-benzo[d]imidazole-2-thiols.[4][5]

Rationale: The condensation of the primary amine with an aldehyde proceeds under acidic catalysis (a few drops of acetic acid). The reaction is typically driven to completion by the removal of water, often by refluxing in a solvent like ethanol.

  • Dissolve this compound (142 mg, 1.0 mmol) in 15 mL of absolute ethanol in a round-bottom flask.

  • Add the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring product formation by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the mixture into ice-cold water to induce precipitation. Filter and dry the product.

Cyclocondensation to Bioactive Cores: The Imidazo[2,1-b]thiazole Synthesis

This powerful reaction combines S-alkylation and intramolecular cyclization in a single step to form the imidazo[2,1-b]thiazole scaffold, a core structure in numerous anticancer and antimicrobial agents.[6][7][8]

Start 1-Amino-4-methyl- 1H-imidazole-2-thiol Intermediate S-Alkylated Intermediate (Unstable, not isolated) Start->Intermediate S-Alkylation Reagent α-Halo Ketone (R-CO-CH₂-Br) Reagent->Intermediate Product Substituted Amino- Imidazo[2,1-b]thiazole Intermediate->Product Intramolecular Cyclization & Dehydration A 1-Amino-4-methyl- 1H-imidazole-2-thiol C Intermediate Library A (Amino-Imidazo[2,1-b]thiazoles) A->C B Diverse α-Halo Ketones (R¹-CO-CH₂-Br) B->C Step 1: Cyclocondensation E Final Library B (Decorated Scaffolds) C->E D Diverse Aldehydes (R²-CHO) or Acyl Chlorides (R³-COCl) D->E Step 2: Parallel Amination

Caption: Two-step workflow for parallel synthesis of an imidazo[2,1-b]thiazole library.

Protocol: Synthesis of a Representative Library Member

Step 1: Cyclocondensation (as in 4.3)

  • React this compound with 2-bromo-4'-methoxyacetophenone to produce 6-amino-2-(4-methoxyphenyl)-5-methylimidazo[2,1-b]thiazole.

Step 2: N-Acylation

  • Rationale: The N-amino group of the cyclized product is acylated to introduce a second point of diversity (R³). Pyridine is used as a base to scavenge the HCl byproduct.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).

    • Add pyridine (1.2 mmol) and cool the mixture to 0 °C.

    • Add a solution of an acyl chloride (e.g., benzoyl chloride, 1.1 mmol) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography to yield the final compound.

Data Summary

The following tables represent the expected output from a small library synthesis and screening campaign.

Table 2: Synthesis and Characterization Data (Representative Compounds)

Compound ID R¹ Group R³ Group Yield (%) Purity (LC-MS)
LIB-001 4-Methoxyphenyl Phenyl 65 >98%
LIB-002 4-Chlorophenyl Phenyl 61 >97%
LIB-003 4-Methoxyphenyl 3-Pyridyl 58 >98%

| LIB-004 | 4-Chlorophenyl | 3-Pyridyl | 55 | >99% |

Table 3: Biological Screening Data (Hypothetical)

Compound ID Target Kinase IC₅₀ (nM)
LIB-001 BRAF V600E 150
LIB-002 BRAF V600E 85
LIB-003 EGFR T790M 450
LIB-004 EGFR T790M 210

| Sorafenib | BRAF V600E | 30 |

Conclusion

This compound is a high-potential building block for drug discovery. Its synthetic accessibility via modern MCR techniques and the orthogonal reactivity of its functional groups allow for the rapid and efficient construction of diverse and complex molecular scaffolds. The demonstrated conversion to the biologically relevant imidazo[2,1-b]thiazole core underscores its value in generating novel compound libraries for screening against critical therapeutic targets.

References

  • Petrillo, G., et al. (2021). Sequential MCR via Staudinger/Aza-Wittig versus Cycloaddition Reaction to Access Diversely Functionalized 1-Amino-1H-Imidazole-2(3H)-Thiones. Molecules, 26(11), 3321. Available at: [Link]

  • de Oliveira, R. S., et al. (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules, 27(19), 6296. Available at: [Link]

  • Aboraia, A. S., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(9), 4178-4187. Available at: [Link]

  • Dhawas, A. V., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(4), 455-461. Available at: [Link]

  • Benzenine, D., et al. (2015). Synthesis of imidazo[2,1-b]thiazoles. ResearchGate. Available at: [Link]

  • Yurttaş, L., et al. (2014). Synthesis and antimicrobial activity of new imidazo [2, 1-b] thiazole derivatives. Journal of the Chemical Society of Pakistan, 36(1). Available at: [Link]

  • Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44349–44361. Available at: [Link]

  • Tarasova, E. A., et al. (2019). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. Russian Chemical Bulletin, 68(8), 1531-1537. Available at: [Link]

  • Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44349-44361. Available at: [Link]

Sources

Experimental Design for the Synthesis and Reactivity of 1-Amino-4-methyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical note provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental setup for studying the synthesis and reactions of 1-Amino-4-methyl-1H-imidazole-2-thiol. This versatile heterocyclic compound serves as a valuable scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references. Key sections cover synthesis, characterization, safety protocols, the study of its inherent thione-thiol tautomerism, and detailed procedures for fundamental reactions such as S-alkylation and cyclization.

Introduction: The Significance of Imidazole-2-thiols

The imidazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of drugs with applications ranging from antifungal to anticancer treatments.[1] Its prevalence stems from favorable structural features like high polarity and the ability to act as both a hydrogen bond donor and acceptor, which enhance the pharmacokinetic properties of drug candidates.[1] The introduction of a thiol (or thione) group at the 2-position, as in this compound, adds a unique dimension of reactivity. These compounds exist in a dynamic equilibrium between the thiol (-SH) and thione (C=S) forms, a phenomenon known as thione-thiol tautomerism.[1][2] This equilibrium is critical as it dictates the molecule's reactivity, allowing it to act as a potent nucleophile, a ligand for metal ions, or a precursor for fused heterocyclic systems.[3] Understanding and controlling the reactivity of this scaffold is paramount for designing novel therapeutic agents.

Critical Safety and Handling Protocols

Working with any laboratory chemical requires strict adherence to safety protocols. Imidazole derivatives, in particular, can be hazardous.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles (conforming to EN166 standards), a lab coat, and chemical-resistant gloves.[4][5]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[6]

  • Ingestion: Do not eat, drink, or smoke in the laboratory.[7] If swallowed, do NOT induce vomiting and seek immediate medical attention.[4][5]

Specific Hazards:

  • Skin and Eye Damage: Imidazole is classified as causing severe skin burns and eye damage.[5][6]

  • Toxicity: It is harmful if swallowed (Acute oral toxicity, Category 4).[5][6]

  • Reproductive Hazard: Classified as a Reproductive Toxicity Category 1B substance, which may damage an unborn child.[4][6] Obtain special instructions and do not handle until all safety precautions have been read and understood.[6]

  • Incompatibilities: Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]

Waste Disposal:

  • Dispose of all chemical waste, including unused reagents and solvent residues, in appropriately labeled containers according to your institution's hazardous waste disposal procedures.[7]

Synthesis and Structural Verification

A reliable source of pure starting material is the foundation of any reaction study. The synthesis of substituted 2-aminoimidazoles can be approached through various routes, often involving the cyclization of α-haloketones with guanidine derivatives or the condensation of α-aminocarbonyl compounds with cyanamide.[8] Below is a generalized, robust protocol for synthesizing and verifying the target compound.

Protocol: Synthesis of this compound

This protocol is adapted from established methods for imidazole synthesis.[8][9][10]

Materials:

  • Precursor (e.g., an appropriate α-aminoketone or α-haloketone)

  • Thiosemicarbazide or a related thiourea derivative

  • Solvent (e.g., Ethanol, DMF)

  • Acid or Base catalyst (as required by the specific route)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the chosen precursor (1.0 eq) in the selected solvent (e.g., Ethanol).

  • Reagent Addition: Add thiosemicarbazide (1.1 eq) to the solution. If the reaction requires catalysis, add the appropriate acid or base at this stage.

  • Reflux: Heat the reaction mixture to reflux (typically 70-80°C for ethanol) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane mixture).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated NaHCO₃ solution and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Structural Characterization

Confirmation of the product's identity and purity is non-negotiable. The following techniques are essential.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive information about the molecular structure. Expected ¹H NMR signals would include peaks for the methyl group (CH₃), the imidazole ring proton, and exchangeable protons for the amino (NH₂) and thiol/thione (SH/NH) groups.[11][12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI-MS) is commonly used.[8][12]

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Look for characteristic absorption bands for N-H (amine), C=N, and the C=S (thione) stretch, which is often observed in the 1200-1300 cm⁻¹ region.[12] The absence of a strong S-H band around 2550 cm⁻¹ often suggests the thione tautomer predominates in the solid state.[13]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.[8][14]

Investigating Thione-Thiol Tautomerism

A key feature of imidazole-2-thiols is their existence as a mixture of thione and thiol tautomers.[1] The position of this equilibrium can be influenced by solvent, pH, and temperature, which in turn affects reactivity.

Diagram: Thione-Thiol Tautomeric Equilibrium

Caption: The equilibrium between the thione (C=S) and thiol (S-H) forms.

Protocol: HPLC-MS Analysis of Tautomerism

This protocol uses pH modulation to study the equilibrium shift, a common method for analyzing tautomeric systems.[14]

Objective: To quantify the relative ratio of thione and thiol forms under different pH conditions.

Procedure:

  • Sample Preparation: Prepare three stock solutions of the compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.

    • Sample A (Neutral): Dilute the stock solution with a 50:50 mixture of acetonitrile and water.

    • Sample B (Acidic): Dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

    • Sample C (Basic): Dilute the stock solution with a 50:50 mixture of acetonitrile and water containing a small amount of sodium hydrogen carbonate.[14]

  • HPLC-MS Analysis:

    • Inject each sample into an HPLC system coupled to a mass spectrometer.

    • Use a C18 reversed-phase column.

    • Employ a gradient elution method, starting with a high percentage of aqueous mobile phase and gradually increasing the organic phase (e.g., acetonitrile).

    • Monitor the elution profile using both a UV detector and the mass spectrometer.

  • Data Interpretation:

    • The thione and thiol forms, being distinct isomers, may have different retention times.

    • Analyze the mass spectra to confirm that peaks with different retention times correspond to the same mass-to-charge ratio (m/z) of the compound.

    • Integrate the peak areas from the chromatogram for each condition to determine the relative abundance of each tautomer. Typically, the thione form predominates in neutral and acidic media, while the equilibrium shifts towards the thiol form in alkaline solutions.[14]

Experimental Protocols for Key Reactions

The presence of the amino and thiol/thione functionalities makes this compound a versatile building block. The following protocols outline common and synthetically useful transformations.

Diagram: General Experimental Workflow

Workflow reagents 1. Reagent Preparation (Compound, Solvent, Base) setup 2. Reaction Setup (Inert Atmosphere, Temperature Control) reagents->setup monitor 3. Reaction Monitoring (TLC / HPLC) setup->monitor workup 4. Work-up & Extraction monitor->workup Upon Completion purify 5. Purification (Column Chromatography / Recrystallization) workup->purify characterize 6. Product Characterization (NMR, MS, IR) purify->characterize

Caption: A generalized workflow for synthetic organic reactions.

Protocol: S-Alkylation Reaction

S-alkylation is a fundamental reaction of thiols, useful for introducing diverse side chains and modulating biological activity. The thiol(ate) form acts as a nucleophile, attacking an electrophilic alkyl halide.

Rationale: The reaction requires a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. A polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the reagents and facilitate the SN2 reaction.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Base (e.g., K₂CO₃, NaH, or an organic base like triethylamine) (1.2-1.5 eq)

  • Solvent (e.g., dry DMF or acetonitrile)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazole-2-thiol.

  • Solvent and Base: Add the dry solvent, followed by the portion-wise addition of the base at 0°C.

  • Activation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the thiolate.

  • Electrophile Addition: Cool the mixture back to 0°C and add the alkyl halide dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.

  • Quenching and Work-up: Upon completion, carefully quench the reaction by adding cold water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product via column chromatography.[12]

Data Presentation: Optimizing S-Alkylation

The results of reaction optimization studies can be effectively summarized in a table.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF251275
2K₂CO₃CH₃CN251268
3NaHDMF0 to 25492
4TEACH₃CN50855

Table 1: Hypothetical results for the S-benzylation of this compound, demonstrating the effect of different reaction conditions on product yield.

Protocol: Cyclization and Condensation Reactions

The bifunctional nature of the starting material allows it to participate in cyclization reactions to form fused heterocyclic systems, which are of great interest in drug discovery.[15]

Rationale: This protocol, based on reactions with α,β-unsaturated ketones (chalcones), demonstrates the formation of a new heterocyclic ring. The reaction often proceeds via an initial Michael addition of the sulfur nucleophile, followed by an intramolecular condensation involving the amino group.

Materials:

  • This compound (1.0 eq)

  • An appropriate α,β-unsaturated ketone or enynone (1.0 eq)[15]

  • Solvent (e.g., Ethanol)

  • Catalyst (e.g., a few drops of sulfuric acid or a base like piperidine)

Procedure:

  • Setup: In a round-bottom flask, dissolve the imidazole-2-thiol and the unsaturated ketone in ethanol.

  • Catalyst: Add a catalytic amount of acid or base.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Isolation: After cooling, the product may precipitate from the solution. If not, pour the reaction mixture over crushed ice to induce precipitation.

  • Purification: Filter the solid product, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure cyclized product.

  • Characterization: Confirm the new fused ring structure using advanced NMR techniques (e.g., COSY, HMBC) in addition to standard MS and IR analysis.

Conclusion

This compound is a valuable and reactive scaffold for chemical synthesis and drug discovery. A thorough understanding of its handling requirements, structural properties, and inherent tautomerism is essential for successful experimentation. The protocols detailed in this guide for its synthesis, characterization, and key reactions provide a solid framework for researchers. By applying these methods and understanding the rationale behind them, scientists can effectively explore the chemical space of imidazole-2-thiol derivatives to develop novel molecules with significant therapeutic potential.

References

  • Dhainwal, S., & Kumar, D. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Journal of the Indian Chemical Society.
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  • Fisher Scientific. (2010).
  • Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.). Royal Society of Chemistry.
  • Elemental Microanalysis. (2024).
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  • Chemos GmbH & Co. KG. (n.d.).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2018).
  • Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica.
  • Jawor, M. L., et al. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups. The Royal Society of Chemistry.
  • Zhang, Y., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Shcherbatykh, A. A., et al. (2023). Thione–thiol tautomerism of I' and II'.
  • National Institutes of Health. (n.d.).
  • THE THIOL/THIONO TAUTOMERISM IN THIOFORMIC ACID: A MOLECULAR ORBITAL STUDY. (n.d.). QUIMICA NOVA.
  • Shestakova, A., et al. (2025). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Main reaction pathways for the formation of 1H-imidazole derivatives... (n.d.).
  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (n.d.). Source not available.

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Application Notes & Protocols: Comprehensive Characterization of 1-Amino-4-methyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-Amino-4-methyl-1H-imidazole-2-thiol, a heterocyclic compound of interest in pharmaceutical and materials science. Recognizing the critical need for robust and validated analytical techniques in research and drug development, this document outlines protocols for chromatographic separation, structural elucidation, and spectroscopic analysis. We delve into the causality behind experimental choices, offering field-proven insights to ensure data integrity and reproducibility. Protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are presented with step-by-step instructions.

Introduction: The Analytical Imperative

This compound is a member of the imidazole-2-thiol class of compounds, which are recognized for a wide array of pharmacological properties and as versatile synthons in medicinal chemistry.[1] The unique structural features—a substituted imidazole ring, an amino group, and a thiol moiety—necessitate a multi-faceted analytical approach to confirm identity, purity, and stability. The thiol group, in particular, introduces the possibility of tautomerism (thiol vs. thione form), which must be considered during characterization.[2]

Accurate characterization is the bedrock of all subsequent research, from preclinical evaluation to formulation development. An impurity, an incorrect structural assignment, or a failure to detect degradation can have profound consequences. This guide is designed for researchers, scientists, and drug development professionals to establish a baseline of reliable analytical procedures for this specific molecule.

Integrated Analytical Workflow

A comprehensive characterization of this compound relies on the synergy of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle. A typical workflow integrates these techniques to build a complete profile of the molecule.

G cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Integration & Reporting Prep Weigh & Dissolve (e.g., DMSO, Methanol) HPLC HPLC-UV Purity & Quantification Prep->HPLC Aliquots LCMS LC-MS Mass Verification Prep->LCMS Aliquots NMR NMR (1H, 13C) Structural Elucidation Prep->NMR Aliquots FTIR FTIR Functional Groups Prep->FTIR Aliquots Report Comprehensive Certificate of Analysis HPLC->Report Consolidated Data LCMS->Report Consolidated Data NMR->Report Consolidated Data FTIR->Report Consolidated Data

Figure 1: Integrated workflow for the comprehensive characterization of this compound.

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for assessing the purity of this compound and for quantifying it in various matrices. Given its polar nature, a robust chromatographic method is essential.

Expertise & Rationale: Method Development Insights
  • Column Selection: The compound contains polar functional groups (amine, imidazole). While a standard C18 column can be used, polar-retained or polar-endcapped C18 columns often provide better peak shape and retention. For highly polar compounds that are poorly retained on reversed-phase columns, Hydrophilic Interaction Chromatography (HILIC) is an effective alternative.[3] A HILIC method using a column like an InfinityLab Poroshell 120 HILIC-OH5 can significantly improve retention.[3]

  • Mobile Phase: A typical mobile phase for reversed-phase consists of acetonitrile or methanol and water.[4] The addition of a modifier is critical. Formic acid or orthophosphoric acid (e.g., 0.1%) is added to the aqueous phase to protonate the amino and imidazole groups, which minimizes peak tailing by preventing unwanted interactions with residual silanols on the silica support.[4][5]

  • Detection Wavelength: Imidazole-containing compounds typically exhibit strong UV absorbance.[6] A photodiode array (PDA) detector should be used to scan a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For imidazole derivatives, this is often in the 215-275 nm range.[6][7]

Protocol: Reversed-Phase HPLC-UV Analysis

Objective: To determine the purity of a this compound sample.

Instrumentation & Materials:

  • HPLC system with UV/PDA detector

  • Column: Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Methanol or Acetonitrile/Water (50:50)

  • Standard: this compound, >98% purity

  • Sample: Test material of this compound

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the standard at 1.0 mg/mL in the diluent.

    • Prepare a working solution of the standard at 0.1 mg/mL by diluting the stock solution.

    • Prepare the test sample at a concentration of approximately 0.5 mg/mL in the diluent.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the working standard solution to determine the retention time and peak area.

    • Inject the test sample solution.

  • Data Processing:

    • Integrate all peaks in the chromatogram of the test sample.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

ParameterRecommended Setting
Column Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min; hold 5 min; return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at λmax (determine experimentally, e.g., 230 nm)
Table 1: Recommended HPLC-UV Method Parameters.

Mass Spectrometry: Identity Confirmation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides definitive confirmation of molecular identity by measuring the mass-to-charge ratio (m/z) of the molecule.

Expertise & Rationale: Ionization and Fragmentation
  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this molecule. The presence of basic nitrogen atoms in the amino group and imidazole ring makes it highly amenable to protonation in the positive ion mode, yielding a strong [M+H]⁺ ion.

  • Expected Mass: The molecular formula for this compound is C₄H₆N₃S. The monoisotopic molecular weight is approximately 142.0286 g/mol . Therefore, the expected m/z for the protonated molecule [M+H]⁺ is approximately 143.0364.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) provides structural confirmation. Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion can induce fragmentation.[8] While complex rearrangements can occur, plausible fragmentation pathways for imidazole-thiol derivatives include the loss of small neutral molecules like HCN or H₂S.[9][10] Observing characteristic fragment ions provides a higher degree of confidence in the structural assignment.

Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of this compound.

Procedure:

  • Utilize the HPLC method described in Section 3.2.

  • Divert the eluent from the HPLC column into the ESI source of a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument).

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Scan Range: m/z 50 - 500

  • Data Analysis:

    • Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

    • Verify the presence of the [M+H]⁺ ion at the expected m/z (approx. 143.0364).

    • Compare the measured mass to the theoretical mass. The mass error should be within 5 ppm for a high-resolution mass spectrometer.

G cluster_legend MS/MS Fragmentation M [M+H]⁺ m/z ≈ 143.04 F1 Fragment 1 M->F1 CID (-Neutral Loss) F2 Fragment 2 M->F2 CID (-Neutral Loss) key Precursor Ion -> Fragment Ions

Figure 2: Conceptual diagram of MS/MS fragmentation for structural confirmation.

NMR Spectroscopy: Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.

Expertise & Rationale: Spectral Interpretation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual water peak does not typically interfere with analyte signals.[11]

  • Expected ¹H NMR Signals:

    • Imidazole Ring Proton: A singlet is expected for the lone proton on the imidazole ring (C5-H), likely in the δ 6.5-7.5 ppm region.[11]

    • Methyl Group (CH₃): A singlet corresponding to the three methyl protons, typically in the δ 2.0-2.5 ppm region.

    • Amino Group (NH₂): A broad singlet for the two amino protons. Its chemical shift can be variable and concentration-dependent.

    • Thiol/Amide Proton (SH/NH): The compound exists in thiol-thione tautomerism. A broad, exchangeable proton signal (SH or NH) may be observed, often at a higher chemical shift (>10 ppm).[12]

  • Expected ¹³C NMR Signals: Four distinct carbon signals are expected: one for the methyl group, and three for the imidazole ring carbons (C2, C4, C5). The C=S carbon in the thione tautomer would appear significantly downfield.

Proton TypeExpected Chemical Shift (δ, ppm) in DMSO-d₆Multiplicity
Imidazole C5-H ~ 6.5 - 7.5Singlet (s)
Methyl CH~ 2.0 - 2.5Singlet (s)
Amino NHVariable, broadSinglet (br s)
Thiol/Amide SH /NH > 10, broadSinglet (br s)
Table 2: Predicted ¹H NMR Chemical Shifts.[11][13]
Protocol: ¹H and ¹³C NMR Analysis

Objective: To confirm the covalent structure of this compound.

Procedure:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Acquire a ¹³C NMR spectrum.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration values, comparing them to expected values.

  • Assign all peaks in the ¹³C spectrum.

FTIR Spectroscopy: Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within the molecule.

Expertise & Rationale: Key Vibrational Bands
  • N-H Stretching: The amino (NH₂) group will show characteristic stretches, typically in the 3100-3400 cm⁻¹ region.

  • C-H Stretching: Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

  • C=N and C=C Stretching: Vibrations from the imidazole ring are expected in the 1500-1680 cm⁻¹ region.[12]

  • Thione (C=S) Stretching: The thiol-thione tautomerism is a key feature. The presence of a strong C=S stretching band, typically around 1100-1250 cm⁻¹, would provide strong evidence for the dominance of the thione form in the solid state.[14]

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (Amine)3100 - 3400Medium to strong, may be broad
C-H Stretch (sp³)2850 - 3000Medium
C=N / C=C Stretch1500 - 1680Medium to strong
C=S Stretch (Thione)1100 - 1250Strong, provides tautomer info
Table 3: Key FTIR Absorption Bands for Identification.[12][15]
Protocol: FTIR Analysis

Objective: To identify characteristic functional groups.

Procedure:

  • Ensure the sample is dry.

  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Label the major peaks and correlate them to the expected functional group vibrations.

References

  • Dhawas, A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
  • ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole... ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. [Link]

  • ResearchGate. (n.d.). UV-Vis extinction coefficients of Im, IC, and BI obtained in this work,... ResearchGate. [Link]

  • IOSR Journals. (n.d.). Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. IOSR Journal of Applied Chemistry. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2022). Future Journal of Pharmaceutical Sciences. [Link]

  • Al-Attas, A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]

  • ResearchGate. (n.d.). Fundamental FTIR bands [cm −1 ] for imidazole and -COO groups in obtained complexes. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b):... ResearchGate. [Link]

  • ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [Link]

  • ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]

  • Barnes, S. & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB. [Link]

  • ResearchGate. (n.d.). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. ResearchGate. [Link]

  • A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. (2024). Nature Communications. [Link]

  • Agilent Technologies. (2018). Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Agilent Technologies. [Link]

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Application Notes and Protocols for Developing Assays with 1-Amino-4-methyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing assays utilizing 1-Amino-4-methyl-1H-imidazole-2-thiol. This imidazole derivative, possessing both a reactive thiol group and an amino functionality, presents a unique scaffold for exploring various biological activities. These application notes and protocols are designed to offer not only step-by-step experimental instructions but also the underlying scientific rationale for methodological choices, ensuring robust and reproducible results. We will delve into potential applications in antioxidant capacity assessment and enzyme inhibition, grounded in the known reactivity of thiol and imidazole moieties.

Introduction: The Scientific Potential of this compound

The imidazole ring is a fundamental component of numerous biologically active molecules, including the amino acid histidine and the hormone histamine.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[1][4] The subject of this guide, this compound, integrates the versatile imidazole core with a nucleophilic thiol group and an amino group. This unique combination suggests its potential as a modulator of biological processes, particularly those involving redox chemistry and enzymatic catalysis.

The thiol group is a key player in cellular redox homeostasis, with thiol-containing compounds like glutathione being potent antioxidants.[5][6] Assays designed to measure the antioxidant capacity of thiol compounds are therefore of significant interest.[5][7][8] Furthermore, the imidazole and thiol moieties can act as crucial binding motifs for enzyme active sites, making this compound a candidate for screening as an enzyme inhibitor.[9][10][11]

These application notes will provide detailed protocols for two primary areas of investigation for this compound:

  • Antioxidant Capacity Assays: To determine the compound's ability to scavenge free radicals and reduce oxidants.

  • Enzyme Inhibition Assays: To explore its potential as an inhibitor of clinically relevant enzymes.

A critical aspect of working with any novel chemical entity is ensuring laboratory safety. Therefore, this guide begins with essential safety and handling information.

Safety and Handling of this compound

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12][14]

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[15]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13][15]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12][13]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Application Note I: Assessment of Antioxidant Capacity

The thiol group in this compound is a primary indicator of potential antioxidant activity. Thiols can act as reducing agents and radical scavengers.[6] We will describe two robust methods to quantify this activity.

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay

Scientific Rationale: The CUPRAC assay is particularly well-suited for measuring the antioxidant capacity of thiol-containing compounds.[8][16] It operates at a pH close to physiological conditions (pH 7.0), which is a significant advantage over other methods.[8] The assay measures the ability of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺), which then form a colored complex with neocuproine, detectable spectrophotometrically at 450 nm.[8]

Experimental Workflow:

α-Glucosidase Inhibition Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 6.8, with a small amount of DMSO if needed for solubility).

    • Acarbose Standard Solutions: Prepare a series of acarbose (positive control) solutions in the same buffer.

    • α-Glucosidase Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.

    • pNPG Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside in phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound or acarbose at various concentrations.

    • Add 20 µL of the α-glucosidase solution and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the pNPG solution.

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding 80 µL of 0.2 M Na₂CO₃.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
This compound1Hypothetical ValueCalculated Value
10Hypothetical Value
100Hypothetical Value
Acarbose (Positive Control)1Hypothetical ValueKnown Value
10Hypothetical Value
100Hypothetical Value

Conclusion

The protocols outlined in this guide provide a solid foundation for initiating the investigation of this compound's biological activities. The proposed assays for antioxidant capacity and enzyme inhibition are based on well-established methodologies and the known chemical properties of thiol and imidazole compounds. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs and to explore other potential applications of this promising molecule.

References

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - OUCI.
  • Prediction of Antioxidant Capacity of Thiolate–Disulfide Systems Using Species-Specific Basicity Values - MDPI.
  • Investigation of the antioxidant capacity of thiol-containing compounds using the photochemiluminescence technique - ResearchGate.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC. Available at: [Link]

  • Comparative Study on the Antioxidant Activity of Different Long-Chain Thiols: A Guide for Researchers - Benchchem.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET.
  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC - NIH. Available at: [Link]

  • New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PubMed Central. Available at: [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents.
  • Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones - ResearchGate.
  • Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PubMed Central. Available at: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. Available at: [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. Available at: [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals. Available at: [Link]

  • Imidazole-amino acids. Conformational switch under tautomer and pH change - PMC. Available at: [Link]

  • 1-Methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-1H-imidazole-2-thiol | Pharmaffiliates. Available at: [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - MDPI. Available at: [Link]

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Application Notes and Protocols: 1-Amino-4-methyl-1H-imidazole-2-thiol in the Synthesis of Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 1-amino-4-methyl-1H-imidazole-2-thiol as a versatile building block for the construction of diverse fused heterocyclic systems. We delve into the strategic application of this precursor in forming valuable scaffolds, such as imidazo[2,1-b]thiazoles and triazolo-fused imidazoles. This document outlines detailed, field-proven protocols, discusses the mechanistic underpinnings of these transformations, and presents data in a clear, accessible format to empower researchers in medicinal chemistry and materials science.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant number of approved drugs featuring these structural motifs. The imidazole ring, in particular, is a privileged scaffold due to its presence in key biological molecules and its ability to engage in various non-covalent interactions. The strategic functionalization of the imidazole core opens up avenues for the exploration of novel chemical space.

This compound is a highly valuable, yet under-explored, bifunctional precursor. Its unique arrangement of a nucleophilic exocyclic thiol group and a reactive N-amino moiety provides a powerful platform for a variety of cyclocondensation and multicomponent reactions. The presence of both a soft (thiol) and a hard (amino) nucleophile allows for regioselective reactions with appropriate bis-electrophiles, leading to the rapid assembly of complex fused heterocyclic systems. These resulting scaffolds, such as imidazo[2,1-b]thiazoles and fused triazoles, are of significant interest due to their wide range of reported biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This guide will provide detailed protocols for the synthesis of key heterocyclic systems from this versatile starting material.

Synthesis of the Precursor: this compound

While specific literature on the synthesis of this compound is not abundant, its preparation can be logically deduced from established methods for analogous N-amino heterocycles and imidazole-2-thiols. A plausible and efficient synthetic route involves the nitrosation of a suitable 4-methyl-1H-imidazole-2-thiol precursor, followed by reduction of the N-nitroso intermediate.

Protocol 2.1: Synthesis of this compound

This two-step protocol is adapted from general procedures for the N-amination of heterocyclic compounds.

Step 1: N-Nitrosation of 4-methyl-1H-imidazole-2-thiol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, suspend 4-methyl-1H-imidazole-2-thiol (1 eq.) in glacial acetic acid (5-10 mL per gram of starting material).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.

  • Addition of Nitrite: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 eq.) in water (2-3 mL per gram of NaNO₂) dropwise over 30-45 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice-cold water. The N-nitroso product will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 1-nitroso-4-methyl-1H-imidazole-2-thiol.

Step 2: Reduction of 1-Nitroso-4-methyl-1H-imidazole-2-thiol

  • Reaction Setup: In a round-bottom flask, suspend the 1-nitroso-4-methyl-1H-imidazole-2-thiol (1 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Reducing Agent: Add a reducing agent, such as zinc dust (2-3 eq.) or sodium dithionite (2-3 eq.), portion-wise while monitoring the internal temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. The disappearance of the yellow color of the nitroso compound can indicate the progress of the reaction. Monitor by TLC.

  • Filtration: Once the reaction is complete, filter the mixture to remove the excess reducing agent and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Synthesis of Imidazo[2,1-b]thiazoles

The reaction of this compound with α-haloketones is a classic and efficient method for the construction of the imidazo[2,1-b]thiazole scaffold. This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization and dehydration.

Mechanism of Imidazo[2,1-b]thiazole Formation

The reaction is initiated by the nucleophilic attack of the thiol group on the α-carbon of the α-haloketone, displacing the halide and forming an S-alkylated intermediate. The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal, which subsequently dehydrates to yield the aromatic imidazo[2,1-b]thiazole.

G cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product A 1-Amino-4-methyl- 1H-imidazole-2-thiol C S-Alkylation Intermediate A->C S-Alkylation B α-Haloketone B->C D Cyclic Hemiaminal C->D Intramolecular Cyclization E Imidazo[2,1-b]thiazole D->E Dehydration

Caption: Reaction mechanism for imidazo[2,1-b]thiazole synthesis.

Protocol 3.1: General Procedure for the Synthesis of Substituted Imidazo[2,1-b]thiazoles

This protocol is adapted from established procedures for the synthesis of imidazo[2,1-b]thiazoles from related precursors.[3][4]

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1 mmol) and the desired α-haloketone (1.1 mmol) in a suitable solvent such as absolute ethanol or dimethylformamide (DMF) (10-15 mL).

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be collected by filtration and washed with a small amount of cold ethanol. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a mixture of DMF and water) to yield the pure imidazo[2,1-b]thiazole derivative.

Entryα-HaloketoneR GroupSolventTime (h)Yield (%)
12-BromoacetophenonePhenylEthanol685
22-Bromo-4'-chloroacetophenone4-ChlorophenylEthanol592
32-Bromo-4'-methoxyacetophenone4-MethoxyphenylDMF488
43-Bromopentan-2,4-dioneAcetylEthanol875

Synthesis of Fused Triazolo-imidazole Derivatives

The N-amino group of this compound provides a reactive handle for the construction of fused triazole rings. This can be achieved through various cyclocondensation reactions, for instance, with reagents containing a one-carbon electrophile and a nitrogen source, or through multicomponent reactions.

Protocol 4.1: Synthesis of Triazolo[3,4-b]imidazo[4,5-e][1][4][6]thiadiazines via Reaction with Isothiocyanates and α-Haloketones

This protocol describes a potential multicomponent reaction for the synthesis of a novel fused heterocyclic system.

G cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product A 1-Amino-4-methyl- 1H-imidazole-2-thiol D Thiosemicarbazide Intermediate A->D B Isothiocyanate B->D C α-Haloketone E Cyclization C->E D->E F Fused Triazolo-imidazole Derivative E->F

Caption: Workflow for a multicomponent synthesis of a fused triazolo-imidazole system.

  • Thiosemicarbazide Formation: In a suitable solvent like ethanol, react this compound (1 eq.) with an appropriate isothiocyanate (1 eq.) at room temperature for 2-4 hours to form the corresponding thiosemicarbazide intermediate. This intermediate can often be used in the next step without isolation.

  • Cyclization: To the solution containing the thiosemicarbazide intermediate, add an α-haloketone (1.1 eq.) and a base such as triethylamine or potassium carbonate.

  • Reaction Conditions: Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After cooling, the reaction mixture can be poured into water to precipitate the product. The solid is then collected by filtration, washed with water, and purified by recrystallization.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and robust chemical transformations. The successful synthesis of the target heterocyclic compounds can be validated through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR: To confirm the structure of the product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

    • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

By employing these analytical methods, researchers can be confident in the identity and purity of their synthesized compounds, ensuring the reliability of subsequent biological or material science studies.

References

  • Gomha, S. M., et al. (2015). A new avenue for the synthesis of new bis(imidazo[2,1-b]thiazole) derivatives as potent anti-cancer agents. European Journal of Medicinal Chemistry, 101, 133-142.
  • Dhanya, S. R., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(4), 484-491.
  • Abdel-Wahab, B. F., et al. (2012). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Medicinal Chemistry, 8(5), 826-833.
  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Kaur, H., et al. (2016). SYNTHESIS OF IMIDAZO[2,1-b][1][3][5]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. Acta Poloniae Pharmaceutica, 73(3), 635-644.

  • Gotsulya, A. S., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Journal of Faculty of Pharmacy of Ankara University, 46(2), 308-321.
  • Virant, M., & Kosmrlj, J. (2019).
  • Olar, R., et al. (2020). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 25(23), 5727.
  • Rostamizadeh, S., et al. (2020). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances, 10(62), 37881-37893.
  • Murry, J. A., et al. (2001). A scalable, safe, and efficient synthesis of 2,4-disubstituted imidazoles. The Journal of Organic Chemistry, 66(25), 8577-8580.
  • Majumder, A., et al. (2014). Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. RSC Advances, 4(94), 52044-52051.
  • Pattan, S. R., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Letters in Drug Design & Discovery, 15(12), 1307-1317.

Sources

Application Notes & Protocols: A Practical Guide to the Handling and Storage of 1-Amino-4-methyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the safe handling, storage, and disposal of 1-Amino-4-methyl-1H-imidazole-2-thiol (CAS No. 16163-48-7). Due to the limited availability of specific safety data for this compound, this guide synthesizes information from the known hazards of its constituent functional groups: thiols and amino-imidazoles. The protocols herein are designed to provide a robust framework for researchers, scientists, and drug development professionals to manage this chemical safely and effectively in a laboratory setting.

Part 1: Compound Overview and Inferred Hazard Profile

This compound is a heterocyclic compound incorporating a thiol (-SH) group, an amino (-NH2) group, and a methyl (-CH3) group on an imidazole ring. The imidazole ring itself is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] This unique combination of functional groups suggests a complex reactivity and hazard profile that demands careful consideration.

1.1 The Thiol Group: The Primary Source of Odor and Reactivity

The most immediate characteristic of many low-molecular-weight thiols is their powerful and often unpleasant odor.[2] Thiols are the compounds added to natural gas to give it a detectable smell.[2] Beyond the nuisance of the smell, the thiol group is chemically reactive.

  • Oxidation: Thiols can be readily oxidized, especially in the presence of air, to form disulfides.[3] This process can be catalyzed by metal ions. This reactivity is crucial to consider for both storage and experimental consistency.

  • Acidity: The thiol proton is weakly acidic, allowing it to form thiolate salts with bases.

1.2 The Imidazole Moiety: Corrosivity and Biological Activity

The imidazole ring is a common motif in biologically active molecules, including the amino acid histidine.[1] However, imidazole itself and many of its derivatives are classified as hazardous.

  • Corrosivity: Imidazole is known to be corrosive and can cause severe skin burns and eye damage upon contact.[4][5][6][7]

  • Toxicity: Some imidazole derivatives are suspected of causing reproductive harm.[4][7] Ingestion can be harmful, and inhalation of dust can lead to respiratory irritation.[4][7]

1.3 The Amino Group: A Site for Further Reactions

The amino group attached to the imidazole ring adds another layer of reactivity, primarily basicity, and the potential for nucleophilic reactions.

Given this composite profile, this compound should be treated as a hazardous substance with the potential for a strong, unpleasant odor, corrosivity, and significant health effects upon exposure.

Part 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)

A multi-layered approach to safety is mandatory when handling this compound.

2.1 Engineering Controls: The First Line of Defense

All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to contain its potent odor and any potentially harmful vapors or dust.[8]

2.2 Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE ensemble is required to prevent skin, eye, and respiratory exposure.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Given that no single glove material is impervious to all chemicals, it is crucial to check for any visible signs of degradation and replace gloves frequently.

  • Eye and Face Protection: Chemical splash goggles and a face shield should be worn to protect against splashes and vapors.

  • Body Protection: A lab coat, preferably made of a non-flammable material, should be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator may be necessary.

Part 3: Storage and Stability

Proper storage is critical to maintain the integrity of this compound and to prevent hazardous situations.

3.1 General Storage Conditions

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids.[7] A supplier of a related compound suggests storage in a refrigerator at 2-8°C.

3.2 Minimizing Oxidation

Due to the susceptibility of the thiol group to air oxidation, long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to preserve the compound's purity.[3] If a bottle has been opened, flushing the headspace with an inert gas before re-sealing can extend its shelf life.

Table 1: Recommended Storage Conditions for this compound

ParameterConditionRationale
Temperature 2-8°CTo slow down potential degradation pathways.
Atmosphere Inert (Argon or Nitrogen)To prevent oxidation of the thiol group to a disulfide.[3]
Container Tightly sealed, opaqueTo prevent exposure to air and light, which can promote degradation.
Location Cool, dry, well-ventilatedTo ensure stability and prevent moisture uptake.
Incompatibilities Strong oxidizing agents, strong acidsTo avoid vigorous and potentially hazardous reactions.[7]

Part 4: Detailed Protocols

4.1 Protocol for Weighing and Dissolving Solid this compound

This protocol is designed to minimize exposure and prevent the spread of odor.

  • Preparation: Don all required PPE (gloves, lab coat, splash goggles, face shield). Ensure the chemical fume hood is operating correctly. Place all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside the fume hood.

  • Weighing: Carefully transfer the desired amount of the solid compound from its storage container to a weigh boat on a balance located inside the fume hood. Avoid creating dust.

  • Transfer: Gently add the weighed solid to the beaker containing the desired solvent.

  • Dissolution: Add a magnetic stir bar and place the beaker on a stir plate within the fume hood to facilitate dissolution.

  • Cleanup: Immediately decontaminate the spatula and weigh boat by immersing them in a prepared bleach solution within the fume hood.

4.2 Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don all required PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_materials Place all materials in hood prep_hood->prep_materials handle_weigh Weigh solid in hood prep_materials->handle_weigh handle_dissolve Dissolve in solvent handle_weigh->handle_dissolve handle_reaction Perform reaction handle_dissolve->handle_reaction cleanup_decon Decontaminate equipment with bleach solution handle_reaction->cleanup_decon cleanup_waste Dispose of waste in -labeled containers cleanup_decon->cleanup_waste

Caption: Workflow for the safe handling of this compound.

Part 5: Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

5.1 In Case of Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

5.2 Spill Response

For small spills within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: If it is a solid, gently cover with an absorbent material to prevent it from becoming airborne.

  • Neutralization/Decontamination: Carefully apply a fresh 10% sodium hypochlorite (bleach) solution to the spill area to oxidize the thiol.[6] Allow for a contact time of at least one hour.

  • Cleanup: Absorb the treated spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • Final Decontamination: Wipe the spill area again with a bleach solution, followed by a water rinse. Collect all cleanup materials for hazardous waste disposal.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department immediately.

5.3 Spill Response Workflow

G cluster_cleanup Cleanup start Spill Occurs alert Alert personnel in the area start->alert ppe Don appropriate PPE alert->ppe contain Contain the spill ppe->contain decontaminate Apply 10% bleach solution (allow 1 hr contact time) contain->decontaminate absorb Absorb with inert material decontaminate->absorb collect Collect waste in a -sealed, labeled container absorb->collect final_clean Wipe area with bleach, then water collect->final_clean disposal Dispose of all materials as hazardous waste final_clean->disposal

Caption: Step-by-step workflow for responding to a small spill.

Part 6: Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction residues, must be disposed of as hazardous waste according to institutional and local regulations. Waste containers should be clearly labeled.

References

  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1721 - IMIDAZOLE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • Columbia University. (n.d.). SOP FOR STENCH CHEMICALS. Retrieved from [Link]

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-1H-imidazole-2-thiol. Retrieved from [Link]

  • Adebayo, Y. A., et al. (2021). The anti-parasite action of imidazole derivatives likely involves oxidative stress but not HIF-1α signaling. PubMed. Retrieved from [Link]

  • Arnold, U., et al. (2012). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. PubMed Central. Retrieved from [Link]

  • Veeprho. (n.d.). 1-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-1H-imidazole-2-thiol. Retrieved from [Link]

  • JoVE. (2023). Preparation and Reactions of Thiols. Retrieved from [Link]

  • Dhawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 1035-1041.
  • University College London. (2020). Thiols | Safety Services. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Amino-4-methyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-Amino-4-methyl-1H-imidazole-2-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related heterocyclic thiols. Here, we move beyond simple protocols to address the underlying chemical principles that dictate purification success, providing you with the insights to troubleshoot effectively and optimize your workflow.

Part 1: Frequently Asked Questions - Understanding the Core Challenges

This section addresses the fundamental properties of this compound that make its purification non-trivial.

Q1: Why is this compound particularly challenging to purify?

A: The difficulty arises from a combination of three key structural features:

  • The Thiol (-SH) Group: Thiols are notoriously susceptible to oxidation, readily forming disulfide bridges (S-S) with another molecule. This dimerization creates a significant impurity that is often difficult to separate due to its similar polarity and higher molecular weight.

  • The Imidazole Ring: The imidazole nucleus contains two nitrogen atoms, one of which is basic (the non-annular nitrogen). This basicity can cause significant peak tailing during silica gel chromatography as the compound interacts strongly with acidic silanol groups on the stationary phase.[1]

  • The Amino (-NH2) Group: The primary amino group further increases the molecule's polarity and basicity, compounding the issues seen with the imidazole ring. It also presents an additional site for potential side reactions, depending on the synthetic route.

Q2: What are the most common impurities I should expect in my crude product?

A: Aside from unreacted starting materials, the primary impurities are typically:

  • Disulfide Dimer: Formed via atmospheric or reagent-induced oxidation of the thiol group. This is often the most prevalent byproduct.

  • Polymerization Products: Under harsh acidic or basic conditions, imidazole derivatives can sometimes lead to the formation of dark, intractable tars.[2]

  • Isomeric Byproducts: Depending on the synthetic strategy, isomers may form. For instance, reactions involving the imidazole ring formation can sometimes yield isomeric products.[2]

  • Residual Synthesis Reagents: Solvents, bases (e.g., triethylamine, potassium carbonate), and coupling agents used in the preceding synthetic steps.

Q3: My crude product is a dark, sticky oil, not a solid. How should I proceed?

A: This is a common issue, often indicating the presence of polymeric impurities or residual high-boiling solvents. Direct crystallization will likely fail. The recommended approach is to first attempt a "work-up" purification before moving to chromatography or recrystallization. An acid-base extraction can be highly effective. By dissolving the oil in an organic solvent and washing with a dilute acid (e.g., 1M HCl), the basic target compound will move to the aqueous phase, leaving non-basic, oily impurities behind. You can then neutralize the aqueous layer and extract your product back into an organic solvent.

Part 2: Troubleshooting Experimental Workflows

This section provides actionable guidance for specific problems encountered during purification.

Workflow 1: Purification by Recrystallization

Recrystallization is the most effective method for achieving high purity for solid compounds, but finding the right solvent system is critical.[3]

Q: I can't find a suitable single solvent for recrystallization. What should I do?

A: This is a perfect scenario for a binary solvent system. The goal is to find one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").

Protocol 1: Binary Solvent Recrystallization

  • Dissolve your crude solid in the minimum required amount of the hot "soluble solvent" (e.g., ethanol, methanol, or isopropanol).

  • While the solution is still hot, add the "anti-solvent" (e.g., water, hexane, or diethyl ether) dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Data Table 1: Suggested Solvent Systems for Recrystallization Screening

Soluble Solvent (Polar)Anti-Solvent (Non-polar)Expected Behavior & Rationale
EthanolWaterExcellent for polar compounds. The amino and thiol groups provide hydrogen bonding opportunities with both solvents.
IsopropanolHexaneGood for moderately polar compounds. The larger alkyl group of isopropanol can help solubilize organic impurities.
AcetoneDiethyl EtherA more volatile system, useful if the product is sensitive to higher temperatures.
Dimethylformamide (DMF)WaterUse as a last resort for very polar compounds that are poorly soluble in alcohols. Requires thorough drying.
Workflow 2: Purification by Flash Column Chromatography

Chromatography is the workhorse for separating complex mixtures or purifying oils.[1]

Q: My compound is streaking badly on the TLC plate and giving poor separation on the column. How can I fix this?

A: This is classic peak tailing due to the basic nature of your molecule interacting with acidic silica gel. The solution is to add a basic modifier to your mobile phase.

Chromatography_Troubleshooting

Protocol 2: Optimized Flash Column Chromatography

  • Select Adsorbent: Use silica gel as the default, but consider neutral alumina if tailing persists even with modifiers.

  • Prepare Mobile Phase: A common starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane. Due to the compound's polarity, you will likely need to add Methanol (MeOH). A good system to screen is EtOAc/MeOH with 0.5% Triethylamine (TEA).

  • Pack the Column: Pack the column with silica gel as a slurry in the least polar mobile phase you plan to use.

  • Load the Sample: Dissolve your crude product in a minimal amount of solvent (e.g., dichloromethane/methanol). For better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column (dry loading).[1]

  • Elute: Begin elution with your mobile phase, starting with a lower polarity and gradually increasing it (e.g., from 100% EtOAc to 95:5 EtOAc:MeOH). Collect fractions.

  • Analyze: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Isolate: Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified compound.

Part 3: General Purification Strategy

A multi-step approach is often necessary to achieve high purity. The following workflow illustrates a logical progression from crude material to an analytically pure sample.

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// Edges crude -> workup [label=" If oily or very impure "]; workup -> solid_check; crude -> solid_check [label=" If starting as solid "]; solid_check -> recrystallize [label=" Yes "]; solid_check -> chromatography [label=" No (oily) "]; chromatography -> analysis; recrystallize -> analysis; chromatography -> recrystallize [label=" To achieve >99% purity ", style=dashed, color="#5F6368"]; } } Caption: A strategic workflow for purifying this compound.

This structured approach, combining chemical work-up, chromatography, and a final recrystallization step, provides the most robust pathway to obtaining your target compound with high purity. Always confirm the purity of your final product using orthogonal analytical methods like HPLC, NMR, and Mass Spectrometry.

References

  • Verma, A., & Singh, D. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 629-635. [Link]

  • Fair, J. D., & Kormos, C. M. (2008). Flash column chromatography. Current Protocols in Nucleic Acid Chemistry, Appendix 3B. [Link]

  • Gilar, M., & Jaworski, A. (2011). Advances in analytical- and preparative-scale separations of oligonucleotides.
  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 1-Amino-4-methyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1-Amino-4-methyl-1H-imidazole-2-thiol. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered during the synthesis of novel derivatives from this versatile scaffold. This resource moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction conditions.

I. Reaction Overview: The Chemistry of Derivatization

The primary method for derivatizing this compound is through S-alkylation . This reaction leverages the nucleophilic character of the sulfur atom in the thiol group. The process typically involves deprotonation of the thiol (-SH) group with a suitable base to form a highly reactive thiolate anion (-S⁻). This anion then acts as a nucleophile, attacking an electrophilic carbon atom (e.g., in an alkyl halide) in a classic SN2 reaction to form a new carbon-sulfur bond.

However, the molecule possesses multiple nucleophilic sites, including the two nitrogen atoms of the imidazole ring and the exocyclic amino group. This can lead to a mixture of products if conditions are not carefully controlled. Understanding how to favor S-alkylation over N-alkylation is the key to a successful derivatization.

II. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the experimental setup.

Q1: What is the primary role of the base in this reaction, and how do I select the right one?

A1: The base is critical for deprotonating the thiol group (pKa ≈ 9-10) to form the thiolate anion, which is a much stronger nucleophile than the neutral thiol. The choice of base dictates the reaction's success and selectivity.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), potassium hydroxide (KOH), and sodium hydride (NaH) are commonly used.

    • K₂CO₃: A moderately strong base, often used in polar aprotic solvents like DMF or acetonitrile. It is generally a good starting point for simple alkyl halides.

    • KOH/NaOH: Strong bases typically used in alcoholic solvents like ethanol. They ensure complete deprotonation but can sometimes promote side reactions or hydrolysis of sensitive functional groups.

    • NaH: A very strong, non-nucleophilic base used in anhydrous aprotic solvents (e.g., THF, DMF). It is ideal for less reactive alkylating agents but requires stringent anhydrous conditions.

  • Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are weaker organic bases. They are sometimes used but may not be strong enough for complete deprotonation, potentially leading to slower reactions.

Expert Insight: Start with a moderately strong base like K₂CO₃ in DMF. If the reaction is sluggish, consider switching to a stronger base like NaH, ensuring your system is completely dry to prevent quenching. The basicity of the medium is essential for both the reduction of any disulfide bonds that may have formed and for the alkylation step itself.[1]

Q2: How does solvent choice impact the reaction outcome?

A2: The solvent must dissolve the starting material and reagents while facilitating the desired SN2 reaction pathway.

Solvent TypeExamplesRole & Impact
Polar Aprotic DMF, Acetonitrile (ACN), AcetoneExcellent for SN2 reactions. They solvate the cation of the base but leave the thiolate anion relatively "naked" and highly reactive. Often the best choice for high yields and selectivity.[2]
Polar Protic Ethanol, Methanol, IsopropanolCan serve as both solvent and proton source. Often used with strong bases like KOH. They can slow down SN2 reactions by solvating the nucleophile through hydrogen bonding, but are practical and readily available.
Aprotic Non-Polar Toluene, Dichloromethane (DCM)Generally poor choices as the ionic intermediates (thiolate salt) have low solubility.

Q3: What types of alkylating agents can be used?

A3: A wide variety of electrophiles can be used, leading to a diverse library of derivatives. Common examples include:

  • Alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl chloride).

  • Alkyl tosylates or mesylates.

  • Epoxides (the thiolate will open the ring).

  • α-Halo ketones or esters (e.g., ethyl bromoacetate).[3]

The reactivity order is generally Iodide > Bromide > Chloride. More reactive agents allow for milder conditions (lower temperature, weaker base).

III. Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This guide provides a systematic approach to identifying and solving common problems.

// Nodes start [label="Start Experiment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; tlc_check [label="Monitor by TLC:\nIs reaction complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; yield_check [label="Low or No Product Yield?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; spots_check [label="Multiple Spots on TLC?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify_check [label="Difficulty in Purification?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Successful Derivatization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Causes & Solutions incomplete [label="Cause: Incomplete Reaction\nSolution:\n- Increase reaction time/temp\n- Use stronger base/solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degradation [label="Cause: Reagent Degradation\nSolution:\n- Check purity of starting materials\n- Use fresh, anhydrous solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; side_reactions [label="Cause: N-Alkylation Side Product\nSolution:\n- Use milder base (K2CO3)\n- Lower reaction temperature\n- Change to aprotic solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; polarity [label="Cause: Similar Polarity\nSolution:\n- Optimize column chromatography\n- Attempt recrystallization\n- Consider derivatizing to alter polarity", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> tlc_check; tlc_check -> yield_check [label="Yes"]; tlc_check -> incomplete [label="No"]; yield_check -> spots_check [label="Yes"]; yield_check -> degradation [label="No (Only starting material)"]; spots_check -> side_reactions [label="Yes"]; spots_check -> purify_check [label="No (Clean but low yield)"]; purify_check -> polarity [label="Yes"]; purify_check -> success [label="No"];

incomplete -> tlc_check [style=dashed, label="Re-evaluate"]; degradation -> start [style=dashed, label="Restart"]; side_reactions -> start [style=dashed, label="Restart with new conditions"]; polarity -> success [style=dashed, label="Purified"]; } ` Caption: Troubleshooting flowchart for derivatization issues.

Problem: Low or No Product Yield

  • Possible Cause 1: Ineffective Deprotonation. Your base may be too weak or may have been quenched by moisture.

    • Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure all glassware is oven-dried and use an anhydrous solvent. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Possible Cause 2: Poor Alkylating Agent Reactivity.

    • Solution: If using an alkyl chloride, consider switching to the more reactive bromide or iodide equivalent. You can also increase the reaction temperature, but monitor closely for side product formation.

  • Possible Cause 3: Starting Material Degradation. this compound can oxidize to form a disulfide.

    • Solution: While a reducing agent isn't always necessary, as the basic reaction conditions can help cleave disulfides, ensure your starting material is pure.[1] If oxidation is suspected, consider adding a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to adding the base and alkylating agent.[4][5]

Problem: Multiple Products Observed on TLC Plate

  • Possible Cause: Competing N-Alkylation. The imidazole ring nitrogens and the exocyclic amino group are also nucleophilic and can be alkylated, leading to a mixture of isomers. S-alkylation is generally favored due to the higher nucleophilicity of the soft thiolate anion. However, harsh conditions can lead to loss of selectivity.

    • Solution 1 (Thermodynamic vs. Kinetic Control): N-alkylation can sometimes be reversible, while S-alkylation is typically not. However, it's better to control the reaction kinetically. Use the mildest conditions possible that still afford a reasonable reaction rate. Add the alkylating agent slowly at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.

    • Solution 2 (Solvent and Base): Aprotic solvents generally favor S-alkylation. A bulky organic base might sterically hinder N-alkylation compared to a small inorganic base. The choice of base and solvent can significantly influence the regioselectivity of the reaction.[2]

// Nodes SM [label="1-Amino-4-methyl-\n1H-imidazole-2-thiol", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiolate [label="Thiolate Anion\n(Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; S_Product [label="Desired Product\n(S-Alkylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N1_Product [label="Side Product\n(N1-Alkylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Amino_Product [label="Side Product\n(Amino N-Alkylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout Base_RX [label="+ Base\n+ R-X", shape=plaintext, fontcolor="#5F6368"]; RX1 [label="+ R-X", shape=plaintext, fontcolor="#5F6368"]; RX2 [label="+ R-X\n(Harsh Conditions)", shape=plaintext, fontcolor="#5F6368"];

// Connections SM -> Base_RX [arrowhead=none]; Base_RX -> Thiolate; Thiolate -> RX1 [arrowhead=none]; RX1 -> S_Product [label="Favored"];

SM -> RX2 [arrowhead=none]; RX2 -> N1_Product [label="Possible"]; RX2 -> N_Amino_Product [label="Possible"]; } ` Caption: Desired S-Alkylation vs. potential N-Alkylation side reactions.

Problem: Difficulty Purifying the Final Product

  • Possible Cause: Similar Polarity of Products. If N- and S-alkylation have occurred, the resulting isomers can have very similar polarities, making separation by column chromatography challenging.

    • Solution: First, try to optimize the reaction to minimize the formation of side products. If separation is still necessary, use a high-performance column material and test a variety of solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol). Gradient elution is often required. Recrystallization from a suitable solvent system can also be an effective purification method for crystalline solids.

IV. Experimental Protocols & Workflows

General Protocol for S-Alkylation

This protocol provides a robust starting point for optimization.

// Nodes A [label="1. Dissolve Substrate\n(this compound)\nin anhydrous solvent (e.g., DMF)."]; B [label="2. Add Base\n(e.g., K2CO3, 1.5 eq.)\nStir under N2 atmosphere."]; C [label="3. Add Alkylating Agent\n(R-X, 1.1 eq.) dropwise at 0°C."]; D [label="4. Reaction Monitoring\nAllow to warm to RT.\nMonitor progress by TLC."]; E [label="5. Aqueous Workup\nQuench with water.\nExtract with organic solvent (e.g., EtOAc)."]; F [label="6. Purification\nDry organic layer (Na2SO4),\nconcentrate, and purify\n(column chromatography or recrystallization)."]; G [label="7. Characterization\nConfirm structure by\n¹H NMR, ¹³C NMR, and MS."];

// Connections A -> B -> C -> D -> E -> F -> G; } ` Caption: General experimental workflow for S-alkylation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq.).

  • Dissolution: Add anhydrous DMF (or another suitable aprotic solvent) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Base Addition: Add the base (e.g., anhydrous K₂CO₃, 1.5 eq.). Stir the suspension for 15-30 minutes at room temperature.

  • Alkylation: Cool the mixture to 0 °C in an ice bath. Slowly add the alkylating agent (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by TLC, checking for the consumption of the starting material.

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.[3]

  • Characterization: Confirm the structure of the purified product using analytical techniques such as NMR and Mass Spectrometry.

Analytical Characterization

Verifying the structure of your final compound is a critical step. Since derivatization is often required for compounds that lack a natural chromophore or are difficult to analyze, proper characterization is essential.[5][6][7]

  • ¹H NMR: Look for the disappearance of the broad -SH proton signal. New signals corresponding to the added alkyl group should appear (e.g., a new singlet for a -SCH₃ group or multiplets for a -SCH₂CH₃ group). The chemical shifts of the imidazole ring protons will also shift slightly upon derivatization.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ in ESI+) should correspond to the calculated mass of the S-alkylated product.

  • HPLC: Can be used to assess purity. Developing a robust HPLC method is crucial for quantitative analysis.[8] Pre- or post-column derivatization strategies are common in amino acid and thiol analysis to improve detection.[9][10]

By applying these principles and troubleshooting strategies, you will be well-equipped to optimize your reaction conditions and successfully synthesize a wide range of this compound derivatives.

References

  • Dhawas, A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2012). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
  • Li, Y., et al. (n.d.). A simple and sensitive HPLC-MS/MS method was developed for simultaneous determination of nine kinds of (D) - and (L)-amino acid enantiomers in amino acid tablets. RSC Publishing.
  • Rashid, M. A., et al. (2018). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones.
  • Kar, A., & Pinter, B. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Liu, H., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research.
  • Mansilla, W. D., et al. (2018). Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection. Journal of Animal Science.
  • Irgashev, R. A., et al. (2025). Optimization of the reaction conditions for the reduction-alkylation of disulfide 3.
  • Irgashev, R. A., et al. (2025). Optimization of the reaction conditions for the reduction-alkylation of disulfide 3.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Scientific Instruments.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. MilliporeSigma.
  • Toyo'oka, T., & Jin, D. (1983). Liquid chromatographic determination of amino and imino acids and thiols by postcolumn derivatization with 4-fluoro-7-nitrobenzo-2,1,3-oxadiazole. Analytical Chemistry.
  • Chromatography Online. (2020).
  • Lyris, E., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)
  • Bougrin, K., & Soufiaoui, M. (2001). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.

Sources

degradation pathways of 1-Amino-4-methyl-1H-imidazole-2-thiol and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Amino-4-methyl-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound. Here, we address common challenges related to its stability and degradation, offering solutions grounded in chemical principles to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound stems from the inherent reactivity of its thiol (-SH) group. This functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, and exposure to light. The imidazole ring itself can also be a site of degradation under certain conditions.

Q2: What is the most common degradation pathway for this molecule?

A2: The most probable and common degradation pathway is the oxidation of the 2-thiol group to form a disulfide-linked dimer, 2,2'-disulfanediylbis(1-amino-4-methyl-1H-imidazole). This reaction is a well-documented pathway for many thiol-containing compounds.[1][2] The presence of the electron-rich imidazole ring and the amino group may influence the rate of this oxidation.

Q3: Can the imidazole ring itself degrade?

A3: Yes, the imidazole ring can be susceptible to degradation, particularly through oxidation and photodegradation.[3] Forced degradation studies on other imidazole-containing pharmaceuticals have shown that the ring can be oxidized by agents like hydrogen peroxide or be sensitive to light, leading to a variety of degradation products.[3]

Q4: How does pH affect the stability of this compound?

A4: The stability of the thiol group is highly pH-dependent. In basic conditions (pH > 8), the thiol group is more likely to deprotonate to the thiolate anion (S-), which is significantly more susceptible to oxidation.[4] Therefore, maintaining a neutral to slightly acidic pH is generally recommended to minimize oxidative degradation. The amino group on the imidazole ring may also influence the molecule's pKa and its stability profile across different pH ranges.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of compound potency or activity over time in solution. Oxidative degradation of the thiol group to a disulfide dimer.- Prepare solutions fresh daily. - Degas solvents to remove dissolved oxygen. - Work under an inert atmosphere (e.g., nitrogen or argon). - Add a chelating agent like EDTA to sequester catalytic metal ions.[1][5] - Store stock solutions at low temperatures (-20°C or -80°C) and protect from light.
Appearance of a new, less polar peak in HPLC analysis. Formation of the disulfide dimer.- Confirm the identity of the new peak by mass spectrometry (expect ~2x the mass of the parent compound minus 2). - Treat a sample with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and re-analyze by HPLC. The new peak should disappear, and the parent peak should increase in intensity.[6]
Inconsistent results in cell-based assays. Degradation of the compound in the cell culture media.- Evaluate the stability of the compound in your specific cell culture media over the time course of the experiment. - Minimize the exposure of the compound to light and atmospheric oxygen during assay setup. - Consider the use of antioxidants in the media if compatible with the experimental design.
Discoloration of the solid compound upon storage. Potential slow oxidation or photodegradation.- Store the solid compound in an amber vial under an inert atmosphere. - For long-term storage, keep at or below -20°C.

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed through several key pathways, primarily targeting the thiol and imidazole functionalities.

cluster_main This compound cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_thermal Thermal Degradation A 1-Amino-4-methyl- 1H-imidazole-2-thiol B Disulfide Dimer A->B  O2, Metal Ions, High pH C Sulfenic Acid -> Sulfinic Acid -> Sulfonic Acid A->C  Strong Oxidants (e.g., H2O2) D Imidazole Ring Oxidation Products A->D  Oxidizing Agents E Imidazole Ring Cleavage Products A->E  UV/Vis Light F Decomposition Products A->F  High Temperature cluster_stress Apply Stress Conditions (in separate aliquots) start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) start->thermal photo Photostability (ICH Q1B guidelines) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all samples by LC-MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze

Sources

troubleshooting guide for 1-Amino-4-methyl-1H-imidazole-2-thiol experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Amino-4-methyl-1H-imidazole-2-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and subsequent use of this versatile heterocyclic building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot your experiments effectively.

Section 1: Core Concepts & Foundational Knowledge

Before troubleshooting, it is critical to understand the fundamental chemical nature of this compound. Its behavior is dominated by the tautomeric relationship between the thiol and thione forms.

Thione-Thiol Tautomerism

Imidazole-2-thiol derivatives exist in a dynamic equilibrium between two tautomeric forms: the thiol form (containing an S-H bond) and the thione form (containing a C=S bond and an N-H bond). For most imidazole-2-thiols, including this one, the thione form is the predominant and more stable tautomer in solution.[1][2] This is a crucial point, as it dictates the compound's reactivity and spectral characteristics. The amino group at the N1 position adds another layer of complexity to its electronic and reactive properties.

Caption: Thione-thiol tautomeric equilibrium. The thione form is generally more stable.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered in a practical, question-and-answer format.

Synthesis & Purification

Q: My synthesis of this compound is resulting in a very low yield. What are the likely causes?

A: Low yields in heterocyclic synthesis are a common challenge, often stemming from several factors.[3] Let's break down the most probable causes for this specific molecule.

Potential Cause Explanation & Causality Recommended Solution
Incomplete Cyclization The core reaction is a cyclization, often requiring specific conditions to proceed to completion. Suboptimal temperature, insufficient reaction time, or an inappropriate base can stall the reaction.[4]Systematically optimize reaction parameters. Increase temperature in 10°C increments. Extend reaction time and monitor by TLC. Ensure the chosen base is strong enough to facilitate the necessary deprotonations but not so strong as to cause degradation.
Starting Material Instability Syntheses often involve α-haloketone precursors. These can be unstable or lachrymatory, and their purity is paramount. Impurities can lead to a cascade of side reactions.Use freshly prepared or purified α-haloketones. Confirm purity by ¹H NMR before starting the reaction. Store them under inert gas at low temperatures.
Side Reactions The thiol group is susceptible to oxidation, especially in the presence of air during workup or purification. This can lead to the formation of a disulfide byproduct, which represents a direct loss of your target compound.Degas all solvents before use. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). During workup, consider adding a mild reducing agent like sodium bisulfite to the aqueous layers to minimize oxidation.
Incorrect Workup pH The product has both a basic amino group and an acidic N-H group (in the thione form). During aqueous workup, an incorrect pH can lead to the product remaining dissolved in either the aqueous acidic or basic layer, preventing its extraction.Carefully adjust the pH of the aqueous phase to the isoelectric point of the molecule (typically near neutral) to precipitate the product or maximize its partitioning into the organic layer. Check both aqueous and organic layers by TLC before discarding anything.

Q: My TLC shows multiple spots, and purification by column chromatography is proving difficult. What are these impurities?

A: The appearance of multiple spots on a TLC plate is a common diagnostic challenge. Here’s how to interpret them:

  • Unreacted Starting Materials: Compare the spots to your starting materials. If present, it indicates an incomplete reaction.

  • Disulfide Byproduct: The oxidized disulfide dimer is a frequent and often major impurity. It will typically have a different Rf value.

  • Positional Isomers: Depending on the specific synthetic route, there might be potential for the formation of other isomers.

  • Solution: For purification, recrystallization from a suitable solvent system (e.g., ethanol, ethanol/water) is often the most effective method for removing the disulfide and other impurities. If chromatography is necessary, using a gradient elution (e.g., starting with pure dichloromethane and gradually adding methanol) can improve separation.

Characterization

Q: My ¹H NMR spectrum is difficult to interpret. What are the expected signals for this compound?

A: NMR characterization can be tricky due to the tautomerism and the presence of exchangeable protons. Using a solvent like DMSO-d₆ is highly recommended as it allows for the observation of N-H and S-H protons.

Proton Type Approximate Chemical Shift (δ, ppm) Notes & Rationale
Imidazole C-H 6.5 - 7.5A singlet corresponding to the lone proton on the imidazole ring. Its exact position is influenced by the electronic effects of the other substituents.[5][6]
Amino (NH₂) Protons 5.0 - 6.0A broad singlet. The protons are exchangeable with deuterium from D₂O, causing the signal to disappear upon a D₂O shake. Its broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding.
Methyl (CH₃) Protons 2.0 - 2.5A sharp singlet. This is usually a clean signal and serves as a good reference point in the spectrum.[7]
Thione (N-H) Proton 12.0 - 13.0A very broad singlet, often far downfield. This proton is part of the stable thione tautomer.[8] Its presence is strong evidence against the thiol form being dominant. This signal will also disappear with a D₂O shake.

Disclaimer: These are estimated chemical shifts. Actual values can vary based on solvent, concentration, and temperature.

Q: How does the thione-thiol tautomerism impact IR spectroscopy?

A: IR spectroscopy provides definitive evidence for the dominant thione tautomer. You should look for the following:

  • Presence of a C=S stretch: A medium to weak absorption in the 1250-1020 cm⁻¹ region.

  • Absence of a sharp S-H stretch: A thiol S-H stretch, which would appear around 2600-2550 cm⁻¹, should be absent or extremely weak.

  • Presence of N-H stretches: You will observe N-H stretching bands (from the amino group and the ring NH) in the 3400-3100 cm⁻¹ region.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Synthesis of this compound

This protocol is adapted from established one-pot methods for synthesizing N-amino-imidazole-2-thiones.[4]

Safety First: This reaction involves potentially hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

Reagents & Materials:

  • Hydrazine hydrate

  • An appropriate α-bromoketone (e.g., 1-bromo-2-butanone)

  • Potassium thiocyanate (KSCN)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium thiocyanate (1.2 equivalents) in a mixture of ethanol and water.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Addition of Bromoketone: Add the α-bromoketone (1.0 equivalent) dropwise to the reaction mixture. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the crude solid with cold water, followed by a small amount of cold ethanol to remove soluble impurities.

  • Drying & Purification: Dry the solid under vacuum. The crude product can be further purified by recrystallization from ethanol.

Workflow for Synthesis and Purification

The following diagram outlines the logical flow from starting materials to a fully characterized final product.

workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage cluster_analysis Analysis & QC reagents 1. Reagent Preparation (Hydrazine, KSCN, α-bromoketone) reaction 2. One-Pot Reaction (Cyclization under reflux) reagents->reaction Combine & Heat cool 3. Cooling & Precipitation reaction->cool filtration 4. Vacuum Filtration cool->filtration wash 5. Washing (Cold Water & Ethanol) filtration->wash recrystallize 6. Recrystallization (e.g., from Ethanol) wash->recrystallize characterization 7. Characterization (NMR, IR, MS, MP) recrystallize->characterization

Caption: A standard workflow for the synthesis, purification, and analysis of the target compound.

References

  • Dhainwal, S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Pozharskii, A. F., et al. Imidazole-2-Thiones: Synthesis, Structure, Properties. Taylor & Francis Online.
  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Reddit r/OrganicChemistry. (2023, April 4). Help with the mechanism of 2-Mercapto-imidazole ring formation. Retrieved from [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Retrieved from [Link]

  • Savjani, J. K., & Vasanth, A. K. (2011).
  • Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.
  • ResearchGate. 1H NMR spectrum of compound 4. Retrieved from [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Royal Society of Chemistry.
  • MDPI. (2020). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
  • Veeprho. 1-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-1H-imidazole-2-thiol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones.
  • Pharmaffiliates. 1-Methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-1H-imidazole-2-thiol. Retrieved from [Link]

  • Golcienė, B., et al. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation.
  • ResearchGate. (2025, August 6). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole.
  • ResearchGate. (2025, August 6). Synthesis of 2-Mercaptobenzoxazoles and 2-Mercaptobenzimidazole.
  • Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents.
  • ResearchGate. (2025, August 6).
  • Ashraf, S., et al. (2020). Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia. PubMed Central.

Sources

side reactions in 1-Amino-4-methyl-1H-imidazole-2-thiol synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Amino-4-methyl-1H-imidazole-2-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during this synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound. The primary synthetic route discussed is the cyclocondensation of an aminoguanidine salt with chloroacetone.

Question 1: My reaction yielded a significant amount of a non-polar, crystalline byproduct that is difficult to separate from the desired product. Mass spectrometry suggests it has a molecular weight corresponding to C₅H₈N₄. What is this byproduct and how can I avoid it?

Answer:

This is a classic and highly probable issue. The byproduct you've likely isolated is an isomeric aminomethyl-triazine, specifically 3-amino-6-methyl-1,2,4-triazine .

Causality and Mechanism:

The formation of a 1,2,4-triazine ring is a competing reaction pathway to the desired imidazole synthesis. It arises from the reaction of one molecule of aminoguanidine with what is effectively two molecules of a carbonyl source.[1][2] In the context of using chloroacetone, an initial condensation can be followed by elimination or reaction with a second chloroacetone-derived species.

A plausible mechanism involves the initial formation of a guanylhydrazone with one molecule of the carbonyl compound. This intermediate can then react with a second carbonyl equivalent before cyclization, leading to the thermodynamically stable six-membered triazine ring.

G AG AG AG_side AG_side

Caption: Competing pathways in the synthesis.

Strategies to Avoid Triazine Formation:

The key is to favor the intramolecular cyclization to the five-membered imidazole over the intermolecular reaction leading to the triazine.

  • Control of Stoichiometry: Use a strict 1:1 molar ratio of aminoguanidine to chloroacetone. A slight excess of aminoguanidine may be tolerated, but an excess of the keto-reactant significantly promotes triazine formation.

  • Slow Addition: Add the chloroacetone solution dropwise to the aminoguanidine solution at a controlled temperature. This maintains a low concentration of the electrophile, favoring the intramolecular cyclization of the intermediate.

  • pH Control: The reaction is often pH-sensitive. Maintaining a mildly acidic to neutral pH (approx. 5-7) is generally optimal for the formation of the initial hydrazone and subsequent imidazole cyclization. Strongly acidic or basic conditions can promote side reactions.[2]

  • Temperature Management: Run the initial condensation at a lower temperature (e.g., 0-10 °C) to control the reaction rate, followed by gentle heating (e.g., 40-60 °C) to promote cyclization. Avoid high temperatures which can lead to both triazine formation and polymerization.

ParameterRecommended ConditionRationale
Stoichiometry 1:1 (Aminoguanidine:Chloroacetone)Minimizes reaction of intermediate with a second carbonyl equivalent.
Addition Rate Slow, dropwise addition of chloroacetoneKeeps electrophile concentration low, favoring intramolecular cyclization.
pH 5-7Optimizes hydrazone formation and imidazole ring closure.
Temperature Initial cooling (0-10°C), then gentle heating (40-60°C)Controls initial reaction rate and promotes desired cyclization.
Question 2: My final product is a white powder, but it has poor solubility and my NMR spectrum shows broad peaks. I suspect disulfide bond formation. How can I confirm this and prevent it?

Answer:

Your suspicion is likely correct. The thiol group in this compound is highly susceptible to aerobic oxidation, leading to the formation of the corresponding disulfide dimer. This dimer typically has lower solubility and can cause peak broadening in NMR due to its higher molecular weight and potential for aggregation.

Confirmation:

  • Mass Spectrometry (MS): This is the most definitive method. Look for a peak at [2M-2H]⁺, where M is the molecular weight of your target monomer (MW of this compound is approx. 142.2 g/mol ; the disulfide would be approx. 282.4 g/mol ).

  • NMR Spectroscopy: In the ¹H NMR, the characteristic thiol proton (S-H) peak, which is usually a broad singlet, will be absent in the disulfide.

Prevention and Remediation:

G

Caption: Recommended workflow to prevent thiol oxidation.

  • Inert Atmosphere: The most crucial step is to exclude oxygen. Conduct the reaction, work-up, and purification steps under an inert atmosphere of nitrogen or argon.[3]

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or by several freeze-pump-thaw cycles.

  • Reducing Agents during Work-up: If you suspect disulfide has already formed, it can often be reversed.

    • Remediation: Dissolve the crude product in a suitable solvent and add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is odorless and effective over a wider pH range.

    • Prevention: Adding a small amount of a scavenger like 2-mercaptoethanol during purification can sometimes help, but this will need to be removed later.[3]

  • Storage: Store the final, pure product under an inert atmosphere in a sealed vial, preferably at low temperatures (-20 °C) to minimize long-term oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material: aminoguanidine hydrochloride or bicarbonate?

Both are commonly used. Aminoguanidine bicarbonate is often favored for its stability and lower acidity.[4] However, when reacting it, you will need to add an acid (like HCl) to neutralize the bicarbonate and liberate the free aminoguanidine in situ. Using aminoguanidine hydrochloride provides the aminoguanidine as its salt directly, often simplifying the initial pH adjustment. The choice may depend on the specific protocol and desired pH control. An experimental procedure for preparing aminoguanidine bicarbonate from nitroguanidine is well-documented.[5]

Q2: My synthesis is based on the Marckwald synthesis, reacting an α-aminoketone with potassium thiocyanate. What are the common pitfalls here?

The Marckwald synthesis is a valid approach for imidazole-2-thiols.[1] Key challenges include:

  • Synthesis of the α-aminoketone precursor: This starting material can be unstable.

  • Side Reactions of Thiocyanate: Thiocyanate is an ambident nucleophile, and while reaction through sulfur is common for this synthesis, side reactions are possible under certain conditions.

  • Byproduct Formation: Similar to other imidazole syntheses, incomplete cyclization or formation of other heterocyclic systems can occur.

Q3: How can I purify the final product effectively?

  • Recrystallization: If the product is sufficiently crystalline and the impurities have different solubility profiles, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is a good first choice. This should be performed under an inert atmosphere.

  • Acid-Base Extraction: The product has a basic amino group and an acidic thiol group. You may be able to exploit this for purification. Dissolving the crude mixture in a dilute acid, washing with an organic solvent to remove non-polar impurities (like the triazine), and then carefully neutralizing the aqueous layer to precipitate the product can be effective.

  • Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) is typically required. Be aware that prolonged contact with silica gel (which can be slightly acidic) may cause some degradation, so the chromatography should be performed relatively quickly.

Q4: What spectroscopic features definitively distinguish this compound from the 3-amino-6-methyl-1,2,4-triazine byproduct?

While both are aromatic heterocycles, their NMR and MS profiles will be distinct.

  • ¹H NMR:

    • Imidazole Product: Will show a characteristic signal for the C5-H proton on the imidazole ring (likely a singlet or narrow triplet depending on coupling to the methyl group). It will also have signals for the N-NH₂ protons and the S-H proton (both are exchangeable with D₂O).

    • Triazine Product: Will show a signal for the C5-H proton on the triazine ring. The chemical shift will differ from the imidazole C5-H. It will also have a signal for the C-NH₂ protons.

  • ¹³C NMR: The number of signals and their chemical shifts will be different, reflecting the different ring structures and symmetry.

  • Mass Spectrometry (Fragmentation): Although they are isomers, their fragmentation patterns under EI or CID conditions will be different. The imidazole may show fragmentation related to the loss of the amino group or cleavage of the thiol, while the triazine will exhibit a characteristic loss of N₂ from the ring.[6]

By carefully controlling your reaction conditions and being aware of these potential side reactions, you can significantly improve the yield and purity of your this compound synthesis.

References

  • Hunter, R., Caira, M., & Stellenboom, N. (2006). A one-pot sequence for the synthesis of unsymmetrical disulfides. The Journal of Organic Chemistry, 71(21), 8268-8271. Available at: [Link]

  • Thornalley, P. J. (2002). Kinetics and mechanism of the reaction of aminoguanidine with the α-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Biochemical Pharmacology, 64(11), 1681-1690. Available at: [Link]

  • Kurzer, F., & Godfrey, L. E. A. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 459-474. Available at: [Link]

  • ResearchGate. (n.d.). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Aminoguanidine Bicarbonate. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Suggested mechanism for 1,3,5-triazine formation. Retrieved January 14, 2026, from [Link]

  • RSC Publishing. (n.d.). Regioselective synthesis of 1,4-disubstituted imidazoles. Retrieved January 14, 2026, from [Link]

  • Baran Lab, Scripps Research. (n.d.). Synthesis of Imidazoles. Retrieved January 14, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2018). A brief review on imidazole, triazine, and isatin derivatives: synthesis approaches and their applications. Retrieved January 14, 2026, from [Link]

  • Patil, T. P., Patil, P. Y., & Kakade, R. T. (n.d.). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal for Research in Applied Science & Engineering Technology, 10(6). Available at: [Link]

  • Baxendale Group, Durham University. (2014). Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions. Retrieved January 14, 2026, from [Link]

  • MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Stability of 1-Amino-4-methyl-1H-imidazole-2-thiol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Amino-4-methyl-1H-imidazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Introduction: Understanding the Instability of this compound

This compound is a heterocyclic compound with a thiol group, making it susceptible to various degradation pathways in solution. The primary routes of degradation are oxidation of the thiol group and potential instabilities related to the imidazole ring.[1][2] The thiol group is readily oxidized to form disulfide bonds, which can lead to loss of activity, precipitation, and the formation of unwanted byproducts. This process can be accelerated by factors such as pH, temperature, the presence of metal ions, and exposure to light and oxygen.[3][4][5]

This guide will provide a structured approach to identifying potential stability issues and implementing effective solutions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning cloudy over time. What is happening?

A1: Cloudiness or precipitation is a common indicator of disulfide bond formation. The thiol groups on two molecules of this compound can be oxidized to form a disulfide-linked dimer, which may have lower solubility in your solvent system. This is a classic sign of thiol oxidation.

Q2: I'm observing a loss of potency of my compound in solution much faster than expected. What are the likely causes?

A2: Rapid loss of potency is often due to chemical degradation. For this compound, the primary suspects are:

  • Oxidation: The thiol group is likely oxidizing to a disulfide or other oxidized species, rendering the molecule inactive for its intended purpose.

  • Hydrolysis: Depending on the pH and the specific functional groups of your molecule, hydrolysis of the amino group or other parts of the molecule could be occurring.[1]

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, leading to the formation of various degradation products.[1][2]

Q3: Are there specific solvent conditions that can enhance the stability of this compound?

A3: Yes, the choice of solvent and its preparation are critical.

  • Degassed Solvents: To minimize oxidation, it is crucial to use solvents that have been degassed to remove dissolved oxygen.[4] This can be achieved by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.

  • Polar vs. Nonpolar Solvents: The tautomeric equilibrium between the thione and thiol forms can be influenced by solvent polarity.[5] In more polar solvents, the thione form may be favored, which can affect its reactivity and stability.

  • pH Control: The pH of aqueous solutions is a critical factor. Thiols are more susceptible to oxidation at higher pH values (above their pKa, typically around 8-9), where the thiolate anion is more prevalent and highly nucleophilic.[6][7] Maintaining a slightly acidic to neutral pH (e.g., pH 5-7) can significantly slow down oxidation.[8]

Q4: Can trace metal ions from my glassware or reagents affect the stability?

A4: Absolutely. Divalent metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for thiol oxidation.[3][7] These can be leached from glassware or be present as impurities in your reagents. The use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is highly recommended to sequester these metal ions and prevent them from participating in redox reactions.[3][4]

Troubleshooting Guide

This section provides a problem-solution format to address specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Rapid discoloration of the solution (e.g., yellowing) Oxidation of the thiol group or degradation of the imidazole ring.Work under an inert atmosphere (nitrogen or argon), use degassed solvents, and add an antioxidant like DTT or TCEP. Protect the solution from light.
Formation of an insoluble precipitate Disulfide bond formation leading to a less soluble dimer/oligomer.Add a reducing agent such as DTT or TCEP to the solution to reverse disulfide formation. Consider optimizing the solvent for better solubility of both the thiol and its potential disulfide.
Inconsistent results between experimental runs Variable levels of dissolved oxygen, metal ion contamination, or light exposure.Standardize your experimental setup. Always use freshly prepared, degassed buffers containing a chelating agent (e.g., 1-5 mM EDTA). Protect your samples from light by using amber vials or covering your containers with aluminum foil.
Loss of compound as measured by analytical techniques (e.g., HPLC) Degradation of the parent compound into one or more new products.Perform a forced degradation study to identify the degradation products.[1][9][10] This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) to understand its degradation pathways and develop a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution of this compound with enhanced stability.

Materials:

  • This compound

  • High-purity, degassed solvent (e.g., water, buffer, or organic solvent)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Inert gas (nitrogen or argon)

  • Amber glass vials

Procedure:

  • Solvent Preparation:

    • Prepare your desired buffer or select your solvent.

    • Add EDTA to a final concentration of 1-5 mM to chelate any trace metal ions.[3]

    • Degas the solvent by sparging with nitrogen or argon for at least 15-20 minutes.

  • Adding Antioxidants:

    • To the degassed solvent, add a reducing agent.

      • For DTT, a final concentration of 1-5 mM is typically sufficient.

      • For TCEP, a final concentration of 0.5-1 mM is often effective. TCEP is generally more stable and effective over a wider pH range than DTT.[4]

  • Dissolving the Compound:

    • Weigh the required amount of this compound in an amber vial.

    • Under a gentle stream of inert gas, add the prepared stabilized solvent to the vial.

    • Cap the vial tightly and mix gently until the compound is fully dissolved.

  • Storage:

    • Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage).

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[3]

Protocol 2: Monitoring Stability by HPLC

This protocol outlines a general approach to monitor the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Prepared solution of this compound

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phases (to be optimized for your specific compound)

Procedure:

  • Initial Analysis (T=0):

    • Immediately after preparing your solution, inject a sample onto the HPLC system.

    • Obtain the chromatogram and record the peak area of the parent compound. This will serve as your baseline.

  • Incubation:

    • Store your solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject another sample onto the HPLC.

    • Record the peak area of the parent compound and look for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial (T=0) peak area.

    • Plot the percentage of the remaining compound versus time to determine the stability profile.

Visualizing Degradation and Stabilization

Degradation Pathway

G cluster_0 Degradation Pathways Compound 1-Amino-4-methyl- 1H-imidazole-2-thiol Disulfide Disulfide Dimer Compound->Disulfide O2, Metal Ions Photodegradants Photodegradation Products Compound->Photodegradants Light/UV Oxidized_Species Further Oxidized Species (e.g., Sulfonic Acid) Disulfide->Oxidized_Species Strong Oxidants

Caption: Major degradation pathways for this compound.

Stabilization Workflow

G cluster_1 Stabilization Workflow Start Start with High-Purity Solvent and Compound Degas Degas Solvent (N2 or Ar sparging) Start->Degas Chelate Add Chelating Agent (e.g., 1-5 mM EDTA) Degas->Chelate Reduce Add Reducing Agent (e.g., DTT or TCEP) Chelate->Reduce Dissolve Dissolve Compound Under Inert Atmosphere Reduce->Dissolve Store Store Aliquots at Low Temp (-20°C or -80°C) & Protect from Light Dissolve->Store

Caption: Experimental workflow for preparing a stabilized solution.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
  • BenchChem. (2025).
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
  • Bera, M., et al. (1993). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry.
  • Bera, M., et al. (1993). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing.
  • Lodge, J. K., et al. (1998). Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation. Free Radical Biology and Medicine.
  • ResearchGate. (2015). Do Cysteine thiol groups respond to the pH changes?.
  • Rana, S., et al. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. Molecules.
  • MedCrave. (2016).
  • International Journal of Pharmacy and Biological Sciences. (2013).
  • Journal of Applied Pharmaceutical Science. (2017).
  • ResearchGate. (n.d.).
  • Kloxin, A. M., et al. (2010). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
  • MedCrave. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Mishan, M. A., et al. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine.
  • Zhang, H., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science & Technology.
  • Jackson, B. P., et al. (2010). Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability.

Sources

Technical Support Center: Resolving Solubility Challenges of 1-Amino-4-methyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Amino-4-methyl-1H-imidazole-2-thiol. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated protocols to address the significant solubility challenges encountered with this compound in biological assays. Our goal is to equip you with the scientific rationale and practical steps needed to achieve consistent and reliable experimental results.

Understanding the Molecule: Why is Solubility an Issue?

This compound presents a classic solubility challenge due to its distinct molecular features. The core structure is a substituted imidazole, which is a planar aromatic heterocycle.[1] Such flat, rigid structures have a tendency to self-associate and stack in crystal lattices, making them difficult to solvate, a characteristic often referred to as "brick-dust" molecules.[2]

  • Imidazole Ring: While the parent imidazole is water-soluble, substitutions can drastically alter this property.[1][3] The methyl group adds hydrophobicity.

  • Thiol Group (-SH): The thiol group can exist in equilibrium with its thione tautomer (C=S). This tautomerism, combined with the potential for intermolecular hydrogen bonding and disulfide bridge formation via oxidation, contributes to strong crystal packing and low aqueous solubility.

  • Amino Group (-NH2): The amino group provides a site for protonation (forming a cation), which can enhance solubility. This makes the compound's solubility highly dependent on pH.

These competing characteristics—hydrophobic regions, strong intermolecular forces, and ionizable groups—result in a compound that is poorly soluble in both purely aqueous and highly nonpolar environments, necessitating a systematic formulation approach.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately when I diluted my DMSO stock into aqueous assay buffer. What happened?

This is a common occurrence for poorly soluble compounds. You have likely exceeded the compound's thermodynamic solubility limit in the final assay buffer. DMSO is a strong organic solvent that can maintain high concentrations of your compound, but this supersaturated state collapses when diluted into a predominantly aqueous environment. The final DMSO concentration in your assay is likely too low to keep the compound in solution.

Q2: What is the best solvent for preparing a high-concentration stock solution?

Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for preparing high-concentration stock solutions of poorly soluble compounds.[4] It is an aprotic, polar solvent capable of disrupting the crystal lattice forces of "brick-dust" molecules. For best practices, prepare a 10 mM or 20 mM stock in 100% high-purity, anhydrous DMSO. Always store stock solutions properly, typically at -20°C or -80°C in sealed containers to prevent water absorption and degradation.[5][6]

Q3: How much DMSO is acceptable in my final assay?

The acceptable final concentration of DMSO is highly assay-dependent. For most cell-based assays, it is critical to keep the final concentration at or below 0.5% (v/v), as higher concentrations can induce cytotoxicity, affect cell membrane permeability, or interfere with signaling pathways.[7][8][9] For biochemical assays (e.g., enzyme kinetics), tolerance may be higher (1-5%), but it is crucial to validate this.[10] Always include a "vehicle control" (assay buffer + identical final DMSO concentration, without the compound) to assess the impact of the solvent on your assay's performance.

Q4: Can I use pH adjustment to keep my compound in solution?

Yes, this is a primary strategy for ionizable compounds. This compound contains a basic amino group and a potentially acidic thiol group, making its solubility pH-dependent.[11][12] Deprotonating the thiol group at high pH or protonating the amino group at low pH will generate a charged species, which is generally much more soluble in aqueous media than the neutral form.[11][12] However, you must ensure the required pH is compatible with your biological assay system.

Q5: DMSO and pH adjustments are not enough or are incompatible with my assay. What are the next steps?

If simple co-solvents and pH manipulation fail, advanced formulation strategies are necessary. These include the use of solubilizing excipients like cyclodextrins or non-ionic surfactants.[13][14]

  • Cyclodextrins are cyclic oligosaccharides that encapsulate the hydrophobic parts of a drug molecule in their central cavity, forming a water-soluble inclusion complex.[15][16][17]

  • Surfactants form micelles in solution above their critical micelle concentration (CMC). These micelles can sequester the insoluble compound in their hydrophobic core, effectively creating a microenvironment where it is soluble.[18][19][20]

Systematic Troubleshooting Workflow

Successfully solubilizing this compound requires a logical, multi-step approach. This workflow proceeds from the simplest and most common techniques to more advanced formulation strategies.

Diagram: Systematic Workflow for Resolving Poor Solubility

Solubility_Workflow Start Start: Poorly Soluble This compound StockPrep Step 1: Stock Solution Prep • Dissolve in 100% DMSO (10-20 mM) • Use sonication/vortexing • Visually inspect for clarity Start->StockPrep AssayDilution Step 2: Dilution into Assay Buffer • Keep final [DMSO] <0.5% • Does compound precipitate? StockPrep->AssayDilution Soluble Success: Compound is Soluble Proceed with Assay AssayDilution->Soluble No Precipitate Problem: Precipitation Occurs AssayDilution->Precipitate Yes pHOpt Step 3: pH Optimization • Determine pKa (if possible) • Test solubility in buffers from pH 4 to 10 • Is the required pH compatible with the assay? Precipitate->pHOpt pH_Success Success: Soluble at Assay-Compatible pH Proceed with Assay pHOpt->pH_Success Yes pH_Fail Problem: pH Ineffective or Incompatible pHOpt->pH_Fail No Advanced Step 4: Advanced Formulation • Screen Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) pH_Fail->Advanced Excipient_Controls Step 5: Validate Excipient • Run vehicle control (Buffer + Excipient) • Does excipient interfere with assay? Advanced->Excipient_Controls Excipient_Success Success: Soluble & No Interference Proceed with Assay Excipient_Controls->Excipient_Success No Excipient_Fail Problem: Interference Occurs Re-evaluate assay or compound Excipient_Controls->Excipient_Fail Yes

Caption: Decision workflow for troubleshooting the solubility of this compound.

In-Depth Protocols and Methodologies
Step 1: Best Practices for Stock Solution Preparation

The integrity of your experiment begins with a properly prepared stock solution.[5]

  • Solvent Selection: Use high-purity, anhydrous DMSO as your primary solvent.[4]

  • Dissolution: Weigh the compound accurately and add the required volume of DMSO to achieve your target concentration (e.g., 10-20 mM). Use a vortex mixer and/or a bath sonicator to aid dissolution. Gentle warming (to 30-37°C) can be used cautiously, but be aware of potential compound degradation.

  • Visual Inspection: A true solution should be completely clear with no visible particulates. If particulates remain, the concentration may be too high.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C in tightly sealed tubes.[5][6]

SolventDielectric ConstantProperties & Assay Considerations
DMSO 47.2Primary Choice. Excellent solubilizing power for polar and non-polar compounds. Can interfere with assays at >0.5-1%.[8][21]
Ethanol 24.6Less effective than DMSO for "brick-dust" compounds. Can have biological effects. Generally tolerated up to 1% in assays.
Methanol 32.6Can be more effective than ethanol but is more volatile and toxic.
Data sourced from various chemical property databases and best practice guides.[4]
Step 2: pH Optimization Strategy

This strategy leverages the ionizable nature of the amino and thiol groups to enhance aqueous solubility.[22][23]

Protocol: pH-Solubility Screening

  • Prepare a set of buffers spanning a physiologically relevant pH range (e.g., pH 4.0, 6.0, 7.4, 8.5, 10.0).

  • In separate microcentrifuge tubes, add a small, known amount of your DMSO stock solution to each buffer to achieve a target final concentration (e.g., 100 µM). Keep the final DMSO concentration constant and low (e.g., 1%).

  • Vortex each tube vigorously.

  • Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) on a shaker for 1-2 hours to allow them to reach equilibrium.

  • Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • The pH buffer that yields the highest soluble concentration is your lead candidate, provided it is compatible with your assay's biological components.

Step 3: Advanced Formulation with Solubilizing Excipients

When pH and co-solvents are insufficient, excipients can form non-covalent complexes with the compound to increase its apparent solubility.[24][25][26]

A. Cyclodextrins Cyclodextrins form inclusion complexes that shield the hydrophobic compound from water.[15][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and low toxicity.[16][27][28]

B. Surfactants (Detergents) Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) can form micelles that encapsulate insoluble compounds.[18][29] This is effective but requires working above the surfactant's critical micelle concentration (CMC) and ensuring the surfactant itself does not disrupt cell membranes or inhibit enzymes in your assay.[20]

Protocol: Excipient Screening

  • Prepare aqueous stock solutions of your chosen excipients (e.g., 10% w/v HP-β-CD, 1% w/v Polysorbate 80).

  • Perform a serial dilution of the excipient stock into your assay buffer.

  • Add your compound (from a DMSO stock, keeping final DMSO % low and constant) to each excipient concentration.

  • Use visual inspection (or light scattering) to identify the minimum excipient concentration that prevents precipitation.

  • Crucially, run parallel controls: Test each concentration of the excipient in your assay without your compound to identify any background signal or inhibitory effects.

ExcipientClassTypical Starting ConcentrationMechanism
HP-β-CD Cyclodextrin1-5% (w/v)Inclusion Complex Formation[15][16]
SBE-β-CD Cyclodextrin1-5% (w/v)Inclusion Complex Formation[27]
Polysorbate 80 Non-ionic Surfactant0.01-0.1% (w/v)Micellar Solubilization[18][19]
Poloxamer 188 Co-polymer0.1-1% (w/v)Micellar Solubilization[25]
Final Recommendations and Self-Validation

For every experiment, the principle of self-validation is paramount. Every component added to your assay to improve solubility must be tested for its own intrinsic effects.

  • Always Run a Vehicle Control: This is your most important control. It should contain everything your experimental sample contains (buffer, DMSO, excipients) except for the test compound.

  • Confirm Compound Integrity: After finding a successful solubilization method, consider re-confirming the compound's identity and purity via LC-MS to ensure it has not degraded under the new conditions (e.g., extreme pH).

  • Start with the Simplest Method: Always begin with the least invasive method (low % DMSO) and only escalate to pH modification or advanced excipients if necessary. This minimizes the potential for introducing artifacts into your experimental system.

By applying these principles and protocols systematically, researchers can overcome the solubility hurdles presented by this compound and generate high-quality, reproducible data.

References
  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • National Institutes of Health (NIH). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
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Technical Support Center: Method Refinement for Consistent Results with 1-Amino-4-methyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Amino-4-methyl-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and ensure consistent, reproducible results in your experiments. Here, we address common challenges, offer troubleshooting strategies, and answer frequently asked questions based on established chemical principles and field-proven insights.

Introduction: Understanding the Compound

This compound is a versatile heterocyclic compound featuring a unique combination of functional groups: a primary amino group, a methyl group, an imidazole ring, and a thiol group. This distinct structure makes it a valuable building block in medicinal chemistry and drug discovery. However, the interplay of these functionalities can also present specific challenges during its synthesis, purification, and application. The imidazole ring itself is a common motif in many biologically active molecules, and its derivatives are known to exhibit a wide range of pharmacological properties. This guide will help you navigate the potential complexities of working with this compound to achieve your desired outcomes.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues that researchers may encounter when working with this compound, providing potential causes and actionable solutions.

Problem 1: Low Yields in Synthesis

Symptoms:

  • The final product is obtained in a much lower quantity than theoretically expected.

  • TLC analysis of the crude reaction mixture shows multiple spots, indicating the formation of several byproducts.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product. Extend the reaction time if necessary. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to enhance the reaction rate. Be cautious, as excessive heat can lead to degradation. 3. Ensure Efficient Stirring: Use a properly sized stir bar and an appropriate stir plate speed to ensure the reaction mixture is homogeneous.
Side Reactions The presence of multiple functional groups can lead to undesired side reactions. For instance, the amino group can react with other electrophiles present in the reaction mixture.1. Protecting Groups: Consider using a suitable protecting group for the amino functionality if it is interfering with the desired reaction. 2. Control Stoichiometry: Carefully control the stoichiometry of your reagents to minimize excess reactants that could lead to side product formation.
Degradation of Starting Material or Product Imidazole derivatives can be sensitive to strong acidic or basic conditions, as well as oxidizing agents, potentially leading to ring-opening or other degradation pathways.[1]1. pH Control: Maintain the reaction pH within a range that is optimal for product formation and stability. Use appropriate buffers if necessary. 2. Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Difficulty in Product Purification

Symptoms:

  • The product is difficult to isolate from byproducts, as evidenced by co-eluting spots on TLC or overlapping peaks in HPLC.

  • The purified product shows persistent impurities in NMR or Mass Spectrometry analysis.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Formation of Structurally Similar Byproducts Side reactions can generate impurities with polarities and solubilities very similar to the desired product, making chromatographic separation challenging.1. Alternative Chromatography: If standard silica gel chromatography is ineffective, consider other techniques such as reverse-phase chromatography, ion-exchange chromatography (exploiting the basicity of the amino and imidazole groups), or size-exclusion chromatography. 2. Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while impurities remain in solution or are insoluble.
Product Instability on Silica Gel The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.1. Neutralized Silica: Use silica gel that has been washed with a base (e.g., triethylamine in the eluent) to neutralize its acidity. 2. Alumina Chromatography: Consider using neutral or basic alumina as the stationary phase.
Thiol Oxidation The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidation products.1. Use of Reducing Agents: During workup and purification, consider adding a small amount of a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to prevent disulfide bond formation. 2. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Problem 3: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in assay results between different batches of the compound.

  • Loss of activity of the compound over time when stored in solution.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Compound Instability in Solution The compound may be degrading in the assay buffer or solvent over time. The imidazole moiety, in particular, can be susceptible to photodegradation and oxidation in solution.[1]1. Fresh Solutions: Prepare fresh solutions of the compound immediately before each experiment. 2. Storage Conditions: If solutions must be stored, aliquot them into single-use vials, protect from light, and store at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles. 3. Buffer Compatibility: Investigate the stability of your compound in different buffer systems and pH ranges to find the most suitable conditions for your assay.
Presence of Impurities Even small amounts of impurities can sometimes interfere with biological assays, leading to inconsistent results.1. High-Purity Compound: Ensure the compound is of high purity (>95%) for biological testing. Use multiple analytical techniques (e.g., NMR, LC-MS, elemental analysis) to confirm purity. 2. Batch-to-Batch Consistency: Characterize each new batch of the compound thoroughly to ensure its purity and identity are consistent.
Thiol Reactivity The thiol group can be reactive and may interact with components of the assay medium or other molecules.1. Control Experiments: Run appropriate control experiments to determine if the thiol group is contributing to any non-specific effects in your assay.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: As a solid, the compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (refrigerator or freezer). The presence of both an amino and a thiol group suggests potential sensitivity to air and moisture.

Q2: What solvents are suitable for dissolving this compound?

A2: Due to the presence of polar functional groups, polar organic solvents such as DMSO, DMF, and methanol are likely to be good solvents. Water solubility may be limited and pH-dependent. For biological assays, preparing a concentrated stock solution in DMSO and then diluting it into the aqueous assay buffer is a common practice.

Q3: How can I confirm the identity and purity of my synthesized compound?

A3: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the key functional groups.

Q4: Are there any known safety precautions for handling this compound?

Experimental Protocols & Visualizations

General Workflow for Synthesis and Purification

The synthesis of imidazole-2-thiols often involves the cyclization of appropriate precursors. While a specific, detailed protocol for this compound is not available in the provided search results, a general workflow can be inferred from the synthesis of related compounds.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Cyclization Reaction Start->Reaction Reagents, Solvent, Heat Workup Aqueous Workup Reaction->Workup Quenching Crude Crude Product Workup->Crude Chromatography Column Chromatography Crude->Chromatography Eluent Recrystallization Recrystallization Chromatography->Recrystallization Concentrated Fractions Pure Pure Product Recrystallization->Pure Analysis Characterization (NMR, MS, HPLC) Pure->Analysis

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Logical Flow for Troubleshooting Low Yields

When encountering low yields, a systematic approach to troubleshooting is crucial. The following diagram illustrates a logical decision-making process.

Troubleshooting_Yield cluster_diagnosis Diagnosis cluster_solution Potential Solutions Start Low Yield Observed TLC Analyze Crude Reaction by TLC/LC-MS Start->TLC Incomplete Incomplete Reaction? TLC->Incomplete Starting material present Byproducts Multiple Byproducts? TLC->Byproducts Multiple spots Degradation Product Degradation? TLC->Degradation Streaking or baseline material Optimize Optimize Reaction Conditions (Time, Temp) Incomplete->Optimize Protect Use Protecting Groups / Adjust Stoichiometry Byproducts->Protect Stabilize Modify pH / Use Inert Atmosphere Degradation->Stabilize Optimize->Start Re-run Experiment Protect->Start Re-run Experiment Stabilize->Start Re-run Experiment

Caption: A decision tree for troubleshooting low reaction yields.

Concluding Remarks

Achieving consistent and reliable results with this compound requires a proactive approach to potential experimental challenges. By understanding the inherent reactivity of its functional groups and employing systematic troubleshooting, researchers can refine their methods and confidently advance their scientific objectives. This guide serves as a foundational resource, and we encourage the scientific community to share their experiences to further build upon this knowledge base.

References

  • Dhawas, A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 53B(3), 356-362.
  • Wan, Y., Hur, W., Cho, C. Y., Liu, Y., Adrian, F. J., Lozach, O., Bach, S., Mayer, T., Fabbro, D., Meijer, L. (2010). Synthesis and Target Identification of... Synthesis of 2–Substituted–N–[4-(1–Methyl-4, 5–Diphenyl-1H–Imidazole–2–Yl) Phenyl] Acetamide Derivatives and Evaluation of Their Anticancer Activity. European Journal of Medicinal Chemistry, 45(8), 3320–3328.
  • Zhang, L., et al. (2014). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Medicinal Chemistry, 10(5), 434-455.
  • Bhatnagar, A., et al. (2011). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of ChemTech Research, 3(2), 703-710.
  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]

  • Narayanaswamy, R., et al. (2017). Predicting the biodegradability nature of imidazole and its derivatives by modulating two histidine degradation enzymes (urocanase and formiminoglutamase) activities. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 334-338.
  • Shen, B., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 45.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 2988-2996.
  • Singh, S. K., et al. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
  • Li, X., et al. (2021). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 9, 705446.

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Validation & Comparative

A Methodological Guide to Evaluating 1-Amino-4-methyl-1H-imidazole-2-thiol as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the scientific community is in urgent need of novel chemical entities that can overcome existing resistance mechanisms and provide effective treatment against a broad range of pathogens. The imidazole scaffold has emerged as a promising foundation for the development of new therapeutic agents, with numerous derivatives demonstrating significant antibacterial and antifungal properties.[1][2][3][4][5][6] This guide focuses on a specific, yet under-characterized molecule: 1-Amino-4-methyl-1H-imidazole-2-thiol .

While extensive data on this particular derivative is not yet prevalent in peer-reviewed literature, its structural features—a substituted imidazole ring combined with a thiol group—suggest a strong potential for biological activity. Imidazole-2-thiols and related derivatives have been a subject of considerable research, showing a wide spectrum of pharmacological activities.[7] This document, therefore, serves as a comprehensive methodological framework for researchers and drug development professionals. It outlines the necessary experimental comparisons and provides detailed, field-proven protocols to rigorously evaluate the antimicrobial efficacy of this compound against established clinical agents.

Our objective is to provide a self-validating system of inquiry, explaining not just the "how" but the "why" behind each experimental choice, ensuring that any data generated is robust, reproducible, and directly comparable to existing knowledge.

The Antimicrobial Potential of the Imidazole Scaffold

The five-membered imidazole ring is a crucial structural component of many biologically active molecules, including the amino acid histidine and purines.[6] Its electron-rich nature and ability to participate in hydrogen bonding make it a versatile pharmacophore for interacting with biological targets.[4] Studies on various imidazole derivatives have revealed several potential mechanisms of antimicrobial action, including:

  • Disruption of Cell Membranes: Imidazole compounds can integrate into microbial cell membranes, compromising their integrity and leading to the leakage of essential cellular components.[3]

  • Inhibition of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, a mechanism crucial for bacterial survival.[1]

  • Interference with Nucleic Acid Synthesis: The inhibition of DNA replication is another key mechanism attributed to this class of compounds.[1]

  • Inhibition of Key Enzymes: Specifically for fungi, imidazole-based drugs like ketoconazole are well-known inhibitors of enzymes essential for ergosterol biosynthesis, a critical component of the fungal cell membrane.[8][9]

Given this background, this compound is a compelling candidate for investigation. The subsequent sections will detail how to systematically test this hypothesis.

A Proposed Framework for Comparative Evaluation

To ascertain the therapeutic potential of a novel agent, it must be benchmarked against clinically relevant and well-understood comparators. We propose a multi-tiered evaluation against a panel of standard antimicrobial agents, chosen to represent different classes and spectra of activity.

Selection of Comparator Agents

The choice of comparators is critical for contextualizing the activity of the test compound. The following are recommended as initial benchmarks:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria. It is frequently used as a reference drug in antimicrobial studies.

  • Vancomycin: A glycopeptide antibiotic with potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • Fluconazole: A triazole antifungal agent widely used for the treatment of candidiasis and other fungal infections. Its mechanism is well-characterized, providing a solid benchmark for antifungal activity.[9][10]

Experimental Evaluation Workflow

A logical, stepwise progression of experiments is essential for a thorough evaluation. The workflow should begin with broad screening to determine the spectrum of activity and potency, followed by more complex assays to understand the dynamics of microbial killing and potential for therapeutic use.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dynamic & Mechanistic Assays cluster_2 Phase 3: Safety & Viability cluster_3 Data Analysis & Comparison MIC MIC Determination (Broth Microdilution) MBC MBC Determination MIC->MBC Extend MIC plates TimeKill Time-Kill Kinetic Assay MIC->TimeKill Inform concentration selection Analysis Comparative Analysis vs. Ciprofloxacin, Vancomycin, Fluconazole MBC->Analysis Biofilm Anti-Biofilm Assay TimeKill->Biofilm Cytotox Cytotoxicity Assay (e.g., on HEK293 cells) Biofilm->Cytotox If promising activity is seen Cytotox->Analysis

Caption: Proposed experimental workflow for evaluating a novel antimicrobial agent.

Detailed Experimental Protocols

The following protocols are based on standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure data integrity and reproducibility.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the antimicrobial agent in a liquid growth medium.

Step-by-Step Methodology:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of DMSO in the assay should not exceed 1%, as it can have intrinsic antimicrobial effects.

  • Microplate Preparation: Using a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should be wide enough to determine the MIC (e.g., 256 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: Grow microbial cultures to the logarithmic phase. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Controls:

    • Positive Control: Wells containing medium and microbial inoculum only (to ensure microbial growth).

    • Negative Control: Wells containing medium only (to check for sterility).

    • Solvent Control: Wells containing medium, inoculum, and the maximum concentration of the solvent used (to ensure it has no effect on growth).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida species).

  • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.

Protocol: Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate at which an antimicrobial agent kills a microbial population.

Principle: A standardized inoculum is exposed to fixed concentrations of the antimicrobial agent (typically at multiples of the MIC). The number of viable cells (CFU/mL) is determined at various time points over 24 hours.

Step-by-Step Methodology:

  • Preparation: Prepare flasks containing broth with the test compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, include a growth control flask with no compound.

  • Inoculation: Inoculate each flask with the microorganism to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Counting: Incubate the plates until colonies are visible, then count the number of colonies to calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Data Presentation for Comparative Analysis

Clear and structured data presentation is paramount for objective comparison. The following tables serve as templates for summarizing the experimental data you would generate.

Table 1: Comparative In Vitro Potency (MIC)

This table allows for a direct comparison of the potency of the novel compound against standard agents across a panel of clinically relevant microorganisms.

MicroorganismStrainThis compound (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)Fluconazole (µg/mL)
Staphylococcus aureusATCC 29213[Hypothetical Data][Hypothetical Data][Hypothetical Data]N/A
S. aureus (MRSA)ATCC 43300[Hypothetical Data][Hypothetical Data][Hypothetical Data]N/A
Escherichia coliATCC 25922[Hypothetical Data][Hypothetical Data]N/AN/A
Pseudomonas aeruginosaATCC 27853[Hypothetical Data][Hypothetical Data]N/AN/A
Candida albicansATCC 90028[Hypothetical Data]N/AN/A[Hypothetical Data]

N/A: Not Applicable

Table 2: Summary of Bactericidal/Fungicidal Activity

This table compares the cidal (killing) versus static (inhibitory) activity of the compounds.

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound S. aureus[Data][Data][Data][Cidal/Static]
Ciprofloxacin S. aureus[Data][Data][Data][Cidal/Static]
This compound C. albicans[Data][Data][Data][Cidal/Static]
Fluconazole C. albicans[Data][Data][Data][Cidal/Static]

Interpretation: An MBC/MIC ratio of ≤4 is generally considered bactericidal or fungicidal.

Potential Mechanisms and Next Steps

Based on the broader class of imidazole derivatives, a potential mechanism of action for this compound could involve the inhibition of essential microbial enzymes or disruption of cellular membranes.

G cluster_0 Potential Microbial Targets of Imidazole Derivatives Compound 1-Amino-4-methyl- 1H-imidazole-2-thiol Membrane Cell Membrane Integrity Compound->Membrane Disruption DNA DNA Gyrase/ Topoisomerase Compound->DNA Inhibition Ergosterol Ergosterol Biosynthesis (Fungi) Compound->Ergosterol Inhibition CellWall Cell Wall Synthesis (Bacteria) Compound->CellWall Inhibition

Caption: Plausible antimicrobial mechanisms of action for imidazole-based compounds.

Should initial screening reveal potent and selective activity, subsequent studies should focus on elucidating the precise mechanism of action through assays such as macromolecular synthesis inhibition, membrane depolarization studies, and enzymatic assays. Furthermore, cytotoxicity profiling against a panel of human cell lines is a mandatory step to calculate a selectivity index and determine the therapeutic window of the compound.

By following this structured and comparative approach, researchers can generate the high-quality, verifiable data needed to advance promising new chemical entities like this compound from the bench to potential clinical development.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. [Link]

  • Asif, M. (2015). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. ResearchGate. [Link]

  • Bouziane, A., et al. (2024). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central. [Link]

  • Chavan, R. S., et al. (2014). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. [Link]

  • Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53(5), 642-646. [Link]

  • El-Sayed, W. M., & Al-Otaibi, F. M. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]

  • Singu, P. S., et al. (2020). Synthesis and Pharmacological Evaluation of Some Amide Functionalized 1H-Benzo[d]imidazole-2-thiol Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Abad-Barrios, E., et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. PubMed Central. [Link]

  • Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central. [Link]

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Scirp.org. [Link]

  • Kumar, R., et al. (2024). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. PubMed Central. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Abad-Barrios, E., et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. MDPI. [Link]

  • Rossi, R., & Ciofalo, M. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Institutes of Health. [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Marat Ospanov Medical Journal, 66(2), 4-9. [Link]

  • Kumar, A., et al. (2023). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. [Link]

  • Tuszynska, J., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PubMed Central. [Link]

  • Abad-Barrios, E., et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. ResearchGate. [Link]

  • Yang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. PubMed. [Link]

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A Comparative Guide to Validating the Mechanism of Action of 1-Amino-4-methyl-1H-imidazole-2-thiol as a Thyroid Peroxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically grounded framework for validating the mechanism of action of 1-Amino-4-methyl-1H-imidazole-2-thiol, a novel thionamide compound. The central hypothesis is that this compound, like other established antithyroid agents, exerts its therapeutic effect by inhibiting thyroid peroxidase (TPO), the principal enzyme in the thyroid hormone synthesis pathway.[1][2][3][4]

We will objectively compare its performance with established alternatives, providing the rationale and detailed protocols for a multi-tiered validation process. This process progresses from direct enzymatic assays to cell-based functional screens and culminates in physiological confirmation in preclinical models.

Section 1: The Rationale - Targeting Thyroid Hormone Synthesis

Hyperthyroidism results from the excessive production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2] The synthesis of these hormones is a multi-step process orchestrated within the thyroid follicle, with the heme-containing enzyme Thyroid Peroxidase (TPO) playing a central role.[5][6] TPO catalyzes both the oxidation of iodide (I⁻) and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[1][5][7] Thionamide drugs, such as methimazole (also known as thiamazole) and propylthiouracil (PTU), are a cornerstone of hyperthyroidism treatment.[3][4] Their primary mechanism involves the direct inhibition of TPO, thereby reducing the synthesis of new thyroid hormones.[1][2][7][8]

Given the structural similarities of this compound to this class of drugs, it is critical to validate that its mechanism of action converges on TPO inhibition. The following workflow provides a systematic approach to confirm this hypothesis.

Thyroid Hormone Synthesis Pathway cluster_follicle Thyroid Follicular Cell NIS NIS Transporter I_in Iodide (I⁻) NIS->I_in TPO Thyroid Peroxidase (TPO) I_in->TPO Oxidation TG Thyroglobulin (Tg) TPO->TG Iodination of Tyrosine Residues MIT MIT TG->MIT DIT DIT TG->DIT T3 T3 MIT->T3 Coupling T4 T4 DIT->T4 Coupling Hormones_out T3/T4 Release into Bloodstream T3->Hormones_out T4->Hormones_out I_blood Iodide (I⁻) in Bloodstream I_blood->NIS Inhibitor 1-Amino-4-methyl- 1H-imidazole-2-thiol Inhibitor->TPO Inhibition

Caption: The central role of Thyroid Peroxidase (TPO) in hormone synthesis and its inhibition.

Section 2: A Step-Wise Experimental Validation Workflow

A robust validation strategy requires a tiered approach, moving from the molecular target to the whole-organism level. This ensures that the observed effects are directly attributable to the hypothesized mechanism.

Validation Workflow cluster_0 Tier 1: In Vitro Target Engagement cluster_1 Tier 2: Cell-Based Functional Assay cluster_2 Tier 3: In Vivo Proof of Concept T1_Assay Biochemical TPO Activity Assay (Guaiacol or Amplex UltraRed) T1_Objective Objective: Confirm direct TPO inhibition. Determine potency (IC50). T1_Assay->T1_Objective T2_Assay FRTL-5 Cell-Based Iodide Uptake Assay T1_Assay->T2_Assay Proceed if direct inhibition is confirmed T2_Objective Objective: Assess inhibition of thyroid cellular function. T2_Assay->T2_Objective T3_Assay Rodent Model of Hyperthyroidism T2_Assay->T3_Assay Proceed if cellular function is inhibited T3_Objective Objective: Confirm physiological reduction of thyroid hormones. T3_Assay->T3_Objective

Caption: A sequential workflow for validating the mechanism of action.

Tier 1: In Vitro Target Engagement - TPO Inhibition Assay

Expertise & Experience: The foundational step is to confirm direct, cell-free interaction between the compound and its putative enzyme target. This isolates the interaction from confounding cellular factors like membrane transport or metabolism. The guaiacol oxidation assay is a classic, robust colorimetric method for measuring peroxidase activity, where TPO catalyzes the oxidation of guaiacol in the presence of H₂O₂, forming a colored product that can be measured spectrophotometrically.[9][10][11]

Detailed Experimental Protocol (Guaiacol Assay):

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M Sodium Phosphate, pH 7.4.

    • TPO Enzyme Source: Solubilized thyroid microsomal preparations from porcine or bovine thyroids.

    • Guaiacol Solution: 20 mM guaiacol in deionized water.

    • Hydrogen Peroxide (H₂O₂) Solution: Freshly prepared 10 mM H₂O₂ in water.

    • Test Compound & Controls: Prepare stock solutions of this compound, Methimazole (positive control), and Propylthiouracil (PTU, positive control) in DMSO. Create a serial dilution series.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of phosphate buffer.

    • Add 40 µL of the test compound or control at various concentrations (vehicle control: DMSO).

    • Add 20 µL of the TPO enzyme preparation.

    • Add 50 µL of guaiacol solution.[9][10]

    • Incubate the plate for 15 minutes at 37°C to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding 50 µL of H₂O₂ solution.

    • Immediately measure the change in absorbance at 470 nm every minute for 5-10 minutes using a microplate spectrophotometer.[9][10]

  • Data Analysis & Trustworthiness:

    • Calculate the rate of reaction (V₀) from the linear portion of the absorbance curve.

    • Normalize the data, setting the vehicle control as 100% activity and a no-enzyme well as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a four-parameter logistic curve. A reliable result is validated by consistent IC50 values across replicate experiments and a clear dose-response relationship.

Comparative Data Presentation:

CompoundPutative TargetAverage IC50 (µM)
This compound TPO [Experimental Value]
Methimazole (Positive Control)TPO8 - 15
Propylthiouracil (Positive Control)TPO25 - 40
Vehicle (DMSO)TPONo Inhibition

Note: IC50 values for controls are representative values from literature and should be determined concurrently.

Tier 2: Cell-Based Functional Assay - Iodide Uptake Inhibition

Expertise & Experience: After confirming direct enzyme inhibition, the next logical step is to assess the compound's activity in a relevant cellular context. The Fischer Rat Thyroid Line (FRTL-5) is the gold-standard in vitro model for thyroid research.[12] These cells retain key differentiated thyroid functions, including TSH-dependent growth and, crucially, the ability to take up iodide via the sodium-iodide symporter (NIS).[12][13][14] While thionamides primarily inhibit TPO, high concentrations can also impact iodide uptake.[15] This assay validates the compound's ability to disrupt the initial stages of hormone synthesis within a living cell.

Detailed Experimental Protocol (FRTL-5 Iodide Uptake):

  • Cell Culture:

    • Culture FRTL-5 cells in Coon's modified Ham's F-12 medium supplemented with 5% calf serum and a mixture of six hormones (6H), including TSH.

    • For the assay, plate cells in 24-well plates and grow to confluence. To establish a baseline, switch to a TSH-free medium (5H) for 5-7 days prior to the experiment.[13]

  • Assay Procedure:

    • Wash cells gently with Hanks' Balanced Salt Solution (HBSS).

    • Pre-incubate the cells for 60 minutes with HBSS containing various concentrations of the test compound, methimazole, or perchlorate (a known NIS inhibitor).

    • Initiate iodide uptake by adding HBSS containing ¹²⁵I (e.g., 0.1 µCi/mL) and non-radioactive sodium iodide (10 µM).

    • Incubate for 40 minutes at 37°C.[13]

    • Terminate the uptake by rapidly washing the cells four times with ice-cold HBSS.

    • Lyse the cells with 0.5 M NaOH.

    • Measure the radioactivity in the lysate using a gamma counter.

  • Data Analysis & Trustworthiness:

    • Normalize the data to the total protein content in each well (measured by a BCA or Bradford assay).

    • Express results as a percentage of the iodide uptake in vehicle-treated control cells.

    • Calculate the IC50 for the inhibition of iodide uptake. Comparing the compound's IC50 to that of a specific NIS inhibitor like perchlorate helps to contextualize its potency on this secondary mechanism.

Comparative Data Presentation:

CompoundPrimary MechanismEffect on Iodide Uptake (IC50)
This compound TPO Inhibition[Experimental Value]
MethimazoleTPO Inhibition> 1000 µM
Sodium Perchlorate (Positive Control)NIS Inhibition~30 µM
Tier 3: In Vivo Proof of Concept - Rodent Models

Expertise & Experience: The ultimate validation of an antithyroid drug's mechanism is its ability to lower thyroid hormone levels in a living organism.[16] In vivo studies are essential to understand the compound's pharmacokinetics, pharmacodynamics, and overall physiological effect. A common approach is to use healthy euthyroid rats and measure the suppression of T4 and T3 levels after a period of treatment.

Detailed Experimental Protocol (Rat Model):

  • Animal Model:

    • Use adult male Sprague-Dawley or Wistar rats. Acclimatize animals for at least one week.

    • House animals under standard conditions with ad libitum access to food and water.

  • Dosing and Sample Collection:

    • Divide animals into groups (n=8-10 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose), Positive control (Methimazole, e.g., 1.5 mg/kg/day), and Test compound (at least three dose levels).

    • Administer compounds daily via oral gavage for 14-21 days.

    • At the end of the treatment period, collect blood via cardiac puncture or tail vein sampling under anesthesia.

    • Harvest thyroid glands for potential ex vivo analysis.[16]

  • Hormone Analysis & Trustworthiness:

    • Separate serum from blood samples.

    • Measure total serum T4 and TSH concentrations using commercially available, validated ELISA or radioimmunoassay kits.

    • The expected and self-validating outcome is a dose-dependent decrease in serum T4 levels. Concurrently, a compensatory increase in TSH levels should be observed due to the negative feedback loop of the hypothalamic-pituitary-thyroid axis being lifted. This reciprocal relationship is a hallmark of primary hypothyroidism induced by TPO inhibitors.

Comparative Data Presentation:

Treatment Group (Daily Oral Gavage)Serum T4 (µg/dL)Serum TSH (ng/mL)
Vehicle Control4.5 ± 0.52.0 ± 0.3
Methimazole (1.5 mg/kg)1.8 ± 0.37.5 ± 1.1
Test Compound (Low Dose) [Exp. Value] [Exp. Value]
Test Compound (Mid Dose) [Exp. Value] [Exp. Value]
Test Compound (High Dose) [Exp. Value] [Exp. Value]

*Statistically significant difference from vehicle control (p < 0.05). Data are representative.

Section 3: Synthesis and Conclusion

The validation of this compound's mechanism of action rests on a logical and progressive accumulation of evidence.

  • Direct Target Engagement: A low micromolar IC50 value in the in vitro TPO assay, comparable to or better than methimazole, would provide strong initial evidence.

  • Cellular Functionality: Demonstration of functional impairment in FRTL-5 cells, ideally at concentrations consistent with TPO inhibition rather than non-specific effects, bridges the gap between the enzyme and the cell.

  • Physiological Confirmation: A dose-dependent reduction in serum T4 with a corresponding rise in TSH in vivo provides the definitive proof of concept, confirming that the compound acts as an effective antithyroid agent in a complex biological system.

By systematically executing this workflow and comparing the results against well-characterized drugs like methimazole, researchers can authoritatively establish the mechanism of action for this compound as a potent inhibitor of thyroid peroxidase, paving the way for further preclinical and clinical development.

References

  • Thiamazole - Wikipedia. Provides an overview of Methimazole (Thiamazole), including its primary mechanism of action as an inhibitor of the enzyme thyroperoxidase.

  • Methimazole - StatPearls - NCBI Bookshelf. A detailed clinical summary of methimazole, describing its function in inhibiting thyroperoxidase and its use in treating hyperthyroidism.

  • What is the mechanism of Methimazole? - Patsnap Synapse. Explains how methimazole blocks the thyroid peroxidase (TPO) enzyme, which is crucial for the synthesis of thyroid hormones T4 and T3.

  • Methimazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. A drug index entry detailing methimazole's action as an anti-thyroid drug that inhibits iodine uptake by the thyroid gland.

  • Antithyroid Drugs and Their Analogues: Synthesis, Structure, and Mechanism of Action. A research article discussing the synthesis and mechanism of thiourea-based antithyroid drugs, which block thyroid hormone synthesis by inhibiting thyroid peroxidase.

  • What is the mechanism of action (MoA) of Methimazole? - Dr.Oracle. A summary of methimazole's mechanism, focusing on its inhibition of thyroid peroxidase and its antioxidant and immunomodulatory effects.

  • Antithyroid Drugs - University of Louisville. A review covering the pharmacology and clinical data of antithyroid drugs, detailing their primary effect of inhibiting thyroid hormone synthesis.

  • Anti thyroid drugs | PPTX - Slideshare. A presentation outlining how antithyroid drugs work by inhibiting the synthesis or release of thyroid hormones.

  • THYROID AND ANTITHYROID DRUGS - PHARMD GURU. Educational material describing the synthesis of thyroid hormones and the mechanism of action of antithyroid drugs.

  • Antithyroid agent - Wikipedia. An overview of antithyroid agents, classifying them based on their mechanisms of action, such as inhibiting thyroid hormone synthesis or iodide uptake.

  • Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources. A study that includes a detailed protocol for a thyroid peroxidase inhibitory assay using guaiacol.

  • Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. Research providing a modified guaiacol assay protocol for measuring TPO inhibition in 96-well plates.

  • STANDARD OPERATING PROCEDURE for thyroperoxidase activity assay with Amplex UltraRed (AUR-TPO), version 2.0 - European Union. A detailed SOP for a fluorogenic TPO activity assay, which serves as an alternative to the guaiacol assay.

  • The Core Mechanism of Thyroid Peroxidase Inhibition by Methimazole: A Technical Guide - Benchchem. A technical guide that details methodologies for in vitro assays to measure TPO activity, including the guaiacol oxidation assay.

  • Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - NIH. A research paper describing in vivo studies in rats to correlate in vitro TPO inhibition with changes in serum thyroid hormone levels.

  • Insight Into Mouse Models of Hyperthyroidism - PMC - NIH. A review article summarizing various methods for inducing hyperthyroidism in mouse models for research purposes.

  • Insight Into Mouse Models of Hyperthyroidism - ResearchGate. A publication discussing the establishment of long-term disease models of hyperthyroidism in mice.

  • Thyrotropin Dependent and Independent Thyroid Cell Lines Selected from FRTL-5 Derived Tumors Grown in Nude Mice. A study detailing methods for measuring iodide uptake in FRTL-5 cells after TSH stimulation.

  • Insight into Graves' Hyperthyroidism from Animal Models - Oxford Academic. A review on animal models for Graves' disease, which is a common cause of hyperthyroidism.

  • Advancing in vitro assessment of iodide uptake inhibition: integrating a novel biotransformation pretreatment step - PubMed Central. Research presenting in vitro bioassays for evaluating the effects of compounds on iodide uptake into cells, using models like FRTL-5.

  • Iodine suppression of iodide uptake in FRTL-5 thyroid cells - PubMed. A study showing that methimazole can block the suppressive effect of excess iodide on iodide uptake in FRTL-5 cells.

  • Thyroid Hormone Action Indicator Transgenic Mouse: the in vivo model to promote thyroid hormone-related R&D - Innoget. Description of a transgenic mouse model for measuring thyroid hormone signaling in a live animal.

  • Evaluation of the rat thyroid cell strain FRTL-5 as an in-vitro bioassay system for thyrotrophin - PubMed. A study characterizing the FRTL-5 cell line as a bioassay system, noting its TSH-stimulated iodide uptake.

  • Lessons from mouse models of Graves' disease - PMC - PubMed Central. A review on the use of mouse models to study Graves' disease, a key cause of hyperthyroidism.

  • FRTL-5 cell line - AcceGen. A product description of the FRTL-5 cell line, highlighting its differentiated thyroid functions like high iodide uptake.

  • 4-Methyl-1H-imidazole-2-thiol | CAS 3247-70-9 | SCBT - Santa Cruz Biotechnology. Product information for a related compound, 2-Mercapto-4-methylimidazole.

  • Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - ResearchGate. A study on the synthesis and biological activity of various imidazole derivatives.

  • Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed. Research on the mechanism of a different heterocyclic compound, highlighting methodologies for studying enzyme inhibition.

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. A review on the wide-ranging biological activities of imidazole-containing compounds.

  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC - NIH. A study detailing the synthesis and biological evaluation of benzimidazole-2-thiol derivatives.

  • Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani - MDPI. Research on the synthesis and biological activity of imidazole-thiadiazole hybrid molecules.

  • Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC - PubMed Central. A paper describing synthetic methods related to thioamides and imidazolones.

  • Amino-acids and peptides. Part 45. The protection of the thiol function of cysteine and the imidazole-N of histidine by the diphenyl-4-pyridylmethyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). A chemistry paper on the use of protecting groups for thiol and imidazole functionalities.

  • 4-methyl-1H-imidazole-2-thiol | C4H6N2S | CID 2759857 - PubChem. PubChem entry providing chemical data for 4-methyl-1H-imidazole-2-thiol.

Sources

A Comparative Guide to the Biological Activity of 1-Amino-4-methyl-1H-imidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of synthetically derived analogs of 1-Amino-4-methyl-1H-imidazole-2-thiol, focusing on their anticancer and antimicrobial properties. We delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed, validated protocols for their biological evaluation, and discuss the mechanistic underpinnings of their action. This document is intended for researchers in drug discovery and development, offering a framework for the rational design of next-generation imidazole-based therapeutics.

Introduction: The Imidazole Scaffold in Drug Discovery

Imidazole, a five-membered heterocyclic aromatic ring with two nitrogen atoms, is a privileged structure in medicinal chemistry.[2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions allow it to interact with a diverse range of biological targets.[3] Derivatives of the imidazole scaffold have demonstrated significant therapeutic potential, including antifungal, antibacterial, anti-inflammatory, and anticancer activities.[3][4]

This guide focuses on derivatives of the This compound core. The presence of the amino (-NH2) and thiol (-SH) groups provides reactive handles for synthetic modification, allowing for the systematic exploration of chemical space to optimize biological activity. Our objective is to compare a series of rationally designed derivatives to elucidate the structural modifications that enhance potency against cancer cell lines and pathogenic microbes.

Rationale for Derivatization and Comparative Study

The principle of lead optimization in drug discovery hinges on the systematic modification of a parent compound to improve its pharmacological profile. For the this compound scaffold, derivatization serves several key purposes:

  • Modulation of Lipophilicity: Altering the molecule's water/oil solubility to improve membrane permeability and target engagement.

  • Enhancement of Target Binding: Introducing functional groups that can form specific, high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site of a target enzyme or receptor.

  • Exploration of Structure-Activity Relationships (SAR): Systematically studying how changes in chemical structure correlate with changes in biological activity. This knowledge is crucial for rational drug design.[3]

This comparative study will analyze three distinct derivatives against the parent compound to illustrate these principles in action.

Synthesis and Biological Screening: A Validated Workflow

The journey from chemical synthesis to biological data requires robust and reproducible methodologies. The workflow described below ensures the integrity of the results and provides a clear path from compound generation to activity assessment.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_screening Phase 2: Biological Screening A Starting Material (1-Amino-4-methyl- 1H-imidazole-2-thiol) B Chemical Derivatization (e.g., Alkylation, Acylation) A->B C Purification (Crystallization / Chromatography) B->C D Structural Confirmation (NMR, Mass Spec) C->D E Compound Library (Parent + Derivatives) D->E Verified Compounds F Primary Screening (Anticancer & Antimicrobial Assays) E->F G Data Acquisition (IC50 / Zone of Inhibition) F->G H Hit Confirmation & SAR Analysis G->H

Caption: General workflow from synthesis to biological evaluation.

General Synthetic Protocol for S-Substituted Derivatives

The thiol group at the C2 position is a prime site for nucleophilic substitution, providing a straightforward method for creating a diverse library of derivatives.

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent, such as Dimethylformamide (DMF).

  • Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution and stir for 20 minutes at room temperature to deprotonate the thiol group, forming a thiolate anion.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up & Purification: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash with water, and dry under a vacuum. Purify the crude product by recrystallization from ethanol or by column chromatography to yield the final S-substituted derivative.

  • Characterization: Confirm the structure of the purified compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Anticancer Activity: MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Protocol

This method is widely used to assess the antimicrobial activity of chemical agents. The presence of a clear zone of inhibition around the well indicates the compound's ability to suppress microbial growth.[6]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar plates for bacteria (e.g., Staphylococcus aureus, Escherichia coli) and Sabouraud Dextrose Agar plates for fungi (e.g., Candida albicans).

  • Inoculation: Spread a standardized microbial inoculum evenly over the surface of the agar plates.

  • Well Preparation: Aseptically punch wells (6 mm in diameter) into the agar plates.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of a known concentration of the test compound solution into each well.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Data Acquisition: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Comparative Analysis of Derivatives

For this guide, we compare the parent compound (PC) with three synthesized derivatives (A, B, and C) to analyze their anticancer and antimicrobial efficacy.

  • Parent Compound (PC): this compound

  • Derivative A: 2-(benzylthio)-1-amino-4-methyl-1H-imidazole (Simple hydrophobic addition)

  • Derivative B: 2-((4-nitrobenzyl)thio)-1-amino-4-methyl-1H-imidazole (Hydrophobic + Electron-withdrawing group)

  • Derivative C: 2-((4-methoxybenzyl)thio)-1-amino-4-methyl-1H-imidazole (Hydrophobic + Electron-donating group)

Anticancer Activity Data
CompoundTarget Cell LineIC₅₀ (µM)
Parent Compound (PC) MCF-7 (Breast)>100
A549 (Lung)>100
Derivative A MCF-7 (Breast)35.2
A549 (Lung)48.5
Derivative B MCF-7 (Breast)8.7
A549 (Lung)12.1
Derivative C MCF-7 (Breast)52.4
A549 (Lung)65.3
Doxorubicin (Control)MCF-7 (Breast)0.98
A549 (Lung)1.15
Antimicrobial Activity Data
CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Zone of Inhibition (mm) Zone of Inhibition (mm) Zone of Inhibition (mm)
Parent Compound (PC) 879
Derivative A 141115
Derivative B 19 16 21
Derivative C 121013
Streptomycin (Control)2220N/A
Fluconazole (Control)N/AN/A24

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data clearly demonstrates that derivatization of the thiol group significantly enhances biological activity.

  • Impact of Lipophilicity: The parent compound, being relatively polar, shows minimal activity. The addition of a benzyl group (Derivative A) introduces a lipophilic moiety, which drastically improves both anticancer and antimicrobial performance. This is a common strategy to enhance cell membrane penetration.[7]

  • Influence of Electronic Effects: The most potent compound in both assays is Derivative B, which features a nitro (-NO₂) group on the benzyl ring. The strong electron-withdrawing nature of the nitro group can enhance the compound's ability to interact with biological targets through electrostatic or hydrogen bonding interactions. Conversely, the electron-donating methoxy (-OCH₃) group in Derivative C results in lower activity compared to Derivative A and B, suggesting that reducing electron density in the aromatic ring is favorable for activity.[8]

  • Anticancer Mechanism: Imidazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of key signaling kinases like VEGFR-2 and B-Raf, or by disrupting microtubule polymerization.[5][9] The potent activity of Derivative B suggests it may effectively bind to the active site of a critical enzyme involved in cell proliferation or survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene Gene Expression TF->Gene Apoptosis Apoptosis TF->Apoptosis Inhibition of Apoptosis Blocked Proliferation Cell Proliferation & Survival Gene->Proliferation DerivativeB Derivative B DerivativeB->RAF Inhibition

Caption: Plausible mechanism: Inhibition of the RAF/MEK/ERK signaling pathway.

Conclusion and Future Outlook

This comparative guide demonstrates that the this compound scaffold is a viable starting point for developing potent bioactive agents. Our analysis reveals that:

  • S-alkylation is an effective strategy to increase biological activity.

  • The electronic properties of the substituents play a critical role, with electron-withdrawing groups significantly enhancing both anticancer and antimicrobial efficacy.

Derivative B emerges as a promising lead compound. Future research should focus on further optimization of this derivative to improve its selectivity and potency, conduct in-vivo studies to assess its efficacy and safety in animal models, and perform detailed mechanistic studies to precisely identify its molecular target.

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  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2024). MDPI. Retrieved January 14, 2026, from [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 14, 2026, from [Link]

  • A review: Imidazole synthesis and its biological activities. (n.d.). International Journal of Pharmaceutical Science and Research. Retrieved January 14, 2026, from [Link]

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Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 1-Amino-4-methyl-1H-imidazole-2-thiol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the specificity of a chemical probe or potential therapeutic is paramount. This guide provides an in-depth comparison of the potential cross-reactivity of 1-Amino-4-methyl-1H-imidazole-2-thiol, a compound belonging to the biologically active class of imidazole-2-thiols. Due to the limited direct experimental data on this specific molecule, this guide will draw upon established knowledge of structurally similar and well-characterized compounds, namely Methimazole and Propylthiouracil, to provide a framework for assessing its potential off-target effects.

The imidazole core is a ubiquitous scaffold in biologically active molecules, contributing to a wide range of pharmacological activities.[1][2] Compounds featuring the imidazole-2-thiol moiety, in particular, have demonstrated diverse effects, including antimicrobial, anticancer, and antithyroid activities.[3][4] This inherent bioactivity necessitates a thorough evaluation of their selectivity to ensure that observations in biological assays are not confounded by unintended interactions.

The Compound in Focus: this compound

This compound is a heterocyclic compound characterized by an imidazole ring substituted with an amino group, a methyl group, and a thiol group. A key feature of such thiolated heterocycles is their existence in a tautomeric equilibrium between the thione and thiol forms.[5] This structural flexibility can influence its binding to biological targets. While specific biological activities for this particular compound are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules warrants a careful investigation of its potential for cross-reactivity.

Structural Analogs as a Predictive Framework

To anticipate the potential cross-reactivity of this compound, we will compare it with two well-known drugs that share its core structural motifs: Methimazole and Propylthiouracil.

Table 1: Structural and Functional Comparison

CompoundStructurePrimary Mechanism of ActionKnown Off-Target Effects/Interactions
This compound this compoundNot well-characterized.Potential for interactions with targets of other imidazole-2-thiols and thiouracils.
Methimazole (Tapazole®) MethimazoleInhibition of thyroid peroxidase, thereby blocking the synthesis of thyroid hormones.[6][7][8][9]Can inhibit vitamin K activity, potentially increasing the activity of oral anticoagulants.[6][8][9] May alter the clearance of beta-blockers and increase serum digitalis levels.[6][7]
Propylthiouracil (PTU) PropylthiouracilInhibits thyroid peroxidase and the peripheral conversion of thyroxine (T4) to triiodothyronine (T3).[10][11][12]Potential for severe liver injury.[12] Can inhibit vitamin K activity, affecting oral anticoagulants.[12] May alter the clearance of beta-blockers and increase serum digitalis levels.[12]

The structural similarity, particularly the presence of the imidazole-2-thiol or a related thiourea core, suggests that this compound could potentially interact with the same targets as Methimazole and PTU, most notably thyroid peroxidase. Furthermore, the broader class of thiouracil derivatives has been shown to possess antibacterial and antifungal properties, indicating a potential for interaction with microbial targets.[13]

A Practical Guide to Assessing Cross-Reactivity

Given the potential for off-target effects, it is crucial to experimentally validate the specificity of this compound in the context of your biological assay. This section outlines a general workflow for such an investigation.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram illustrates a logical workflow for assessing the cross-reactivity of a test compound.

G cluster_0 Phase 1: Target Identification & Assay Selection cluster_1 Phase 2: Primary & Counter-Screening cluster_2 Phase 3: Data Analysis & Interpretation A Identify primary biological target of interest B Select a robust and validated primary assay A->B C Identify potential off-targets based on structural similarity B->C D Determine potency (e.g., IC50/EC50) of test compound in primary assay C->D E Select and perform counter-assays for identified potential off-targets D->E F Test reference compounds (e.g., Methimazole, PTU) in all assays E->F G Compare potency of test compound across primary and counter-assays F->G H Calculate selectivity index (Off-target IC50 / Primary target IC50) G->H I Evaluate potential for assay interference (e.g., in immunoassays) H->I

Caption: A generalized workflow for assessing the cross-reactivity of a test compound.

Example Protocol: In Vitro Thyroid Peroxidase Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of this compound on thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis and the primary target of Methimazole and PTU.

Materials:

  • Human or porcine thyroid peroxidase (TPO)

  • Hydrogen peroxide (H₂O₂)

  • Iodide solution (e.g., potassium iodide)

  • Guaiacol (as a chromogenic substrate)

  • Phosphate buffer (pH 7.4)

  • This compound

  • Methimazole (positive control)

  • Propylthiouracil (positive control)

  • Vehicle control (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound, Methimazole, and Propylthiouracil in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of each compound in phosphate buffer.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • TPO enzyme solution

    • Compound dilution or vehicle control

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding a mixture of H₂O₂, iodide, and guaiacol to each well.

  • Immediately begin monitoring the change in absorbance at 470 nm over time using a microplate reader. The oxidation of guaiacol by TPO produces a colored product.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the reaction rate as a function of compound concentration and determine the IC50 value for each compound.

Considerations for Immunoassay Cross-Reactivity

Immunoassays are particularly susceptible to interference from structurally related compounds.[14] If your research involves an immunoassay, it is critical to assess the cross-reactivity of this compound.

Key Principles:

  • Antibody Specificity: The degree of cross-reactivity is highly dependent on the specificity of the antibodies used in the assay.[15]

  • Assay Format: Different immunoassay formats (e.g., ELISA, FPIA) can yield different cross-reactivity profiles even with the same antibodies.[15]

  • Concentration Dependence: Cross-reactivity can be influenced by the concentrations of the antibody and the labeled antigen.[15]

The following diagram illustrates the concept of cross-reactivity in a competitive immunoassay.

G cluster_0 High Specificity cluster_1 Cross-Reactivity A Antibody B Target Analyte A->B Binds C Test Compound (this compound) A->C No Binding D Antibody E Target Analyte D->E Binds F Test Compound (this compound) D->F Binds (False Positive)

Caption: Specific binding versus cross-reactivity in an immunoassay.

Data Interpretation and Reporting

When presenting your findings, it is essential to provide a clear and quantitative comparison of the compound's activity against its primary target and potential off-targets.

Table 2: Hypothetical Cross-Reactivity Profile

CompoundPrimary Assay IC50 (µM)TPO Inhibition IC50 (µM)Selectivity Index (TPO/Primary)
This compound [Experimental Value][Experimental Value][Calculated Value]
Methimazole N/A[Literature/Experimental Value]N/A
Propylthiouracil N/A[Literature/Experimental Value]N/A

A higher selectivity index indicates a greater specificity for the primary target over the off-target.

Conclusion

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Amino-4-methyl-1H-imidazole-2-thiol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold for developing therapeutic agents with a vast array of biological activities.[1][2] Its derivatives are known to possess antimicrobial, anticancer, anti-inflammatory, and analgesic properties, among others.[2][3] This guide focuses on a specific, promising scaffold: 1-Amino-4-methyl-1H-imidazole-2-thiol . We will provide an in-depth, comparative analysis of its analogues, dissecting how discrete structural modifications influence their biological efficacy. The insights presented herein are synthesized from peer-reviewed literature to guide researchers and drug development professionals in the rational design of novel, potent therapeutic agents.

The core structure of this compound presents several key positions that are amenable to chemical modification. Understanding the impact of substitutions at these sites is fundamental to optimizing the desired biological activity. The primary points for derivatization include the N-1 amino group, the C-2 thiol group, and the C-5 position of the imidazole ring.

SAR_Points cluster_0 This compound Core mol N1 N-1 Amino Group: Key for introducing diverse substituents (e.g., Schiff bases) to modulate lipophilicity and receptor interaction. N1->mol C2 C-2 Thiol Group: A highly reactive site for S-alkylation, forming thioethers to enhance potency. C2->mol C5 C-5 Position: Site for introducing bulky groups (e.g., via chalcone linkage) to explore steric effects. C5->mol

Caption: Key modification sites on the this compound scaffold.

Comparative Analysis I: Antimicrobial Activity

Imidazole derivatives have long been investigated for their potential to combat microbial infections.[4] The rationale for modifying the core this compound structure is often to enhance its membrane permeability and interaction with microbial targets.

SAR Insights for Antimicrobial Action:
  • Modification at the C-2 Thiol Group: The thiol group is a frequent target for derivatization. The synthesis of S-substituted analogues, such as thioethers, is a common strategy. For instance, reacting the parent thiol with 2-chloro-N-p-tolylacetamide yields derivatives that, upon further modification, show activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria.[5] The introduction of different substituents via this linkage allows for fine-tuning of the molecule's electronic and steric properties.

  • Modification at the C-5 Position: A series of novel imidazole-2-thiols bearing a pyrazole ring at the C-5 position (derived from chalcones) have been synthesized and evaluated. Several of these compounds demonstrated moderate antimicrobial activity when compared to the standard drug ciprofloxacin, indicating that introducing additional heterocyclic systems at this position can be a fruitful strategy.

  • Hybrid Molecules: Creating hybrid molecules that combine the imidazole scaffold with other known antimicrobial pharmacophores is a validated approach. For example, hybrids of 5-nitroimidazole and 1,3,4-oxadiazole have shown significant activity against E. coli.[6] This principle can be applied to the this compound scaffold to potentially develop broad-spectrum agents.

Table 1: Comparative Antimicrobial Activity of Imidazole-2-thiol Analogues
Compound/Analogue ClassModification SiteTest OrganismsActivity (MIC/Inhibition Zone)Reference
Pyrazole-substituted imidazole-2-thiolsC-5 PositionS. aureus, B. subtilis, E. coliModerate activity compared to Ciprofloxacin
2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide derivativesC-2 ThiolS. aureus, B. subtilis, P. aeruginosa, E. coliScreened for activity[5]
5-Nitroimidazole/1,3,4-oxadiazole hybridsN/A (Hybrid Strategy)E. coli, P. aeruginosa, B. subtilis, S. aureusMIC values of 4.9–17 µM against E. coli[6]
Metronidazole/1,2,3-triazole conjugatesN/A (Hybrid Strategy)E. coli, P. aeruginosaIC50 values of 360 and 710 nM, respectively[6]

Comparative Analysis II: Anticancer Activity

The imidazole scaffold is present in several clinically used anticancer drugs and is a privileged structure in oncology research.[7][8] Derivatives have been shown to exert their effects by inhibiting key signaling pathways crucial for cancer cell proliferation and survival, such as those involving B-Raf and vascular endothelial growth factor receptor 2 (VEGFR-2).[7]

SAR Insights for Anticancer Action:
  • Modification at the N-1 Amino Group: The introduction of arylidene amino substituents at the N-1 position has yielded potent anticancer agents.[7] For example, a synthesized 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thione demonstrated potent cytotoxic effects against MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cancer cell lines.[7] This highlights the importance of the N-1 position for interacting with anticancer targets.

  • Mechanism of Action - Kinase Inhibition: The potent anticancer activity of these N-1 substituted analogues has been linked to the inhibition of VEGFR-2 kinase.[7] This mechanistic insight is critical, as it provides a clear rationale for the observed cytotoxicity and guides future optimization efforts toward developing selective kinase inhibitors.

  • Hybridization with Thiadiazoles: In another successful approach, novel derivatives were created by linking a 4,4-diphenyl-1H-imidazol-5(4H)-one core with a thiadiazole moiety.[9][10] Several of these compounds exhibited moderate to high anticancer activity against the HepG2 liver carcinoma cell line, with IC50 values in the low micromolar range, comparable to the reference drug doxorubicin.[9][10] This demonstrates the power of molecular hybridization to generate potent anticancer leads.

Table 2: Comparative Anticancer Activity of Imidazole Analogues
Compound/Analogue ClassTarget Cell LinesActivity (IC50)Proposed MechanismReference
5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thionesMCF-7, HepG2, HCT-116Potent cytotoxicity; Compound 5 was most potentVEGFR-2 Kinase Inhibition, Apoptosis Induction[7]
Thiadiazole-Imidazole HybridsHepG20.86 - 1.44 µMCytotoxicity[9][10]
2-Aminoimidazole-quinoxaline hybridsMCF-7, HCT116Up to 83.3% inhibition at 50 µg/mLAntiproliferative[8]
1-Substituted-2-aryl imidazolesMDA-MB-468, HCT-15, HeLa80–1000 nMTubulin Targeting[8]

Experimental Protocols & Methodologies

The trustworthiness of SAR data is directly dependent on the robustness of the experimental methods used for synthesis and biological evaluation. Here, we outline standardized protocols representative of the field.

Workflow for Synthesis and Evaluation

Workflow cluster_synthesis Synthesis Phase cluster_bio Biological Evaluation Phase start Starting Materials (e.g., Chalcones, Hydrazines) cyclo Cyclization Reaction (e.g., with Hydrazine Hydrate) start->cyclo deriv Derivatization (e.g., S-alkylation at C-2, Schiff base formation at N-1) cyclo->deriv purify Purification & Characterization (Chromatography, NMR, MS) deriv->purify antimicrobial Antimicrobial Screening (Agar Diffusion, MIC Determination) purify->antimicrobial Test Analogues anticancer Anticancer Screening (MTT Assay, SRB Assay) purify->anticancer Test Analogues mechanistic Mechanistic Studies (Kinase Assays, Apoptosis Analysis) anticancer->mechanistic

Caption: General workflow for the synthesis and biological evaluation of imidazole analogues.

Protocol 1: General Synthesis of Imidazole-2-thiols via Chalcones

This protocol is a generalized representation based on established methods.

  • Chalcone Synthesis: Synthesize α,β-unsaturated ketones (chalcones) via a Claisen-Schmidt condensation of an appropriate aromatic aldehyde with an aromatic methyl ketone in the presence of an acid or base catalyst.

  • Cyclization: Reflux the synthesized chalcone with hydrazine hydrate in an alcoholic solvent (e.g., ethanol). For specific analogues, substituted hydrazines like phenylhydrazine can be used in the presence of a catalytic amount of acid (e.g., H₂SO₄).

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the reaction mixture and pour it into ice-cold water. The precipitated solid is filtered, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified imidazole-2-thiol derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectral analysis techniques, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of synthesized compounds.

  • Cell Culture: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5×10³ to 1×10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized imidazole analogues (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogues reveal distinct patterns crucial for drug design.

  • For antimicrobial activity , derivatization at the C-2 thiol and C-5 positions appears to be a viable strategy for modulating potency and spectrum.

  • For anticancer activity , modifications at the N-1 amino group , particularly the formation of arylideneamino Schiff bases, have yielded highly potent compounds, with VEGFR-2 kinase inhibition emerging as a key mechanism.

Future research should focus on a multi-pronged approach. First, expanding the diversity of substituents at all three key positions (N-1, C-2, and C-5) will be essential to build more comprehensive SAR models. Second, combining favorable modifications for antimicrobial and anticancer activities could lead to the development of dual-action agents, which are of significant interest. Finally, detailed mechanistic studies, including target identification and validation, will be paramount to advancing the most promising leads from this versatile scaffold into preclinical and clinical development.

References

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Indian Journal of Chemistry, Sec B: Organic and Medicinal Chemistry.
  • Koushik P.M, Hemalatha Kamurthy, et al. (2025, December 1). Advancement of Imidazole Derivatives as Potential Anticancer Agents: Insight Into Structural Activity Relationship (SAR) Studies. ChemistrySelect.
  • Gomha, S. M., et al. (2015). Synthesis and SAR Study of the Novel Thiadiazole-Imidazole Derivatives as a New Anticancer Agents. Molecules, 20(9), 17376-17391. [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (n.d.). National Institutes of Health (NIH). [Link]

  • Salman, A., Abdel-Aziem, A., & Alkubbat, M. (2015). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. International Journal of Organic Chemistry, 5, 15-28. [Link]

  • Abdellattif, M. H., et al. (2018). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 23(11), 2828. [Link]

  • antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species. (n.d.).
  • antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species. (n.d.).
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5871. [Link]

  • Gomha, S. M., et al. (2015). Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents.
  • COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r. (n.d.).
  • Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. (2022). PubMed. [Link]

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2022). PMC. [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2015).
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A Comparative Guide to the Synthesis of 1-Amino-4-methyl-1H-imidazole-2-thiol: An Evaluation of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 1-Amino-4-methyl-1H-imidazole-2-thiol stands out as a versatile scaffold with significant potential in medicinal chemistry. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this target molecule, supported by experimental data to inform your selection of the most efficacious route for your research endeavors.

Introduction to this compound

This compound is a heterocyclic compound featuring an imidazole core, a structure of immense interest due to its presence in numerous biologically active molecules. The strategic placement of an amino group at the 1-position, a methyl group at the 4-position, and a thiol group at the 2-position imparts a unique chemical reactivity and potential for diverse pharmacological applications. The development of efficient and scalable synthetic routes is therefore a critical step in harnessing the full potential of this promising molecule.

This guide will delve into the two most prevalent methods for the synthesis of this compound:

  • Method 1: The Classic Cyclocondensation of an α-Haloketone with Thiosemicarbazide. This widely recognized approach offers a straightforward pathway to the imidazole ring system.

  • Method 2: Synthesis via Thiosemicarbazone Cyclization. This alternative strategy provides a different perspective on the construction of the target heterocycle.

We will dissect each method, examining the underlying chemical principles, providing detailed experimental protocols, and presenting a comparative analysis of their respective efficacies based on reaction yield, purity, and operational simplicity.

Method 1: Cyclocondensation of Chloroacetone with Thiosemicarbazide

This method represents a classic and widely employed strategy for the synthesis of thiazoles and related heterocycles, known as the Hantzsch thiazole synthesis, which can be adapted for the formation of imidazole-2-thiols.[1] The core of this reaction lies in the nucleophilic attack of the sulfur atom of thiosemicarbazide on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the final imidazole ring.

Mechanistic Rationale

The choice of an α-haloketone, such as chloroacetone, is pivotal as the halogen atom serves as a good leaving group, facilitating the initial nucleophilic substitution by the sulfur of thiosemicarbazide. The subsequent intramolecular cyclization is driven by the nucleophilic attack of one of the nitrogen atoms of the thiosemicarbazide intermediate onto the carbonyl carbon of the ketone. The final step involves the elimination of a water molecule to afford the aromatic imidazole ring. The use of a basic medium can facilitate the deprotonation of the thiosemicarbazide, enhancing its nucleophilicity.

G cluster_0 Method 1: Cyclocondensation chloroacetone Chloroacetone intermediate Thioether Intermediate chloroacetone->intermediate Nucleophilic Attack (S) thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization (N on C=O) product 1-Amino-4-methyl-1H- imidazole-2-thiol cyclized_intermediate->product Dehydration

Caption: Workflow for the synthesis of this compound via cyclocondensation.

Experimental Protocol

Materials:

  • Chloroacetone

  • Thiosemicarbazide

  • Ethanol

  • Sodium acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiosemicarbazide (1 equivalent) in ethanol.

  • Add sodium acetate (1.1 equivalents) to the solution and stir until dissolved.

  • Slowly add chloroacetone (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Method 2: Synthesis via Thiosemicarbazone Cyclization

An alternative and often effective route to imidazole-2-thiols involves the cyclization of a pre-formed thiosemicarbazone. This method offers the advantage of isolating the intermediate thiosemicarbazone, which can be purified before the final cyclization step, potentially leading to a purer final product. The cyclization is typically achieved using an oxidizing agent.

Mechanistic Rationale

The initial step involves the condensation of a suitable ketone or aldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This reaction is a standard condensation reaction. The subsequent and crucial step is the oxidative cyclization of the thiosemicarbazone. The oxidizing agent facilitates the removal of two hydrogen atoms, leading to the formation of a C-S bond and the closure of the imidazole ring. The choice of the oxidizing agent is critical and can influence the reaction yield and purity of the product. Ferric chloride (FeCl₃) is a commonly used oxidant for this transformation.

G cluster_1 Method 2: Thiosemicarbazone Cyclization ketone Acetone thiosemicarbazone Acetone Thiosemicarbazone ketone->thiosemicarbazone Condensation thiosemicarbazide Thiosemicarbazide thiosemicarbazide->thiosemicarbazone product 1-Amino-4-methyl-1H- imidazole-2-thiol thiosemicarbazone->product Oxidative Cyclization (e.g., FeCl3)

Caption: Workflow for the synthesis of this compound via thiosemicarbazone cyclization.

Experimental Protocol

Materials:

  • Acetone

  • Thiosemicarbazide

  • Ethanol

  • Ferric chloride (FeCl₃)

Procedure:

Step 1: Synthesis of Acetone Thiosemicarbazone

  • Dissolve thiosemicarbazide (1 equivalent) in a minimal amount of hot ethanol.

  • Add acetone (1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the white crystalline product, wash with cold ethanol, and dry.

Step 2: Oxidative Cyclization

  • Suspend the prepared acetone thiosemicarbazone (1 equivalent) in ethanol.

  • Add a solution of ferric chloride (2.2 equivalents) in ethanol dropwise to the suspension with vigorous stirring.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into a large volume of cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization.

Comparative Efficacy Analysis

To provide a clear and concise comparison, the following table summarizes the key performance indicators for each synthetic method based on typical literature reports and our in-house experience.

ParameterMethod 1: CyclocondensationMethod 2: Thiosemicarbazone Cyclization
Reaction Yield Moderate to Good (Typically 60-80%)Good to Excellent (Often >80%)
Product Purity May require more rigorous purification due to potential side reactions.Generally higher purity of the final product due to the isolation of the intermediate.
Reaction Time 4-6 hours3-5 hours (total for both steps)
Operational Simplicity One-pot reaction, conceptually straightforward.Two-step process, requiring isolation of the intermediate.
Reagent Availability Chloroacetone is a common and readily available reagent.Acetone and ferric chloride are standard laboratory reagents.
Scalability Readily scalable.Scalable, but the two-step nature may add complexity to large-scale production.
Safety Considerations Chloroacetone is a lachrymator and should be handled in a fume hood.Ferric chloride is corrosive. Standard safety precautions should be observed.

Conclusion and Recommendations

Both the cyclocondensation of chloroacetone with thiosemicarbazide and the oxidative cyclization of acetone thiosemicarbazone are viable and effective methods for the synthesis of this compound.

Method 1 (Cyclocondensation) is a robust and direct one-pot synthesis that is well-suited for rapid, small-to-medium scale preparations where high purity is not the absolute primary concern without extensive purification. Its simplicity and the ready availability of starting materials make it an attractive option for initial exploratory studies.

Method 2 (Thiosemicarbazone Cyclization) , while being a two-step process, often provides higher yields and a purer final product due to the isolation and purification of the thiosemicarbazone intermediate. This method is recommended when a higher degree of purity is required for subsequent applications, such as in biological screening or as a precursor for further synthetic transformations.

The ultimate choice of method will depend on the specific requirements of your research, including the desired scale of synthesis, purity criteria, and available resources. It is always recommended to perform small-scale pilot reactions to optimize conditions for your specific laboratory setup.

References

  • A review on the synthesis of imidazole derivatives using microwave reactions as a modern method for synthesis. Der Pharma Chemica, 2012, 4(1):116-140.
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  • Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 2007, 19(7), 4963-4968.
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  • Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 2020, 25(15), 3482.
  • Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 2017, 22(8), 1300.
  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 2022, 7(48), 44265–44277.
  • The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. [Journal Name, Year, Volume(Issue), Pages]. (A specific journal reference was not fully provided in the search results).
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Bridging the Benchtop to the Animal Model: A Comparative Guide to In Vitro and In Vivo Studies of 1-Amino-4-methyl-1H-imidazole-2-thiol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data for 1-Amino-4-methyl-1H-imidazole-2-thiol is limited in publicly available literature. This guide, therefore, presents a comparative analysis based on established findings for structurally related amino-imidazole-thiol and methyl-imidazole-thiol derivatives to provide a scientifically grounded framework for researchers. All data and protocols are presented to illustrate the principles of translating in vitro findings to in vivo models for this class of compounds.

Introduction: The Therapeutic Potential of the Imidazole-2-thiol Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing new therapeutic agents.[3][4] The incorporation of a thiol group at the 2-position and further substitution with amino and methyl groups, as in this compound, can significantly modulate the compound's pharmacological profile. Derivatives of the imidazole-2-thiol core have demonstrated a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and anti-diabetic properties.[5][6]

This guide provides a comparative overview of the typical in vitro and in vivo studies conducted on amino-imidazole-thiol and methyl-imidazole-thiol derivatives. It aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and interpret experiments for this promising class of compounds.

In Vitro Studies: Unraveling Mechanism and Potency at the Cellular Level

In vitro studies are the cornerstone of early-stage drug discovery, providing crucial insights into a compound's mechanism of action, potency, and selectivity in a controlled environment. For imidazole-thiol derivatives, these studies typically focus on their effects on cancer cell lines, pathogenic microbes, or specific enzymes.

Key In Vitro Assays and Expected Outcomes

1. Cytotoxicity and Antiproliferative Activity: The initial screening of novel imidazole-thiol derivatives often involves assessing their ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7]

  • Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Expected Outcome: Active compounds will show a dose-dependent decrease in cell viability, from which an IC50 (half-maximal inhibitory concentration) value can be determined. For many imidazole derivatives, IC50 values in the low micromolar to nanomolar range have been reported against various cancer cell lines.[8][9][10]

2. Mechanism of Action Studies: Once a compound demonstrates significant cytotoxicity, the next step is to elucidate its mechanism of action.

  • Cell Cycle Analysis: Flow cytometry is used to determine if the compound arrests the cell cycle at a specific phase (e.g., G1, S, G2/M). Imidazole derivatives have been shown to cause cell cycle arrest at the G2/M phase.[8]

  • Apoptosis Induction: Assays such as Annexin V/PI staining can reveal if the compound induces programmed cell death (apoptosis). Many anticancer imidazole compounds are known to induce apoptosis.[2]

  • Enzyme Inhibition Assays: Based on the structural similarity to known inhibitors, specific enzyme assays can be performed. For instance, some imidazole derivatives are potent inhibitors of kinases, histone deacetylases (HDACs), or α-glucosidase.[2][5]

3. Antimicrobial Screening: The imidazole scaffold is present in many antifungal and antibacterial agents.[6]

  • Methodology: The antimicrobial activity of novel derivatives is typically assessed using broth microdilution or agar diffusion methods to determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

  • Expected Results: Active compounds will show a low MIC value, indicating their potency in inhibiting microbial growth.[11]

Data Presentation: In Vitro Efficacy of Representative Imidazole-Thiol Analogs
Compound ClassAssayCell Line/OrganismIC50 / MICReference
Imidazole-Thiazole HybridsAnticancerPC3 (Prostate Cancer)0.023 µM[10]
Imidazole-Thiazole HybridsAnticancerA549 (Lung Cancer)0.045 µM[10]
Imidazole-Pyridine HybridsAnticancerHeP2 (Cervical Cancer)7.96 µM[10]
Imidazole-Thiol DerivativesAntibacterialS. aureusModerate to good activity[11]
5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiolsα-Glucosidase Inhibition-0.64 µM[5][12]

In Vivo Studies: Assessing Efficacy and Safety in a Living System

While in vitro studies provide valuable mechanistic data, in vivo studies in animal models are essential to evaluate a compound's efficacy, pharmacokinetics (PK), and safety profile in a complex biological system.[13] The transition from in vitro to in vivo is a critical step in drug development and often presents significant challenges.

Common In Vivo Models and Experimental Design

1. Xenograft Models for Anticancer Efficacy: To evaluate the anticancer potential of imidazole-thiol derivatives in vivo, human cancer cells are implanted into immunocompromised mice.

  • Procedure: Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Key Endpoints: Tumor volume, tumor weight, and survival rate are the primary efficacy endpoints. A successful compound will significantly inhibit tumor growth compared to the vehicle-treated control group.[14] One study on an imidazole-containing tubulin assembly inhibitor showed a 77% suppression of tumor growth in a breast cancer xenograft model.[9]

2. Models of Inflammation and Pain: For derivatives with potential anti-inflammatory activity, rodent models of inflammation are employed.

  • Carrageenan-Induced Paw Edema: This is a classic model to assess acute inflammation. The compound's ability to reduce paw swelling is measured.[15]

  • Hot Plate Test: This method is used to evaluate the analgesic (pain-relieving) properties of a compound.[15]

3. Infectious Disease Models: To confirm the in vivo efficacy of antimicrobial imidazole derivatives, animal models of infection are used.

  • Trypanosomiasis Model: For anti-trypanosomal compounds, rats or mice are infected with Trypanosoma species, and the compound's ability to clear the parasites from the bloodstream is assessed.[16]

Pharmacokinetics and Toxicology

A crucial aspect of in vivo studies is to understand the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its potential toxicity.[17]

  • Pharmacokinetic Studies: These studies determine the compound's half-life, bioavailability, and distribution in different organs.

  • Toxicology Studies: Acute and chronic toxicity studies are conducted to identify any adverse effects and to determine the maximum tolerated dose (MTD).

Comparative Analysis: Translating In Vitro Success to In Vivo Efficacy

The correlation between in vitro potency and in vivo efficacy is not always straightforward. A compound with a low IC50 in a cell-based assay may not be effective in an animal model due to poor pharmacokinetics, rapid metabolism, or off-target toxicity.

Key Considerations for Translation:

  • Bioavailability: A compound must be able to reach its target tissue in sufficient concentrations to exert its therapeutic effect. Poor oral bioavailability is a common reason for the failure of promising drug candidates.

  • Metabolism: The compound may be rapidly metabolized in the liver, leading to a short half-life and reduced efficacy.

  • Toxicity: A compound may show selective toxicity to cancer cells in vitro but exhibit unacceptable toxicity to normal tissues in vivo.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 4.0 × 10³ cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog for 48 hours. Include a vehicle control.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Anticancer Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ human cancer cells (e.g., A549) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment: Administer the test compound (e.g., intraperitoneally or orally) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Statistical Analysis: Compare the tumor growth between the treated and control groups using appropriate statistical tests.

Visualization of Concepts

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Imidazole_Thiol Imidazole-Thiol Derivative Imidazole_Thiol->AKT Inhibits

Caption: A potential mechanism of action for an imidazole-thiol derivative targeting the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation a Compound Synthesis b Cytotoxicity Assay (MTT) a->b c Mechanism of Action (e.g., Cell Cycle, Apoptosis) b->c d Lead Compound Identification c->d e Animal Model Selection (e.g., Xenograft) d->e Translational Step f Efficacy Studies e->f g Pharmacokinetics & Toxicology f->g h Preclinical Candidate g->h

Caption: A generalized workflow for the preclinical development of imidazole-thiol derivatives.

Conclusion

The imidazole-2-thiol scaffold, particularly with amino and methyl substitutions, represents a promising area for the discovery of new therapeutic agents. A systematic approach, beginning with robust in vitro screening to identify potent compounds and elucidate their mechanisms of action, followed by carefully designed in vivo studies to validate their efficacy and safety, is crucial for successful drug development. While the translation from in vitro to in vivo is fraught with challenges, a thorough understanding of the principles outlined in this guide can help researchers navigate this complex process and unlock the full therapeutic potential of this versatile class of compounds.

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A Comparative Benchmarking Guide: Evaluating 1-Amino-4-methyl-1H-imidazole-2-thiol Against Known Dopamine β-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 1-Amino-4-methyl-1H-imidazole-2-thiol, against established inhibitors of Dopamine β-hydroxylase (DBH). Due to the nascent stage of research on this compound, this document is presented as a forward-looking, technically detailed guide for researchers, scientists, and professionals in drug development. Our approach is grounded in a scientifically driven hypothesis, derived from structural similarities between the subject molecule and known pharmacophores.

Introduction: The Scientific Rationale for Investigating this compound as a DBH Inhibitor

Dopamine β-hydroxylase is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine.[1] As such, it represents a key therapeutic target for a range of cardiovascular and neurological disorders. The inhibition of DBH can modulate the levels of these crucial neurotransmitters, offering potential treatments for conditions like hypertension and heart failure.[2][3]

The chemical structure of this compound, particularly its imidazole-2-thiol core, bears a resemblance to a class of known DBH inhibitors.[4][5][6][7] This structural analogy forms the basis of our hypothesis that this compound may exhibit inhibitory activity against DBH. This guide outlines the necessary experimental protocols to test this hypothesis and to quantitatively compare its potential efficacy against well-characterized DBH inhibitors, Nepicastat and Etamicastat.

The Dopamine to Norepinephrine Conversion Pathway

The enzymatic conversion of dopamine to norepinephrine is a critical step in catecholamine synthesis. This process is catalyzed by Dopamine β-hydroxylase, a copper-containing oxygenase.

Dopamine to Norepinephrine Pathway Figure 1: Dopamine to Norepinephrine Conversion Pathway Dopamine Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine O2, Ascorbate DBH Dopamine β-hydroxylase (DBH) DBH->Norepinephrine

Caption: Enzymatic conversion of dopamine to norepinephrine by DBH.

Materials and Methods: A Rigorous Protocol for Comparative Analysis

To ensure the scientific validity of our benchmarking study, a detailed and robust experimental protocol is essential. The following section outlines the necessary materials and a step-by-step methodology for an in vitro Dopamine β-hydroxylase inhibition assay.

Materials
  • Enzyme: Purified bovine or human Dopamine β-hydroxylase (DBH)

  • Substrate: Tyramine hydrochloride

  • Cofactor: Ascorbic acid

  • Test Compound: this compound

  • Reference Inhibitors: Nepicastat hydrochloride, Etamicastat hydrochloride

  • Buffer: Sodium acetate buffer (pH 5.0) containing catalase and pargyline

  • Detection Reagent: Sodium periodate, sodium metabisulfite, 4-hydroxybenzaldehyde (for standard curve)

  • Equipment: Spectrophotometer, 96-well microplates, incubator

Experimental Workflow: In Vitro DBH Inhibition Assay

The following workflow outlines a spectrophotometric method to determine the inhibitory potential of the test compounds.

DBH_Inhibition_Assay_Workflow Figure 2: Workflow for In Vitro DBH Inhibition Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents B Serial Dilutions of Inhibitors A->B C Incubate DBH with Inhibitors B->C D Initiate Reaction with Substrate C->D E Incubate at 37°C D->E F Stop Reaction E->F G Oxidize Octopamine F->G H Measure Absorbance at 330 nm G->H I Generate Standard Curve H->I J Calculate % Inhibition I->J K Determine IC50 Values J->K

Caption: Step-by-step workflow for the DBH inhibition assay.

Step-by-Step Protocol
  • Reagent Preparation: Prepare all solutions and buffers to their final concentrations. The test compound and reference inhibitors should be dissolved in a suitable solvent (e.g., DMSO) and then serially diluted.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the DBH enzyme to each well, followed by the addition of varying concentrations of the test compound or reference inhibitors. A control group with no inhibitor should also be included.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (tyramine) and cofactor (ascorbic acid) to each well.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching agent.

  • Product Detection: The product of the reaction, octopamine, is oxidized by sodium periodate to form p-hydroxybenzaldehyde, which can be measured spectrophotometrically at 330 nm.[8]

  • Data Analysis: Calculate the percentage of DBH inhibition for each concentration of the test compounds. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hypothetical Comparative Data

The following table presents a hypothetical but scientifically plausible comparison of the inhibitory potency of this compound against the known DBH inhibitors, Nepicastat and Etamicastat.

CompoundTarget EnzymeIC50 (nM)Notes
This compound Dopamine β-hydroxylaseHypothetical Value: 250A novel compound with a hypothesized inhibitory activity.
Nepicastat Dopamine β-hydroxylase9[3][9][10]A potent and selective DBH inhibitor.
Etamicastat Dopamine β-hydroxylase107[2]A potent and reversible DBH inhibitor.

Discussion and Future Directions

Based on our hypothetical results, this compound demonstrates moderate inhibitory activity against Dopamine β-hydroxylase. While its hypothetical IC50 value of 250 nM is less potent than that of Nepicastat (9 nM), it is comparable to other known inhibitors and suggests that this chemical scaffold is a promising starting point for further optimization.

The presented guide provides a robust framework for the initial evaluation of this compound as a potential DBH inhibitor. Future research should focus on:

  • Experimental Validation: Conducting the described in vitro assays to determine the actual IC50 value of this compound.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) to understand how the compound interacts with the enzyme.

  • Selectivity Profiling: Assessing the inhibitory activity of the compound against other related enzymes to determine its selectivity.

  • Structural Biology: Co-crystallization of the compound with DBH to elucidate the binding mode at the atomic level, which can guide structure-activity relationship (SAR) studies for the design of more potent analogs.

By systematically following this proposed research path, the scientific community can thoroughly evaluate the therapeutic potential of this novel compound and its derivatives.

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Confirming the Biological Targets of 1-Amino-4-methyl-1H-imidazole-2-thiol: A Comparative Guide for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a well-characterized therapeutic candidate is paved with rigorous experimentation. A critical milestone in this journey is the definitive identification and validation of the compound's biological target(s). This guide provides an in-depth, technical framework for confirming the biological targets of 1-Amino-4-methyl-1H-imidazole-2-thiol , a heterocyclic compound with therapeutic potential.

Given the limited direct literature on this specific molecule, we will draw logical inferences from its structural analogs, chiefly the widely-used antithyroid medication methimazole (Tapazole®) . This guide is structured not as a rigid protocol, but as a strategic workflow, empowering researchers to generate self-validating data and build a compelling case for the compound's mechanism of action.

The Hypothesis: Structural Analogy as a Guiding Principle

This compound shares a core imidazole-2-thiol scaffold with methimazole (1-methyl-1H-imidazole-2-thiol). This structural similarity is the cornerstone of our initial hypothesis. Methimazole is a well-established inhibitor of thyroid peroxidase (TPO) , a key enzyme in the biosynthesis of thyroid hormones.[1][2][3] It acts by preventing TPO from catalyzing the iodination of tyrosine residues on thyroglobulin, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3).[3][4]

Therefore, our primary hypothesis is that This compound is an inhibitor of thyroid peroxidase. This guide will outline the experimental path to rigorously test this hypothesis and explore potential off-target interactions.

The Comparative Landscape: Establishing Benchmarks

To objectively evaluate the performance of this compound, we will use established TPO inhibitors as benchmarks:

  • Methimazole (MMI): The closest structural analog and a first-line treatment for hyperthyroidism.[3][5]

  • Propylthiouracil (PTU): Another thionamide antithyroid drug that, in addition to inhibiting TPO, also inhibits the peripheral conversion of T4 to T3.[6][7]

  • Carbimazole: A prodrug that is converted to methimazole in the body.[1][8][9]

By comparing our test compound to these standards, we can assess its relative potency, and selectivity, and gain insights into its potential therapeutic window.

Experimental Workflow for Target Validation

The following sections detail a logical sequence of experiments designed to first, identify and then, confirm the biological target of this compound.

Initial Target Identification: Affinity Chromatography

For novel compounds with no known targets, an unbiased approach is often the most revealing. Affinity chromatography is a powerful technique to "fish" for interacting proteins from a complex biological sample, such as a cell lysate.[10][11][12]

This method relies on immobilizing the small molecule of interest (the "bait") onto a solid support (e.g., agarose beads). When a cell lysate is passed over this support, proteins that bind to the small molecule are captured. After washing away non-specific binders, the captured proteins can be eluted and identified by mass spectrometry.[11]

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to the chromatography resin. The point of attachment should be at a position determined not to be critical for its biological activity, if known.

  • Immobilization: Covalently couple the synthesized probe to activated agarose beads.

  • Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue (e.g., a thyroid cell line like Nthy-ori 3-1).

  • Affinity Pulldown: Incubate the lysate with the compound-conjugated beads.

  • Washing: Perform extensive washing steps with buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand (e.g., excess free this compound) or by denaturing the proteins.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, visualize the protein bands (e.g., with silver staining), and excise unique bands for identification by mass spectrometry.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Treat cells with compound B Heat cells to various temperatures A->B C Lyse cells B->C D Separate soluble proteins C->D E Quantify target protein (e.g., Western Blot) D->E F Plot melting curves E->F Thyroid_Hormone_Synthesis cluster_follicle Thyroid Follicular Cell Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation TG Thyroglobulin (TG) with Tyrosine TPO->TG Iodination MIT_DIT MIT & DIT on TG TG->MIT_DIT Coupling T3_T4 T3 & T4 on TG MIT_DIT->T3_T4 Bloodstream Bloodstream T3_T4->Bloodstream Release Test_Compound 1-Amino-4-methyl- 1H-imidazole-2-thiol Test_Compound->TPO Inhibition

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-Amino-4-methyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-Amino-4-methyl-1H-imidazole-2-thiol. As a substituted imidazole-2-thione, this compound's disposal protocol is dictated by the combined hazards of its imidazole core and its thiol functional group. The procedures outlined herein are synthesized from established safety protocols for these chemical classes to ensure the protection of laboratory personnel and environmental integrity.

Hazard Profile and Regulatory Context

This compound is not extensively documented in readily available Safety Data Sheets (SDS). Therefore, its hazard profile must be inferred from its constituent functional groups: the imidazole ring and the thiol (sulfhydryl) group.

  • Imidazole Moiety : Imidazole and its derivatives are often classified as corrosive, causing severe skin burns and eye damage.[1] Some are also considered harmful if swallowed and may be suspected of damaging fertility or the unborn child.

  • Thiol (Mercaptan) Moiety : Thiols are notorious for their potent and unpleasant odors, detectable by the human nose at parts-per-billion levels.[2] This stench itself can be classified as a statutory nuisance, and accidental release can cause widespread alarm due to its similarity to natural gas odorants.[2]

Due to these properties, this compound must be treated as hazardous waste. Its disposal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[3][4] These regulations outline the standards for generators, transporters, and disposal facilities of hazardous waste.[3][5]

Summary of Key Hazards and Required Precautions
ParameterSpecificationSource(s)
Primary Hazards Corrosive, Acutely Toxic (Oral), Potential Reproductive Toxin, Malodorous[2]
Personal Protective Equipment (PPE) Chemical safety goggles, lab coat, nitrile gloves, face shield (if splash risk)[6][7]
Handling Location Certified chemical fume hood[2][6][7]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides[7][8]

Disposal Decision Workflow

The appropriate disposal path depends on the quantity of the waste. For trace amounts and equipment decontamination, in-lab chemical neutralization is effective. For bulk quantities, collection for professional hazardous waste disposal is mandatory.

DisposalWorkflow start Start: Assess Waste Type & Quantity decon Trace Residue / Contaminated Glassware start->decon Trace amounts bulk Bulk Waste (>5g or >10mL) start->bulk Significant quantity protocol1 Proceed to Protocol 1: In-Lab Chemical Neutralization decon->protocol1 protocol2 Proceed to Protocol 2: Hazardous Waste Collection bulk->protocol2

Caption: Decision workflow for selecting the appropriate disposal protocol.

Protocol 1: In-Lab Decontamination and Neutralization

This protocol is intended only for the decontamination of glassware and the neutralization of trace chemical residues . The principle behind this procedure is the oxidation of the malodorous thiol group into a less volatile and non-odorous sulfonic acid or disulfide.[6][9] Household bleach (sodium hypochlorite) is an effective oxidizing agent for this purpose.[6][10]

Step-by-Step Methodology
  • Prepare a Bleach Bath : In a designated plastic container inside a chemical fume hood, prepare a 1:1 mixture of household bleach and water.[10] The container should be large enough to fully submerge the glassware and should be clearly labeled "Thiol Waste Decontamination."

  • Submerge Contaminated Items : Immediately after use, place all contaminated glassware (e.g., flasks, beakers, funnels) into the bleach bath.[10] Ensure items are fully submerged.

  • Soak for an Extended Period : Allow the items to soak for a minimum of 14-24 hours.[10][11] This duration is necessary for the oxidation reaction to proceed to completion.

  • Rinse and Clean : After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with standard laboratory cleaning procedures.[10]

  • Manage Disposable Items : Contaminated disposable items like gloves and paper towels should be sealed in a plastic bag, placed in a labeled, wide-mouth jar, and disposed of as solid hazardous waste.[6][11]

  • Dispose of Spent Bleach Bath : The used bleach solution, which now contains oxidized sulfur compounds, should be collected in a container labeled as hazardous waste for proper disposal by your institution's environmental health and safety (EH&S) office.[11]

Causality Insight: The thiol group (-SH) is oxidized by sodium hypochlorite (NaOCl) to a sulfonate (-SO₃H) or disulfide (R-S-S-R).[9] These functional groups have significantly lower volatility and odor compared to the original thiol, effectively neutralizing the stench hazard. The formation of a white solid precipitate is normal and indicates the oxidation process is working.[10]

Protocol 2: Bulk Waste Disposal

Bulk quantities of this compound, whether in pure form or in solution, must be disposed of as hazardous waste through a licensed facility.

Step-by-Step Methodology
  • Container Selection : Select a sealable, airtight, and chemically compatible waste container.[7][8] Ensure the container material (e.g., HDPE) is not reactive with the chemical.

  • Waste Collection : Collect the waste chemical in the designated container.[7] Do not mix it with other waste streams, especially incompatible materials like strong oxidizers or acids.[8]

  • Labeling : As soon as waste is added, attach a completed hazardous waste label.[7][11] The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list all associated hazards (Corrosive, Toxic, Malodorous).

  • Storage : Store the sealed container in a designated, well-ventilated satellite accumulation area.[7][8] The storage area should be secure and segregated from incompatible chemicals.

  • Arrange for Pickup : Contact your institution's EH&S department to schedule a pickup.[7] Do not pour this chemical down the drain under any circumstances.[1][12]

Spill Management

Accidental spills must be addressed immediately to mitigate exposure and odor release.

  • Evacuate and Alert : If the spill is large, evacuate the immediate area and alert colleagues and your supervisor.

  • Contain the Spill : For small spills, use an absorbent material (e.g., spill pads or sand) to contain the substance.[11]

  • Neutralize and Clean : Working within a fume hood if possible, carefully treat the spill area and absorbent materials with a bleach solution to oxidize the thiol.

  • Package Waste : Collect all cleanup materials, seal them in a plastic bag, and place them in a container for hazardous waste disposal.[6][11]

  • Report the Incident : Report all spills and exposures to your supervisor and EH&S office as per institutional policy.[6][8]

By adhering to this guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment from its potential hazards.

References

  • Thiols | Safety Services . (2020). UCL – University College London. [Link]

  • How to Work with Thiols-General SOP . Department of Chemistry: University of Rochester. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . (2022). Tetra Tech. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . (2023). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • SOP FOR STENCH CHEMICALS . Columbia University - Environmental Health & Safety. [Link]

  • Waste, Chemical, and Cleanup Enforcement . (2023). U.S. Environmental Protection Agency. [Link]

  • The Federal EPA Hazardous Waste Regulations Are Found Where? . (2023). CountyOffice.org. [Link]

  • Standard Operating Procedure: Imidazole . Washington State University - Environmental Health and Safety. [Link]

  • Safety Data Sheet: Imidazole . (2023). Carl ROTH. [Link]

  • Standard Operating Procedure: Imidazole . University of Washington - Environmental Health & Safety. [Link]

  • Safety Data Sheet: Imidazole . (2020). Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Imidazole . (2021). Carl ROTH. [Link]

  • Safety Data Sheet: 4-Aminoimidazole-5-carboxamide hydrochloride . (2021). Thermo Fisher Scientific. [Link]

  • 18.7: Thiols and Sulfides . (2023). Chemistry LibreTexts. [Link]

  • Thiol . Wikipedia. [Link]

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Personal protective equipment for handling 1-Amino-4-methyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-Amino-4-methyl-1H-imidazole-2-thiol

This document provides essential safety protocols and operational guidance for the handling of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous imidazole, amine, and thiol-containing molecules. This guide is intended for drug development professionals, researchers, and scientists. A thorough risk assessment must be conducted before beginning any work.

Hazard Analysis: Understanding the Risks

This compound combines three functional groups—an imidazole ring, an amine, and a thiol—each contributing to its potential hazard profile.

  • Imidazole Derivatives: These can be corrosive and cause severe skin burns and eye damage.[1][2] Some are classified as harmful if swallowed and may pose reproductive health risks.[2]

  • Thiol Compounds (-SH): Thiols are notorious for their potent, unpleasant odors.[3] They can be skin and eye irritants and may cause respiratory irritation upon inhalation.[3][4]

  • Amine Substituents (-NH2): Aromatic and heterocyclic amines can cause skin irritation.

Based on these related compounds, it is prudent to treat this compound as a substance that is potentially harmful if swallowed, a skin and eye irritant/corrosive, and a respiratory irritant.

Pre-Operational Workflow: Preparation is Paramount

A systematic approach to preparation is the foundation of safe chemical handling. The following workflow ensures all safety measures are in place before the compound is accessed.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase a Review Safety Protocols & SDS Analogs b Designate & Prepare Work Area (Fume Hood) a->b c Verify Eyewash & Safety Shower Functionality b->c d Assemble & Inspect All Required PPE c->d e Prepare Spill Kit & Waste Containers d->e f Don PPE in Correct Order e->f Proceed to Handling g Carefully Transfer Compound in Hood f->g h Perform Experiment g->h i Segregate & Label Waste h->i j Decontaminate Work Surfaces i->j Proceed to Post-Handling k Doff PPE in Correct Order j->k l Wash Hands Thoroughly k->l m Store Compound Securely l->m

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the anticipated hazards, a comprehensive PPE strategy is mandatory. Do not handle this compound outside of a certified chemical fume hood.[5][6]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with Nitrile or Neoprene gloves (minimum 0.4 mm thickness).[5]The inner glove protects against incidental contact during outer glove removal. Thiol and imidazole compounds can be irritating and may be absorbed through the skin.[5][7][8] Always inspect gloves for tears or punctures before use.[9]
Eye/Face Protection Tightly-fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4][7]Protects eyes from splashes and potential dust particles. The compound is expected to be a serious eye irritant or corrosive.[8][10]
Body Protection A chemical-resistant lab coat. Flame-resistant material is recommended.[4]Prevents contamination of personal clothing and protects the skin from spills.[7][9]
Respiratory Protection Work must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]Thiols and related compounds can cause respiratory irritation.[3][4][10] A fume hood is the primary engineering control to capture vapors and dust at the source.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from potential spills.

Operational and Disposal Plans

Step-by-Step Handling Procedure:

  • Preparation: Designate a work area inside a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Transfer: Conduct all transfers of solid material within the fume hood to contain dust. Use appropriate tools to handle the material and avoid creating airborne dust.[6]

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[6][9] Seek immediate medical attention as corrosive injuries can be difficult to treat.[1]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][9] Seek immediate medical attention.[11]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical aid.[7]

  • Spill Cleanup:

    • For small spills, use an appropriate spill kit. Gently cover the spill with an absorbent material, avoiding dust generation.[6][12]

    • Collect the material into a sealed, labeled container for hazardous waste disposal.[6][13]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

Waste Disposal:

  • All waste, including contaminated PPE, bench paper, and excess reagent, must be treated as hazardous waste.[6]

  • Collect waste in a designated, sealed, and clearly labeled container.[6] The label should include the chemical name and associated hazards.

  • Store waste containers in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[6]

  • Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local and national regulations.[12][13]

**5. References

  • Personal protective equipment for handling Thiane-4-thiol. Benchchem. Available at:

  • Personal protective equipment for handling Tridecane-2-thiol. Benchchem. Available at:

  • Imidazole SOP: Safety & Handling Procedures. Studylib. Available at:

  • SAFETY DATA SHEET - 4-Aminoimidazole-5-carboxamide hydrochloride. Thermo Fisher Scientific. Available at:

  • Imidazole. Apollo Scientific. Available at:

  • Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Cole-Parmer. Available at:

  • Personal protective equipment for handling 2-Cyclobutylethane-1-thiol. Benchchem. Available at:

  • Safety Data Sheet: Imidazole. Carl ROTH. Available at:

  • Standard Operating Procedure: Imidazole. Washington State University. Available at:

  • IMIDAZOLE Safety Data Sheet. AmericanBio. Available at:

  • SAFETY DATA SHEET - Imidazole. Sigma-Aldrich. Available at:

  • SAFETY DATA SHEET - 2-Methyl-1H-imidazole-4-carbaldehyde. Fisher Scientific. Available at:

  • 1-Methyl-1H-imidazol-2-amine Safety and Hazards. PubChem. Available at:

  • SAFETY DATA SHEET - CDI (1,1'-carbonylbis-1H-imidazole). Sigma-Aldrich. Available at:

  • 1H-Imidazole, 4-methyl-: Human health tier II assessment. Australian Government Department of Health. Available at:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.